Sertraline Hydrochloride
Description
This compound is the hydrochloride salt of sertraline, a synthetic derivative of naphthalenamine with anti-serotoninergic and anti-depressant properties. Sertraline appears to selectively inhibit the neuronal uptake of serotonin, raising serotonin levels in the CNS.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 5 approved and 4 investigational indications. This drug has a black box warning from the FDA.
This compound belongs to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α - or β -adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache (see Toxicity section below for a more detailed listing of side effects). Compared to other agents in this class, sertraline may cause greater diarrheal and male sexual dysfunction effects. Side effects generally occur within the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Sertraline may be used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, post-traumatic stress disorder (PTSD), premenstrual dysphoric disorder (PMDD) and social anxiety disorder (social phobia).
See also: Sertraline (has active moiety).
Properties
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-XHXSRVRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79617-96-2 (Parent) | |
| Record name | Sertraline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040243 | |
| Record name | Sertraline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79559-97-0, 79617-89-3 | |
| Record name | Sertraline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Sertraline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sertraline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sertraline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sertraline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sertraline Hydrochloride: A Deep Dive into its Neuronal Circuit Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline (B1200038) hydrochloride, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed therapeutic for a spectrum of psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), leading to an increase in synaptic serotonin concentrations.[2][3][4] This guide provides a comprehensive technical overview of the intricate molecular and cellular mechanisms through which sertraline modulates neuronal circuits. It delves into its primary pharmacodynamic action, downstream signaling cascades, and its influence on other neurotransmitter systems, supported by quantitative data and detailed experimental methodologies.
Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition
Sertraline's principal mechanism of action is the highly selective and potent inhibition of the presynaptic serotonin transporter (SERT).[2][3][5] This inhibition blocks the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and prolonging the availability of serotonin to act on postsynaptic receptors.[1][4] Sertraline exhibits a high affinity for SERT with minimal effects on norepinephrine (B1679862) and dopamine (B1211576) transporters.[3]
Visualization of Sertraline's Primary Action
Caption: Sertraline blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.
Quantitative Pharmacodynamics
The affinity and selectivity of sertraline for its primary target and other neurotransmitter transporters and receptors are critical to its pharmacological profile.
| Target | Ligand | Species | Assay Type | K_i (nM) | IC_50 (nM) | Reference |
| Serotonin Transporter (SERT) | [³H]Paroxetine | Human | Radioligand Binding | 0.29 | - | [6] |
| Serotonin Transporter (SERT) | Sert-IN-2 | - | Radioligand Binding | - | 0.58 | [7] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human | Radioligand Binding | 25 | - | [6] |
| Sigma-1 Receptor | [³H]Haloperidol | - | Radioligand Binding | 57 | 69.7 | [6] |
Effects on Neuronal Circuits and Neurotransmitter Systems
Serotonergic System
Acute administration of sertraline leads to an immediate increase in extracellular serotonin levels in various brain regions.[8] However, the therapeutic effects of sertraline often have a delayed onset of several weeks. This delay is attributed to a series of adaptive changes in the serotonergic system. Initially, the increased synaptic serotonin activates somatodendritic 5-HT1A autoreceptors on raphe neurons, which paradoxically leads to a decrease in neuronal firing and serotonin release as a negative feedback mechanism.[9][10]
Chronic administration of sertraline leads to the desensitization and downregulation of these 5-HT1A autoreceptors.[2][9][11] This disinhibition of serotonergic neurons results in a sustained increase in serotonin release and neurotransmission in projection areas, which is believed to be crucial for its antidepressant and anxiolytic effects.[9]
Dopaminergic System
Sertraline also exerts effects on the dopamine system, although to a lesser extent than on the serotonergic system. Studies have shown that sertraline can increase extracellular dopamine concentrations in key brain regions like the nucleus accumbens and striatum.[12][13] This effect is thought to be mediated, in part, by its weak inhibition of the dopamine transporter (DAT) and potentially through interactions between the serotonin and dopamine systems.[14][15]
Noradrenergic System
The influence of sertraline on the noradrenergic system appears to be more complex and region-specific. While acute administration of sertraline does not significantly alter norepinephrine release, chronic treatment has been shown to enhance norepinephrine release in the frontal cortex.[16] This effect may be due to a reduction in the sensitivity of presynaptic alpha-2 adrenergic autoreceptors.[16]
Downstream Signaling Pathways
The sustained increase in synaptic serotonin initiated by sertraline triggers a cascade of intracellular signaling events that are thought to underlie its long-term therapeutic effects.
CREB and BDNF Signaling
A key downstream pathway involves the activation of the cAMP response element-binding protein (CREB). Chronic, but not acute, administration of sertraline has been shown to increase the phosphorylation and activation of CREB in brain regions like the hippocampus.[17][18] Activated CREB, in turn, upregulates the expression of several genes, including brain-derived neurotrophic factor (BDNF).[2][19]
BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[20][21] Increased BDNF levels are associated with enhanced neurogenesis and synaptic connectivity, which may help to reverse the neuronal atrophy and network dysfunction observed in stress-related psychiatric disorders.[4][22] Sertraline administration has been demonstrated to normalize BDNF levels in animal models.[18]
Signaling Pathway Visualization
Caption: Downstream signaling cascade initiated by sertraline, leading to enhanced neuroplasticity.
Key Experimental Protocols
The elucidation of sertraline's mechanism of action has been heavily reliant on a variety of sophisticated experimental techniques.
In Vivo Microdialysis for Neurotransmitter Level Measurement
This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[23][24]
Protocol Outline:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[25]
-
Guide Cannula Implantation: Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[25][26]
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[26]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[26]
-
Baseline Collection: Collect several baseline dialysate samples.[25][26]
-
Drug Administration: Administer sertraline (or vehicle control).
-
Sample Collection: Continue collecting dialysate samples at regular intervals.[12]
-
Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12][23]
Experimental Workflow Visualization:
Caption: Workflow for in vivo microdialysis experiments.
Radioligand Binding Assay for Receptor Affinity Determination
This in vitro technique is used to determine the binding affinity of a drug (like sertraline) for a specific receptor or transporter.[27][28]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., SERT).[29]
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound (sertraline) and a constant concentration of a radiolabeled ligand that binds to the target.[7]
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.[7][29] Include conditions for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[7]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.[7][29]
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[7]
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Calculate specific binding (total binding - non-specific binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.[7]
Experimental Workflow Visualization:
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Sertraline hydrochloride's mechanism of action in neuronal circuits is a multifaceted process that extends beyond simple serotonin reuptake inhibition. Its therapeutic effects are the culmination of a cascade of events, beginning with the acute increase in synaptic serotonin, followed by adaptive changes in autoreceptor sensitivity, and culminating in the modulation of downstream signaling pathways that enhance neuroplasticity. A thorough understanding of these intricate mechanisms, supported by robust experimental data, is essential for the continued development of novel and more effective treatments for psychiatric disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons [frontiersin.org]
- 11. Serotonin-1A receptor function in the dorsal raphe nucleus following chronic administration of the selective serotonin reuptake inhibitor sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. droracle.ai [droracle.ai]
- 16. Sertraline, a selective serotonin reuptake inhibitor modulates extracellular noradrenaline in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 22. Common antidepressant sertraline may change brain structures - GGZ Totaal [ggztotaal.nl]
- 23. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 24. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 29. giffordbioscience.com [giffordbioscience.com]
Pharmacodynamics of Sertraline Hydrochloride Enantiomers: A Technical Guide
Abstract
Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), possesses two chiral centers, giving rise to four distinct stereoisomers. The therapeutic agent, sertraline hydrochloride, is the specific (+)-cis-(1S,4S) enantiomer.[1][2] This technical guide provides a detailed examination of the pharmacodynamic profiles of sertraline's enantiomers, highlighting the critical role of stereochemistry in its mechanism of action and target selectivity. We will explore the differential affinities for monoamine transporters (serotonin, dopamine (B1211576), and norepinephrine), detail interactions with secondary targets such as sigma-1 and NMDA receptors, present quantitative binding data, and provide standardized protocols for the key in vitro assays used in their characterization.
Core Pharmacodynamic Actions: Monoamine Transporter Inhibition
The primary therapeutic effect of sertraline is derived from its ability to inhibit the reuptake of monoamine neurotransmitters by blocking their respective transporters. However, the potency and selectivity of this inhibition are highly dependent on the specific stereoisomer.
Differential Affinity and Selectivity
Sertraline's four stereoisomers—(+)-cis-(1S,4S), (-)-cis-(1R,4R), (+)-trans-(1R,4S), and (-)-trans-(1S,4R)—exhibit markedly different activities at the serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET) transporters.[3]
-
Serotonin Transporter (SERT): The clinically utilized (+)-cis-(1S,4S) enantiomer is a potent and highly selective inhibitor of serotonin uptake.[3][4] While the (+)-trans-(1R,4S) isomer is approximately twice as potent at inhibiting serotonin uptake, the (+)-cis-(1S,4S) form was selected for therapeutic development due to its superior selectivity.[3] The (-)-cis-(1R,4R) enantiomer also contributes to serotonin reuptake inhibition, though it is less potent than the (1S,4S) form.[4][5]
-
Dopamine Transporter (DAT): Uniquely among most SSRIs, sertraline demonstrates a moderate affinity for the dopamine transporter.[6][7] This activity is primarily associated with the (+)-cis-(1S,4S) enantiomer and may contribute to sertraline's clinical profile, particularly at higher therapeutic doses.[6]
-
Norepinephrine Transporter (NET): Sertraline's affinity for the norepinephrine transporter is generally weak.[5][7] The (-)-trans-(1S,4R) enantiomer is noted to be more selective for norepinephrine inhibition compared to the other isomers.[3]
Data Presentation: Monoamine Transporter Affinities
The following table summarizes the quantitative affinity (Kᵢ) values and relative activities of the sertraline enantiomers at the primary monoamine transporters.
| Stereoisomer | Target | Affinity (Kᵢ, nM) | Remarks |
| (+)-cis-(1S,4S) | SERT | 0.29 [6] | Clinically used enantiomer; highly potent and selective.[3] |
| DAT | 25 [6] | Moderate affinity, unique among SSRIs.[6][7] | |
| NET | 420 [6] | Weak affinity.[6][7] | |
| (-)-cis-(1R,4R) | SERT | > 0.29 | Inhibits serotonin reuptake but is less potent than the (1S,4S) form.[4][5] |
| (+)-trans-(1R,4S) | SERT | ~0.15 | Approximately 2x more potent than (+)-cis-(1S,4S) but less selective.[3] |
| DAT | Not specified | Effectively inhibits dopamine reuptake.[3] | |
| NET | Not specified | Effectively inhibits norepinephrine reuptake.[3] | |
| (-)-trans-(1S,4R) | NET | Not specified | More selective for norepinephrine inhibition.[3] |
Secondary Pharmacodynamic Targets
Beyond monoamine transporters, sertraline interacts with other neural targets, which may influence its therapeutic and adverse effect profiles. These interactions are also stereoselective.
Sigma-1 (σ₁) Receptor Modulation
Several SSRIs, including sertraline, exhibit moderate to high affinity for sigma-1 receptors, which are unique intracellular proteins primarily located at the endoplasmic reticulum.[8][9] Sertraline acts as an inverse agonist at these receptors.[10] This interaction is significant as sigma-1 receptors modulate numerous downstream processes, including intracellular calcium signaling, cellular stress responses, and the function of other neurotransmitter systems.[9][10]
NMDA Receptor Modulation
The interaction with sigma-1 receptors links sertraline to the modulation of N-methyl-D-aspartate (NMDA) receptor activity.[10] Studies have shown that sertraline can partially inhibit synaptic responses mediated by NMDA receptors, specifically those containing the GluN2B subunit.[10][11] This effect is blocked by a selective sigma-1 antagonist, indicating that it is a downstream consequence of sigma-1 receptor engagement.[10]
Experimental Protocols
The characterization of sertraline enantiomers relies on standardized in vitro assays to determine their affinity and functional potency at various molecular targets.
Protocol: In Vitro Neurotransmitter Reuptake Assay
This assay quantifies the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing a specific transporter.
Methodology:
-
Preparation of Transporter Source:
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.
-
Alternatively, use cultured cell lines (e.g., HEK293) stably transfected to express the human serotonin, dopamine, or norepinephrine transporter.
-
-
Incubation:
-
Pre-incubate the synaptosomes or cells with various concentrations of the sertraline enantiomer being tested in a buffer solution.
-
Initiate the uptake reaction by adding a known concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT).
-
-
Termination:
-
After a short incubation period (typically 5-15 minutes) at 37°C, rapidly terminate the uptake process. This is usually achieved by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity trapped within the cells or synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that produces 50% inhibition of uptake) using non-linear regression analysis.
-
Protocol: In Vitro Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radioligand.
Methodology:
-
Membrane Preparation:
-
Prepare cell membrane homogenates from brain tissue or cultured cells known to express the target receptor (e.g., sigma-1 receptor).
-
-
Competitive Binding Reaction:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a selective high-affinity radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors), and a range of concentrations of the unlabeled test compound (sertraline enantiomer).
-
-
Incubation:
-
Incubate the mixture at a specific temperature until binding equilibrium is reached.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
References
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Binding Affinity of Sertraline Hydrochloride for the Serotonin Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of sertraline (B1200038) hydrochloride for the human serotonin (B10506) transporter (SERT). Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][3][4]
Sertraline Binding Affinity Profile
Sertraline's clinical utility is defined by its high affinity and selectivity for the serotonin transporter over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3] This selectivity profile is crucial for its therapeutic action and contributes to its side-effect profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Ki value indicates a higher binding affinity.
The following table summarizes the in vitro binding affinities of sertraline for the human serotonin, dopamine, and norepinephrine transporters.
| Transporter | Sertraline Kᵢ (nM) | Selectivity (SERT vs. DAT) | Selectivity (SERT vs. NET) | Reference |
| Serotonin Transporter (SERT) | 0.29 | - | - | [5] |
| Dopamine Transporter (DAT) | 25 | 86-fold | - | [5] |
| Norepinephrine Transporter (NET) | 420 | - | 1448-fold | [5] |
Table 1: Binding affinities (Ki) of sertraline for human monoamine transporters as determined by Tatsumi et al. (1997). Selectivity is calculated as the ratio of Ki values (Ki DAT / Ki SERT and Ki NET / Ki SERT).
Notably, among a wide array of antidepressants, sertraline has demonstrated the highest affinity for the dopamine transporter, although its affinity for SERT remains significantly higher.[5]
Mechanism of Action: Inhibition of Serotonin Reuptake
Sertraline exerts its therapeutic effect by binding directly to the serotonin transporter protein, a member of the solute carrier family 6 (SLC6A4).[1][2] This binding allosterically inhibits the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[3][4] This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, allowing for enhanced stimulation of postsynaptic serotonin receptors.[3][4] Chronic administration of sertraline can lead to adaptive changes in the serotonergic system, including the downregulation of inhibitory autoreceptors, which is thought to contribute to its delayed therapeutic onset.[3]
Experimental Protocols: Determining Binding Affinity
The binding affinity (Ki) of sertraline for the serotonin transporter is commonly determined using a competitive radioligand binding assay.[6][7] This technique measures the ability of a test compound (sertraline) to displace a radioactively labeled ligand that has a known high affinity for the target receptor.
Key Materials
-
Membrane Preparation: Homogenized tissue or cell line membranes expressing the human serotonin transporter (e.g., from HEK-293 cells).
-
Radioligand: A high-affinity SERT ligand labeled with a radioisotope, such as [³H]-citalopram or [¹²⁵I]-RTI-55.
-
Test Compound: Sertraline hydrochloride, serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific binding.[8]
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare serial dilutions of sertraline across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.[8]
-
Dilute the radioligand in assay buffer to a final concentration at or near its equilibrium dissociation constant (Kd).
-
Thaw the frozen SERT-expressing membrane preparation on ice and resuspend it in the final assay binding buffer.[9]
-
-
Assay Incubation:
-
The assay is typically performed in a 96-well plate format.[9]
-
To each well, add the components in the following order: membrane preparation, the competing test compound (sertraline at various concentrations) or buffer (for total binding) or a non-specific inhibitor (for non-specific binding), and finally the radioligand.[9]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[9] This step separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8][9]
-
-
Quantification:
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the sertraline concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific radioligand binding).[6]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for SERT.[9]
-
References
- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]
- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
The Neurochemical Tapestry of Chronic Sertraline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a cornerstone in the pharmacological management of major depressive disorder and other neuropsychiatric conditions. Its therapeutic efficacy is widely attributed to the modulation of serotonergic neurotransmission. However, the long-term neurochemical adaptations induced by chronic sertraline exposure are complex and multifaceted, extending beyond simple serotonin reuptake inhibition. This technical guide provides a comprehensive overview of the key neurochemical effects of chronic sertraline administration, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Neurochemical Effects of Chronic Sertraline Exposure
Chronic exposure to sertraline orchestrates a cascade of adaptive changes in the brain, primarily impacting the serotonin system, but also influencing dopaminergic pathways and neurotrophic factor expression.
Modulation of Serotonergic and Dopaminergic Systems
Sertraline's primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). However, chronic administration leads to further adaptations. Notably, sertraline is unique among SSRIs for its discernible affinity for the dopamine (B1211576) transporter (DAT), suggesting a secondary mechanism involving the modulation of dopaminergic neurotransmission.[1][2]
Data Presentation: Extracellular Neurotransmitter Levels
The following table summarizes the quantitative effects of sertraline on extracellular neurotransmitter levels, primarily based on acute administration studies in rats, which provide a foundational understanding of its initial impact. It is important to note that data from chronic administration studies are less consistently reported in a quantitative format.
| Neurotransmitter | Brain Region | Sertraline Administration | Change in Extracellular Levels (% of Baseline) | Reference |
| Serotonin (5-HT) | Medial Prefrontal Cortex, Nucleus Accumbens, Striatum | Acute | Increased in all regions | [1][2] |
| Dopamine (DA) | Nucleus Accumbens, Striatum | Acute | Increased | [1][2] |
Experimental Protocols: In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter concentrations in the brains of freely moving animals.
Experimental Workflow: In Vivo Microdialysis
Serotonin Receptor Adaptations
Chronic sertraline administration leads to significant adaptations in serotonin receptors, most notably the desensitization of 5-HT1A autoreceptors and functional changes in 5-HT2A receptors.
Initially, the sertraline-induced increase in synaptic serotonin activates presynaptic 5-HT1A autoreceptors, which leads to a feedback inhibition of serotonin neuron firing and release. Chronic treatment, however, results in the desensitization of these autoreceptors, a crucial step for the therapeutic effects of SSRIs to emerge. This desensitization allows for a sustained increase in serotonergic neurotransmission. While this phenomenon is well-established, quantitative data on changes in receptor density (Bmax) and affinity (Kd) following chronic sertraline are not consistently reported. However, functional studies show an attenuated response to 5-HT1A agonists after long-term sertraline treatment.[3]
Chronic sertraline treatment has been shown to induce a functional desensitization of postsynaptic 5-HT2A receptors.[4] Interestingly, this functional change is not always accompanied by a decrease in the number of 5-HT2A binding sites, suggesting an alteration in receptor-G protein coupling or downstream signaling pathways.[4]
Data Presentation: Serotonin Receptor Binding
| Receptor | Radioligand | Brain Region | Chronic Sertraline Effect on Binding | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Dorsal Raphe Nucleus | No significant change in high-affinity agonist binding sites | [3] |
| 5-HT2A | [3H]-ketanserin | Cortex | No significant change in binding sites | [4] |
Experimental Protocols: Receptor Binding Assay (Autoradiography)
Receptor autoradiography is a technique used to quantify the density and distribution of receptors in brain tissue sections.
Experimental Workflow: Receptor Autoradiography
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A significant body of evidence indicates that chronic antidepressant treatment, including with sertraline, increases the expression of brain-derived neurotrophic factor (BDNF), particularly in the hippocampus. This upregulation of BDNF is thought to play a crucial role in the neuroplastic changes that underlie the therapeutic effects of antidepressants, including neurogenesis and synaptic plasticity.
Data Presentation: BDNF mRNA Expression
While specific fold-change values for sertraline are not always detailed, studies consistently show a significant increase in BDNF mRNA levels in the hippocampus following chronic administration.
| Gene | Brain Region | Chronic Sertraline Effect on mRNA Expression | Reference |
| BDNF | Hippocampus | Increased | [5][6] |
Experimental Protocols: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique used to measure the quantity of a specific mRNA transcript in a biological sample.
Signaling Pathway: Sertraline's Effect on BDNF Expression
Conclusion
The neurochemical effects of chronic sertraline exposure are intricate and extend beyond its primary action on the serotonin transporter. The adaptive changes in dopaminergic systems, the desensitization of 5-HT1A autoreceptors, the functional modulation of 5-HT2A receptors, and the upregulation of BDNF collectively contribute to its therapeutic profile. This guide provides a foundational understanding of these effects, supported by available quantitative data and detailed experimental methodologies. Further research focusing on the long-term, quantitative neurochemical changes in specific brain circuits will continue to refine our understanding of sertraline's mechanism of action and pave the way for the development of more targeted and effective treatments for neuropsychiatric disorders.
References
- 1. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative autoradiography of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chronic antidepressant administration alleviates frontal and hippocampal BDNF deficits in CUMS rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertraline Hydrochloride: A Comprehensive Analysis of its Influence on Neuroplasticity and Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its primary function of modulating serotonergic neurotransmission, a growing body of evidence indicates that sertraline exerts profound effects on the structural and functional plasticity of the brain. This technical guide provides an in-depth examination of the mechanisms through which sertraline influences neuroplasticity and neurogenesis. We will explore the key signaling pathways involved, present quantitative data from seminal studies, and detail the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction to Sertraline and its Core Mechanism
Sertraline's primary therapeutic action is attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the synaptic availability of serotonin (5-HT).[1] While this monoaminergic hypothesis has been central to understanding its antidepressant effects, the delayed therapeutic onset of SSRIs suggests that downstream, long-term adaptations in neuronal circuitry are crucial.[2] Research has increasingly focused on these neuroplastic changes, including the generation of new neurons (neurogenesis) and the remodeling of synaptic connections (neuroplasticity), as key mediators of sertraline's clinical efficacy.
Sertraline's Impact on Neurogenesis
Adult neurogenesis, the process of generating new neurons from neural stem cells (NSCs), occurs predominantly in the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[3] Sertraline has been shown to positively modulate this process.
Proliferation and Differentiation of Neural Progenitors
Studies have demonstrated that sertraline treatment can enhance both the proliferation of neural progenitor cells and their differentiation into mature neurons. In a study using human hippocampal progenitor cells, treatment with sertraline for 3-10 days was found to increase neuronal differentiation through a glucocorticoid receptor (GR)-dependent mechanism.[4][5] Specifically, sertraline increased the number of immature, doublecortin (Dcx)-positive neuroblasts and mature, microtubulin-associated protein-2 (MAP2)-positive neurons.[4][5] Interestingly, while sertraline alone did not increase cell proliferation as measured by 5'-bromodeoxyuridine (BrdU) incorporation, co-treatment with the GR-agonist dexamethasone (B1670325) did lead to a significant increase in proliferation.[4][5] In animal models of Huntington's disease, sertraline administration has been shown to significantly increase both cell proliferation and the survival of newly generated cells in the SVZ.[6] Another study utilizing fetal rat hippocampal NSCs found that sertraline promoted their differentiation into serotoninergic neurons but did not affect their proliferation.[7]
Quantitative Data on Neurogenesis
The following table summarizes the quantitative effects of sertraline on various markers of neurogenesis as reported in key studies.
| Study Focus | Model System | Sertraline Treatment | Key Findings | Citation |
| Neuronal Differentiation | Human Hippocampal Progenitor Cells | 1 µM Sertraline for 3-10 days | +26% in mature, MAP2-positive neurons | [4][5] |
| Neuronal Differentiation | Human Hippocampal Progenitor Cells | 1 µM Sertraline for 3-10 days | +16% in immature, Dcx-positive neuroblasts | [4][5] |
| Cell Proliferation | Human Hippocampal Progenitor Cells | Co-treatment with Sertraline and Dexamethasone | +14% in BrdU-positive cells | [4][5] |
| Cell Proliferation and Survival | N171-82Q Mouse Model of Huntington's Disease | 10 mg/kg for 4 weeks | Significant increase in BrdU-positive cells in the SVZ | [6] |
Sertraline's Influence on Neuroplasticity
Neuroplasticity encompasses the brain's ability to reorganize itself by forming new neural connections. This includes changes in dendritic arborization, spine density, and synapse formation.
Dendritic Spine Remodeling and Synaptogenesis
Dendritic spines are small membranous protrusions that receive most of the excitatory synaptic inputs in the brain. Alterations in their density and morphology are considered a key substrate for learning, memory, and the pathophysiology of depression.[8] Studies have shown that antidepressant treatments can reverse stress-induced reductions in dendritic spine density.[8] Sertraline has been found to increase the density of synaptophysin, a synaptic vesicle protein, in the dentate gyrus and CA3 regions of the hippocampus in non-pregnant female rats.[9][10] Furthermore, in cultured hippocampal neurons, sertraline, along with other antidepressants, has been shown to prevent the decrease in levels of postsynaptic density protein-95 (PSD-95) and synaptophysin induced by B27 deprivation, a model of neuronal stress.[11]
Quantitative Data on Neuroplasticity
The following table presents quantitative findings on the effects of sertraline on markers of neuroplasticity.
| Study Focus | Model System | Sertraline Treatment | Key Findings | Citation |
| Synaptophysin Density | Non-pregnant female Sprague-Dawley rats | 2.5 mg/kg/day or 10 mg/kg/day for 10 days | Increased synaptophysin density in the dentate gyrus and CA3 | [9][10] |
| Brain Volume | Depressed nonhuman primates | Daily doses comparable to human therapeutic doses for 18 months | Significant increase in the volume of the anterior cingulate cortex | [12] |
| Brain Volume | Non-depressed nonhuman primates | Daily doses comparable to human therapeutic doses for 18 months | Decreased volume of the anterior cingulate cortex and hippocampus | [12] |
Key Molecular Signaling Pathways
Sertraline's effects on neurogenesis and neuroplasticity are mediated by a complex interplay of intracellular signaling cascades.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity.[13] A significant body of evidence suggests that sertraline upregulates BDNF expression.[14][15][16] Increased BDNF levels lead to the activation of its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[17] TrkB activation initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which ultimately promote gene expression associated with neuroplasticity and cell survival.[2][18]
cAMP Response Element-Binding Protein (CREB) Signaling
CREB is a transcription factor that plays a pivotal role in mediating the transcription of genes involved in neuronal plasticity, including BDNF.[14] Chronic administration of antidepressants, including sertraline, has been shown to increase the phosphorylation and activation of CREB in the hippocampus.[19][20] The activation of CREB is a convergence point for multiple signaling pathways, including the BDNF-TrkB and PKA pathways, making it a critical hub for sertraline-induced neuroplastic changes.
Mammalian Target of Rapamycin (mTOR) Signaling
The mTOR signaling pathway is a key regulator of protein synthesis, which is essential for dendritic outgrowth and the formation of new synapses.[18] While some antidepressants, such as escitalopram (B1671245) and paroxetine, have been shown to activate mTOR signaling, studies on sertraline have yielded mixed results.[21] Some research indicates that sertraline does not significantly increase phospho-mTOR levels.[18][21] However, other studies suggest that sertraline can induce autophagy by inhibiting mTOR signaling through the activation of AMPK, potentially by targeting the mitochondrial protein VDAC1.[22][23] This suggests a more complex, and possibly context-dependent, role for sertraline in modulating the mTOR pathway.
Glucocorticoid Receptor (GR) Dependent Pathway
Recent findings have highlighted a GR-dependent mechanism in sertraline-induced neurogenesis.[4][5] Sertraline treatment has been shown to increase GR transactivation and modify its phosphorylation.[4][5] This GR-dependent pathway, which also involves PKA signaling, leads to an increased expression of cyclin-dependent kinase inhibitors p27(Kip1) and p57(Kip2), promoting cell cycle exit and neuronal differentiation.[4][5] The GR antagonist RU486 was found to abolish the pro-neurogenic effects of sertraline, confirming the essential role of this receptor.[4][5]
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used to assess neurogenesis and neuroplasticity.
BrdU Labeling for Neurogenesis Studies
5-bromo-2'-deoxyuridine (BrdU) is a synthetic thymidine (B127349) analog that incorporates into the DNA of dividing cells during the S-phase of the cell cycle, allowing for the identification and tracking of newly generated cells.[24][25][26]
Experimental Workflow:
Protocol:
-
BrdU Administration: Administer BrdU to the animal model. A common dosage for rodents is 50-100 mg/kg via intraperitoneal (i.p.) injection.[27] The injection schedule can be varied depending on the experimental question (e.g., a single pulse to label a cohort of dividing cells or multiple injections over several days).
-
Survival Period: Allow the animals to survive for a predetermined period. Short survival times (e.g., 2-24 hours) are used to assess cell proliferation, while longer survival times (e.g., 3-4 weeks) are necessary to evaluate the differentiation and survival of the newly generated cells.[28]
-
Tissue Processing: Anesthetize the animal and perform transcardial perfusion with saline followed by a fixative, typically 4% paraformaldehyde (PFA). Dissect the brain and post-fix in 4% PFA overnight.
-
Sectioning: Section the brain (commonly the hippocampus) into 40-50 µm thick sections using a vibratome or cryostat.
-
DNA Denaturation: To expose the incorporated BrdU for antibody binding, incubate the sections in a DNA denaturing agent, such as 2N HCl at 37°C for 30 minutes. Neutralize with a borate (B1201080) buffer.[24]
-
Immunohistochemistry:
-
Block non-specific antibody binding using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with a primary antibody against BrdU (e.g., rat anti-BrdU).
-
To determine the phenotype of the new cells, co-incubate with primary antibodies against neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons) or glial markers (e.g., GFAP for astrocytes).[29][30]
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of BrdU-positive cells and the percentage of these cells that co-localize with specific phenotypic markers using stereological methods for unbiased estimation.[29]
Golgi Staining for Dendritic Spine Analysis
The Golgi-Cox method is a histological technique that allows for the visualization of the complete three-dimensional structure of a sparse population of neurons, making it ideal for the detailed analysis of dendritic morphology and spine density.[31][32][33]
Experimental Workflow:
Protocol:
-
Tissue Impregnation: Perfuse the animal with saline and dissect the brain. Immerse the brain in a Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate) and store it in the dark for approximately 14 days.[34] Commercial kits, such as the FD Rapid GolgiStain™ Kit, are available and offer simplified protocols.[32]
-
Tissue Protection: Transfer the impregnated brain into a cryoprotectant solution (e.g., 30% sucrose) until it sinks.
-
Sectioning: Section the brain into thick sections (100-200 µm) using a vibratome.[35] Mount the sections onto gelatin-coated slides.
-
Staining and Dehydration:
-
Rinse the sections in distilled water.
-
Develop the stain by immersing the slides in ammonium (B1175870) hydroxide.
-
Rinse again in distilled water.
-
Dehydrate the sections through a graded series of ethanol solutions (50%, 75%, 95%, 100%).
-
Clear the sections in a clearing agent like xylene.
-
-
Coverslipping: Coverslip the slides using a mounting medium (e.g., Permount).[35]
-
Imaging and Analysis:
-
Identify well-impregnated neurons in the brain region of interest (e.g., hippocampal CA1 pyramidal neurons).
-
Acquire high-magnification (e.g., 63x or 100x oil-immersion objective) Z-stack images of selected dendritic segments using a bright-field microscope.[31]
-
Quantify dendritic spine density by manually counting the number of spines along a measured length of the dendrite and express the data as spines per 10 µm.[31] Software tools can be used for more detailed morphological analysis of spine types (e.g., thin, stubby, mushroom).
-
Conclusion and Future Directions
The evidence strongly indicates that sertraline hydrochloride's therapeutic effects extend beyond the simple modulation of synaptic serotonin levels. Sertraline actively promotes structural and functional changes in the brain by enhancing adult hippocampal neurogenesis and fostering synaptic plasticity. These effects are orchestrated through a complex network of signaling pathways, including the BDNF, CREB, and GR-dependent pathways. The role of the mTOR pathway in sertraline's mechanism of action appears to be more nuanced and warrants further investigation.
For drug development professionals, these findings highlight the potential for targeting these neuroplasticity and neurogenesis pathways to develop novel antidepressants with potentially faster onset and greater efficacy. Future research should continue to unravel the intricate molecular mechanisms underlying sertraline's effects, with a particular focus on how these actions may differ across various patient populations and psychiatric conditions. A deeper understanding of these processes will be instrumental in optimizing therapeutic strategies and personalizing treatment for individuals with depressive disorders.
References
- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sertraline Slows Disease Progression and Increases Neurogenesis in N171-82Q mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sertraline promotes hippocampus-derived neural stem cells differentiating into neurons but not glia and attenuates LPS-induced cellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered dendritic spine density in animal models of depression and in response to antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sertraline on central serotonin and hippocampal plasticity in pregnant and non-pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of antidepressant drugs on synaptic protein levels and dendritic outgrowth in hippocampal neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.ggztotaal.nl [m.ggztotaal.nl]
- 13. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sop.org.tw [sop.org.tw]
- 17. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Differential effects of antidepressant drugs on mTOR signalling in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 26. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for systematic review and meta-analysis of the evidence linking hippocampal neurogenesis to the effects of antidepressants on mood and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Considerations for Assessing the Extent of Hippocampal Neurogenesis in the Adult and Aging Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 32. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 33. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Sertraline Hydrochloride Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of sertraline (B1200038) hydrochloride metabolites. It details the primary metabolic pathways, enzymatic kinetics, and standardized experimental protocols for the accurate assessment of sertraline metabolism. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of sertraline and its metabolic fate.
Introduction
Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] Understanding its metabolism is crucial for predicting drug-drug interactions, assessing potential toxicity, and optimizing therapeutic efficacy. The primary routes of sertraline metabolism involve N-demethylation, oxidative deamination, and glucuronidation, leading to the formation of several metabolites.[1][3][4] The principal and only active metabolite is N-desmethylsertraline, which is significantly less potent than the parent compound.[2] This guide focuses on the in vitro methodologies used to characterize these metabolic transformations.
Metabolic Pathways of Sertraline
Sertraline undergoes extensive metabolism primarily in the liver. The main metabolic pathways identified through in vitro studies are:
-
N-demethylation: This is the major metabolic pathway, converting sertraline to its primary active metabolite, N-desmethylsertraline. This reaction is catalyzed by multiple cytochrome P450 (CYP) enzymes.[5][6]
-
Oxidative Deamination: This pathway leads to the formation of a ketone metabolite, α-hydroxy sertraline ketone. This reaction is mediated by both CYP enzymes and monoamine oxidases (MAOs).[3][4]
-
N-carbamoyl Glucuronidation: Sertraline can also undergo direct conjugation with glucuronic acid to form sertraline carbamoyl-O-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4]
The interplay of these pathways determines the overall clearance and pharmacokinetic profile of sertraline.
Visualization of Sertraline Metabolism
The following diagram illustrates the major metabolic pathways of sertraline.
Data Presentation: Quantitative Enzyme Kinetics
The following tables summarize the key quantitative data for the in vitro metabolism of sertraline. These values are essential for predicting the in vivo clearance and potential for drug-drug interactions.
N-demethylation of Sertraline
| Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km (µL/min/mg protein) | Reference |
| Pooled Human Liver Microsomes | 18.1 ± 2.0 | 0.45 ± 0.03 | 25.2 ± 4.3 | [5] |
| Pooled Human Liver Microsomes | 98 | 1.92 | - | [7] |
Note: The contribution of individual CYP isoforms to sertraline N-demethylation has been estimated as follows: CYP2D6 (35%), CYP2C9 (29%), CYP2B6 (14%), CYP2C19 (13%), and CYP3A4 (9%).[5] However, another study suggests CYP2B6 contributes to the greatest extent.[3]
Oxidative Deamination of Sertraline
| Enzyme System | Km (µM) | Vmax (pmol/min/mg or nmol MAO) | Reference |
| Pooled Human Liver Microsomes | 114 | 106 pmol/min/mg protein | [7] |
| Purified Human MAO-A | 230 | 39.9 pmol/min/nmol MAO | [7] |
| Purified Human MAO-B | 270 | 120 pmol/min/nmol MAO | [7] |
N-carbamoyl Glucuronidation of Sertraline
| Enzyme System | Km (µM) | Reference |
| Pooled Human Liver Microsomes | 50 | [3] |
Note: Recombinant human UGT2B7 was found to catalyze this reaction at the fastest rate.[3]
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize sertraline metabolism.
General Experimental Workflow
The following diagram outlines a typical workflow for in vitro drug metabolism studies.
N-demethylation and Deamination in Human Liver Microsomes
Objective: To determine the kinetics of sertraline N-demethylation and deamination by human liver microsomes.
Materials:
-
Sertraline hydrochloride
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., fluoxetine)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of sertraline in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding sertraline (at various concentrations to determine kinetics, e.g., 1-200 µM) and the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of N-desmethylsertraline and the deaminated metabolite by a validated LC-MS/MS method.
N-carbamoyl Glucuronidation in Human Liver Microsomes
Objective: To determine the kinetics of sertraline glucuronidation.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4) or bicarbonate buffer under a CO₂ atmosphere for carbamoyl (B1232498) glucuronidation.[3]
-
Detergent (e.g., alamethicin) to activate UGTs
-
Acetonitrile (ACN) for reaction termination
-
Internal standard
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of sertraline.
-
Pre-incubate pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL) with alamethicin (B1591596) in the appropriate buffer at 37°C for 15 minutes.
-
Initiate the reaction by adding sertraline and UDPGA.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in section 4.2.
-
Analyze the formation of the sertraline glucuronide conjugate by LC-MS/MS.
Analytical Method: LC-MS/MS for Sertraline and Metabolites
Objective: To quantify sertraline and its major metabolites in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C8 or C18 reversed-phase column (e.g., Betasil C8, 100 mm x 2.1 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method Validation: The analytical method should be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Conclusion
The in vitro characterization of this compound metabolites reveals a complex interplay of multiple enzymes, including CYPs, MAOs, and UGTs. The primary metabolic pathway is N-demethylation, mediated by several CYP isoforms, with no single enzyme being solely responsible for more than 35-40% of the reaction.[5] This suggests a lower risk of significant drug-drug interactions due to the inhibition of a single CYP enzyme. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to conduct further studies on sertraline metabolism, aiding in the prediction of its in vivo behavior and the assessment of potential clinical implications.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. graphviz.org [graphviz.org]
- 3. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Pharmacology of Sertraline Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of sertraline (B1200038) hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). While its primary therapeutic action is the inhibition of the serotonin transporter (SERT), sertraline exhibits a range of interactions with other molecular targets. Understanding these off-target effects is crucial for a complete comprehension of its pharmacological profile, including potential side effects and opportunities for drug repurposing. This document outlines the key off-target interactions, presents quantitative binding and functional data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows.
Overview of Off-Target Interactions
Sertraline's molecular structure allows it to interact with several other receptors and ion channels, albeit with lower affinity than for its primary target, SERT. The most significant and well-characterized off-target activities of sertraline include its interaction with the dopamine (B1211576) transporter (DAT), the sigma-1 receptor (σ1R), and various cardiac ion channels. These interactions are thought to contribute to both its therapeutic efficacy in certain conditions and some of its adverse effects.
Quantitative Data on Off-Target Binding and Functional Inhibition
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of sertraline for its principal off-target sites. This data is compiled from various in vitro studies and provides a quantitative basis for comparing the potency of these interactions.
Table 1: Sertraline Binding Affinities (Ki) for Off-Target Transporters and Receptors
| Target | Species | Ligand Displaced | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Human | [3H]WIN 35,428 | 25 | [1] |
| Sigma-1 Receptor (σ1R) | Human | [3H]Haloperidol | 29.3 - 57 | [2] |
| Norepinephrine Transporter (NET) | Human | [3H]Nisoxetine | 420 |
Table 2: Sertraline Functional Inhibition (IC50) of Cardiac Ion Channels
| Ion Channel | Gene | Expressed in | IC50 (µM) | Reference |
| hERG (IKr) | KCNH2 | HEK293 cells | 0.7 | |
| IKs | KCNQ1/KCNE1 | HEK293 cells | 15.2 | |
| IK1 | KCNJ2 | HEK293 cells | 10.5 | |
| INa | SCN5A | HEK293 cells | 6.1 | |
| ICa (L-type) | - | Rat ventricular myocytes | 2.6 |
Detailed Experimental Protocols
The characterization of sertraline's off-target effects relies on a variety of established experimental techniques. Below are detailed methodologies for the key assays cited in the quantitative data tables.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter.
3.1.1. Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity (Ki) of sertraline for the human dopamine transporter.
-
Biological Material: Membranes from HEK293 cells stably expressing the human dopamine transporter.
-
Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of sertraline.
-
Incubation is carried out at 4°C for 2 hours to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
-
3.1.2. Sigma-1 Receptor (σ1R) Binding Assay
-
Objective: To determine the binding affinity (Ki) of sertraline for the human sigma-1 receptor.
-
Biological Material: Guinea pig liver membranes, which are a rich source of sigma-1 receptors.
-
Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.[3][4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Membrane homogenates are incubated with varying concentrations of --INVALID-LINK---Pentazocine in the presence and absence of competing ligands (sertraline).
-
Incubation is performed at 37°C for 90 minutes.[3]
-
Non-specific binding is determined using a high concentration of haloperidol (B65202) (e.g., 10 µM).[3]
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
Radioactivity is measured using a liquid scintillation counter.
-
Data analysis is performed as described for the DAT binding assay to determine the Ki value.
-
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for studying the effects of drugs on ion channel function.
3.2.1. General Workflow for Ion Channel Inhibition Assays
-
Cell Culture: HEK293 or CHO cells stably expressing the human cardiac ion channel of interest (e.g., hERG, KCNQ1/KCNE1, KCNJ2, SCN5A) are cultured under standard conditions. For native L-type calcium channel recordings, ventricular myocytes are enzymatically isolated from rat hearts.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an appropriate intracellular solution, is brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current across the cell membrane.
-
-
Data Acquisition and Analysis:
-
Specific voltage protocols are applied to elicit the ionic currents of interest.
-
The effects of sertraline are determined by perfusing the cells with solutions containing increasing concentrations of the drug.
-
The peak current amplitude is measured before and after drug application.
-
The concentration-response curve is plotted, and the IC50 value is calculated using the Hill equation.
-
3.2.2. Specific Voltage-Clamp Protocols for Cardiac Ion Channels
-
hERG (IKr) Current:
-
Holding Potential: -80 mV.
-
Depolarization Step: +20 mV for 2 seconds.
-
Repolarization Step: -50 mV for 2 seconds to elicit the characteristic tail current.
-
-
IKs (KCNQ1/KCNE1) Current:
-
IK1 (Kir2.1) Current:
-
Holding Potential: -80 mV.
-
Voltage Ramps: A ramp from -120 mV to +60 mV over 1 second is used to elicit the characteristic inward rectification.[8]
-
-
INa (SCN5A) Current:
-
Holding Potential: -100 mV.
-
Depolarization Step: -40 mV for 20 ms.[9]
-
-
L-type ICa Current:
-
Holding Potential: -80 mV.
-
Depolarization Step: 0 mV for 500 ms.[10]
-
Signaling Pathways and Experimental Workflows
The off-target interactions of sertraline can modulate various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and the experimental workflows used to investigate them.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
Sertraline Hydrochloride's Influence on Glial Cell Function: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its well-established role in neuronal serotonin regulation, emerging evidence reveals that sertraline exerts significant and complex effects on glial cells, the non-neuronal cells of the central nervous system. This technical guide provides a comprehensive overview of the current understanding of sertraline's influence on astrocytes, microglia, and oligodendrocytes. It details the molecular mechanisms, signaling pathways, and functional outcomes of these interactions, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a resource for researchers and drug development professionals investigating the neurobiological effects of sertraline and other psychotropic medications.
Introduction to Glial Cells and Sertraline
Glial cells, comprising astrocytes, microglia, and oligodendrocytes, are critical for brain homeostasis, providing structural and metabolic support to neurons, regulating synaptic transmission, and mediating immune responses. Astrocytes are essential for neurotransmitter uptake and recycling, ion homeostasis, and blood-brain barrier maintenance. Microglia, the resident immune cells of the CNS, are key players in neuroinflammation and synaptic pruning. Oligodendrocytes are responsible for the formation of the myelin sheath, which insulates axons and facilitates rapid nerve impulse conduction.
Sertraline's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased extracellular serotonin levels. However, its effects extend beyond this, with documented interactions with various cellular pathways in glial cells that are independent of its impact on serotonin reuptake.
Sertraline's Influence on Astrocytes
Sertraline exhibits a dualistic effect on astrocytes, with evidence suggesting both cytotoxic and potentially protective roles depending on the concentration and experimental context.
Sertraline-Induced Astrocyte Apoptosis
At higher concentrations (typically 10-40 µM), sertraline has been shown to reduce astrocyte viability and induce apoptosis.[1] This process is primarily mediated by an increase in intracellular calcium ([Ca2+]i) and subsequent mitochondrial dysfunction.[2][3]
Signaling Pathway: Sertraline-Induced Astrocyte Apoptosis
Quantitative Data: Sertraline's Effect on Astrocyte Viability
| Concentration of Sertraline | Cell Type | Duration of Treatment | Effect on Cell Viability | Reference |
| 10-40 µM | Primary Astrocytes | 12 hours | Reduced to <20% | [1] |
| 10 µM | Astrocyte Cell Line | 48 hours | Significantly reduced | [1] |
Experimental Protocols
Objective: To quantify the effect of sertraline on astrocyte viability.
Materials:
-
Primary astrocyte culture or astrocyte cell line (e.g., CTX TNA2)
-
Sertraline hydrochloride solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed astrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Sertraline Treatment: Treat the cells with varying concentrations of sertraline (e.g., 0, 1, 5, 10, 20, 40 µM) for the desired duration (e.g., 12, 24, or 48 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Objective: To visualize and quantify changes in intracellular calcium levels in astrocytes following sertraline treatment.
Materials:
-
Primary astrocyte culture
-
This compound solution
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal microscope or fluorescence plate reader
Protocol:
-
Cell Preparation: Culture primary astrocytes on glass coverslips.
-
Dye Loading: Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Sertraline Treatment: Add sertraline solution (e.g., 10 µM) to the cells.
-
Imaging: Immediately begin imaging the cells using a confocal microscope with excitation at 488 nm and emission at 500-550 nm. Acquire images at regular intervals to observe changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline fluorescence before sertraline addition.
Sertraline's Influence on Microglia
Sertraline generally exerts an anti-inflammatory effect on microglia, primarily by inhibiting their activation and the subsequent production of pro-inflammatory mediators.
Inhibition of Microglial Activation and NF-κB Signaling
Sertraline has been shown to suppress the activation of microglia induced by inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4] This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] Sertraline inhibits the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby reducing the transcription of pro-inflammatory genes.
Signaling Pathway: Sertraline's Inhibition of Microglial Activation
Quantitative Data: Sertraline's Effect on Microglial Cytokine Production
| Cell Type | Stimulant | Sertraline Concentration | Effect on Cytokine Levels | Reference |
| BV2 microglia | TNF-α | Dose-dependent | Suppressed TNF-α, IL-1β, iNOS | [4] |
| CUMS mice | Chronic stress | Not specified | Reduced TNF-α, IL-1β, iNOS | [4] |
Experimental Protocols
Objective: To visualize and quantify the effect of sertraline on the nuclear translocation of NF-κB p65 in microglia.
Materials:
-
Microglial cell line (e.g., BV2) or primary microglia
-
This compound solution
-
TNF-α or LPS
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture microglia on coverslips. Pre-treat cells with sertraline for 1 hour before stimulating with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. Wash and then incubate with the fluorescent secondary antibody and DAPI for 1 hour.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Sertraline's Influence on Oligodendrocytes
The direct effects of sertraline on oligodendrocytes are less well-characterized compared to its effects on astrocytes and microglia. Much of the current understanding is inferred from studies on the effects of serotonin, which is elevated by sertraline.
Indirect Effects via Serotonin Modulation
Studies have shown that high levels of serotonin can negatively impact oligodendrocyte development and myelination in vitro.[5] This includes aberrant process outgrowth and reduced expression of myelin proteins.[5] It is important to note that these studies did not directly administer sertraline.
One study investigating the effect of sertraline on human adipose-derived stem cells found that it inhibited their differentiation into glial cells, suggesting a potential inhibitory effect on gliogenesis.[6][7] However, this was not a direct study on oligodendrocyte precursor cells.
Potential for Remyelination
In the context of multiple sclerosis, an autoimmune demyelinating disease, some research suggests that sertraline may have beneficial immunomodulatory effects that could indirectly support a more favorable environment for remyelination.[2][8][9] In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), sertraline treatment modestly improved clinical scores.[10]
Experimental Workflow: Investigating Sertraline's Effect on Oligodendrocytes
Conclusion and Future Directions
This compound's influence on glial cell function is multifaceted and significant. In astrocytes, it can induce apoptosis at higher concentrations through calcium- and mitochondria-dependent pathways. In microglia, it demonstrates anti-inflammatory properties by inhibiting NF-κB signaling. The direct effects of sertraline on oligodendrocytes remain an area requiring further investigation, with current evidence suggesting potential indirect effects through serotonin modulation.
Future research should focus on:
-
Elucidating the concentration-dependent effects of sertraline on astrocytes to distinguish between cytotoxic and potentially beneficial outcomes.
-
Further exploring the anti-inflammatory mechanisms of sertraline in microglia and its potential therapeutic implications for neuroinflammatory disorders.
-
Conducting direct studies on the impact of sertraline on oligodendrocyte precursor cell differentiation, maturation, and myelination to clarify its role in myelination and remyelination processes.
A deeper understanding of sertraline's interactions with glial cells will provide a more complete picture of its neurobiological effects and may open new avenues for its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Exposure to serotonin adversely affects oligodendrocyte development and myelination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to serotonin adversely affects oligodendrocyte development and myelination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of sertraline on proliferation and neurogenic differentiation of human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sertraline promotes hippocampus-derived neural stem cells differentiating into neurons but not glia and attenuates LPS-induced cellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunomodulatory effect of the antidepressant sertraline in an experimental autoimmune encephalomyelitis mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Properties of Sertraline Hydrochloride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its solid-state properties are of critical importance in pharmaceutical development and manufacturing, as different polymorphic forms can exhibit varying physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of sertraline hydrochloride, detailing their molecular structures, physicochemical properties, and the analytical techniques used for their characterization. Detailed experimental protocols for key analytical methods are provided, and quantitative data are summarized in comparative tables. Furthermore, the mechanism of action of sertraline is illustrated through a signaling pathway diagram.
Introduction to Polymorphism in this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.[1] These different crystalline forms are known as polymorphs and can have distinct physical and chemical properties, despite having the same chemical composition.[1] In the pharmaceutical industry, understanding and controlling polymorphism is crucial, as it can impact drug stability, dissolution rate, and ultimately, bioavailability.[2][3]
This compound can exist in various crystalline forms, including at least ten polymorphs (Forms I-X), as well as solvates and hydrates.[4][5][6] Form I is reported to be the most stable crystalline form.[4][7] The synthesis procedure described in the original patent for this compound produces Form II.[7] The various polymorphs differ in their stability, physical properties, and spectral data.[4][7]
Molecular Structure of this compound
This compound has the chemical name (1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride. Its molecular formula is C₁₇H₁₇Cl₂N·HCl.
The different polymorphic forms of this compound arise from different arrangements of the molecules in the crystal lattice. These variations in packing and intermolecular interactions lead to differences in their macroscopic properties. For instance, a comparison of Form I and Form II, both of which crystallize in the orthorhombic space group P212121, reveals that while the bond distances and angles are nearly identical, there are significant differences in molecular conformation.[8]
Physicochemical Properties of this compound Polymorphs
The various polymorphic forms of this compound exhibit different physicochemical properties. These differences are critical for drug development, as they can affect the drug product's performance. The most stable polymorph generally has the lowest solubility and dissolution rate.[3][4]
Solubility
The solubility of this compound is a key determinant of its oral bioavailability. Different polymorphs can have different solubilities. For example, it has been noted that the most stable form, Form I, may have a solubility that is insufficient for some applications, and less stable polymorphs will typically have higher dissolution rates.[4]
The solubility of this compound (form not specified) in ethanol (B145695) is approximately 5 mg/ml, and in DMSO and DMF, it is approximately 16 mg/ml. It is sparingly soluble in aqueous buffers, with a solubility of about 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).[9]
Thermal Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of polymorphs, including their melting points and thermal stability.
Table 1: Melting Points of this compound Polymorphs
| Polymorph | Melting Point (°C) | Reference(s) |
| Form I | ~219 | [2] |
| Form II | ~246 | [2] |
| Form III | ~251 (melts after solid-solid transformation from Form V or VI) | [10] |
| Form V | - | |
| Form VI | - | |
| Form VII | - | |
| Form VIII | ~247 | [10] |
| Form IX | - | |
| Form X | - |
Note: Melting points can vary depending on the experimental conditions, such as heating rate.
Spectroscopic Properties
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Powder Diffraction (XRPD) are essential for identifying and differentiating between polymorphs. Each polymorph has a unique XRPD pattern and a characteristic IR spectrum.
Table 2: Characteristic X-ray Powder Diffraction (XRPD) Peaks (2θ) for this compound Polymorphs
| Polymorph | Characteristic Peaks (2θ) | Reference(s) |
| Form I | 7.1, 12.7, 14.1, 15.0, 15.3, 15.7, 20.9, 21.2, 23.5, 26.3 | [11] |
| Form II | 5.4, 10.8, 14.6, 16.3, 18.1, 19.0, 20.3, 21.8, 24.4, 27.3 | [11] |
| Form V | 5.2, 10.4, 11.0, 14.3, 16.5, 17.3, 18.4, 19.7, 20.9, 22.0, 23.2, 23.6, 25.5, 26.0, 29.1 | [10] |
| Form VI | 7.3, 12.1, 12.7, 14.0, 15.6, 17.6, 20.1, 20.6, 21.9, 22.7, 23.0, 23.8, 24.3, 25.4, 26.3 | [10] |
| Form VII | 4.0, 8.0, 11.6, 12.0, 13.8, 16.5, 20.0, 22.8, 24.1, 25.0, 26.6, 30.7, 34.7 | [10][12] |
| Form VIII | 4.7, 11.8, 16.3, 17.8, 19.6, 23.2, 24.2, 25.1, 26.0 | [10] |
| Form IX | 5.1, 14.2, 15.8, 16.8, 19.2, 19.7, 22.4, 23.2, 25.3, 26.1 | [10] |
| Form X | 15.0, 16.0, 16.5, 17.0, 18.1, 21.0, 22.4, 24.9, 25.4, 26.2, 27.1, 28.4, 29.0 | [10] |
Table 3: Characteristic Infrared (IR) Absorption Bands (cm⁻¹) for this compound Polymorphs
| Polymorph | Characteristic IR Bands (cm⁻¹) | Reference(s) |
| Form I | 3100-3000, 3000-2800, 2710-2500, 2500-2450, 1585, 1560, 1470-1450, 1400, 1430, 1375, 1340, 1215, 1135, 1060, 1030, 1015, 955, 930, 920, 825, 800, 790, 760, 710, 700, 670 | [7] |
| Form V | 773, 822, 1012, 1032, 1054, 1133, 1328, 1562, 1590 | [10] |
| Form VIII | 740, 779, 822, 887, 915, 1031, 1053, 1110, 1134, 1153, 1217, 1307, 1377 | [10] |
| Form IX | 701, 715, 741, 758, 780, 816, 823, 1030, 1053, 1078, 1110, 1204, 1217, 1307, 1350 | [10] |
| Form X | 742, 776, 806, 824, 1002, 1017, 1028, 1060, 1079, 1135, 1218, 1314, 1336, 1560 | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound polymorphs.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for the identification and characterization of crystalline solids. Each polymorph produces a unique diffraction pattern.
-
Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the sample is gently ground to a fine powder and packed into a sample holder.
-
Instrument Settings:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 2° to 40°
-
Scan Speed: 2°/minute
-
-
Data Analysis: The resulting diffraction pattern is analyzed for the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to reference patterns for known polymorphs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpy of fusion, and to study solid-state transitions.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Approximately 1-3 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Settings:
-
Heating Rate: A standard heating rate of 10 °C/minute is typically used. Faster or slower rates can be employed to investigate specific transitions.[13]
-
Temperature Range: The sample is heated from ambient temperature to a temperature above the expected melting point (e.g., 30 °C to 300 °C).
-
Atmosphere: A continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/minute is maintained.[13]
-
-
Data Analysis: The DSC thermogram is analyzed for endothermic (melting) and exothermic (crystallization) events. The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Settings:
-
Heating Rate: A constant heating rate, commonly 10 °C/minute, is applied.[14]
-
Temperature Range: The sample is heated from ambient temperature to a temperature at which decomposition is complete (e.g., 30 °C to 400 °C).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The TGA curve, which plots mass versus temperature, is analyzed for mass loss steps. The temperature at which mass loss occurs and the percentage of mass lost provide information about the composition (e.g., water or solvent content) and decomposition profile of the material.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. Different polymorphs can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions.
-
Instrument: A Fourier-transform infrared spectrometer.
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Instrument Settings:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting IR spectrum is analyzed for the positions, shapes, and relative intensities of the absorption bands. These spectral features are then compared to those of known polymorphs.
Visualization of Sertraline's Mechanism of Action
Sertraline is a selective serotonin reuptake inhibitor (SSRI).[16] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) in the presynaptic neuron, which leads to an increased concentration of serotonin in the synaptic cleft.[16][17] This enhances serotonergic neurotransmission.[16]
Caption: Mechanism of action of Sertraline as an SSRI.
The following diagram illustrates the experimental workflow for polymorph characterization.
Caption: Workflow for the characterization of Sertraline HCl polymorphs.
Conclusion
The polymorphic landscape of this compound is complex, with multiple crystalline forms identified to date. A thorough understanding and characterization of these polymorphs are paramount for ensuring the quality, safety, and efficacy of sertraline-based drug products. This guide has provided a comprehensive overview of the molecular structure and physicochemical properties of this compound polymorphs, along with detailed experimental protocols for their analysis. The systematic presentation of quantitative data and the visualization of the drug's mechanism of action aim to serve as a valuable resource for professionals in the field of pharmaceutical sciences and drug development.
References
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Process for the preparation of the polymorphic form II of this compound - Patent 1224160 [data.epo.org]
- 4. US6872853B1 - Polymorphic forms of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Patent Details | Paper Digest [paperdigest.org]
- 7. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. US6500987B1 - this compound polymorphs - Google Patents [patents.google.com]
- 11. US6897340B2 - Processes for preparation of polymorphic form II of this compound - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. tainstruments.com [tainstruments.com]
- 14. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
The Impact of Sertraline Hydrochloride on Hippocampal Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of sertraline (B1200038) hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), on gene expression within the hippocampus. The hippocampus, a brain region critical for memory, learning, and emotional regulation, is a key target for antidepressant action. Understanding the intricate changes in gene expression induced by sertraline is paramount for elucidating its therapeutic mechanisms and identifying novel targets for drug development.
Modulation of Inflammatory Gene Expression
Sertraline exhibits a complex, dual role in regulating inflammatory pathways within the hippocampus. Evidence suggests both anti-inflammatory and pro-inflammatory effects, likely dependent on the specific context and experimental model.
Anti-inflammatory Effects
Studies in rat models have demonstrated that sertraline can reduce the expression of pro-inflammatory cytokines. A single low dose of sertraline (0.75 mg/kg) was found to decrease Interleukin-1β (IL-1β) mRNA expression, while repeated administration also reduced Tumor Necrosis Factor-α (TNF-α) expression in the hippocampus.[1][2][3][4] Furthermore, sertraline was shown to counteract the rise in IL-1β and TNF-α mRNA expression induced by seizures.[1][2][3][4]
Pro-inflammatory Effects
Conversely, in a human hippocampal progenitor cell model, sertraline (1 µM) co-incubated with IL-1β led to a 17% increase in IL-6 mRNA expression and a 27% increase in IL-6 protein secretion, suggesting a pro-inflammatory potential under certain conditions.[5][6]
Table 1: Effect of Sertraline on Inflammatory Gene Expression in the Hippocampus
| Gene | Organism/Model | Sertraline Treatment | Change in mRNA Expression | Reference |
| IL-1β | Rat | Single dose (0.75 mg/kg) | Decreased | [1][2] |
| TNF-α | Rat | Repeated doses (0.75 mg/kg) | Decreased | [1][2] |
| IL-6 | Human Hippocampal Progenitor Cells | 1 µM (co-incubated with IL-1β) | Increased by 17% | [5] |
Regulation of Neurogenesis and Glucocorticoid Receptor Signaling
A significant body of research points to sertraline's ability to promote neurogenesis in the hippocampus through the modulation of the glucocorticoid receptor (GR) signaling pathway.
Sertraline treatment of human hippocampal progenitor cells has been shown to increase the number of immature, doublecortin (Dcx)-positive neuroblasts by 16% and mature, microtubulin-associated protein-2 (MAP2)-positive neurons by 26%.[7][8][9] This effect is dependent on the glucocorticoid receptor, as it is abolished by the GR antagonist RU486.[7][8][9]
The mechanism involves the activation of GR, leading to increased expression of the cyclin-dependent kinase inhibitors p27Kip1 and p57Kip2, which are target genes of GR that promote cell cycle exit and neuronal differentiation.[7][8][9] Interestingly, while promoting differentiation, sertraline alone was found to decrease progenitor cell proliferation by 16%.[7] Paradoxically, at the same time it induces GR transactivation, sertraline has been observed to decrease GR expression at both the mRNA and protein levels.[7]
Table 2: Effect of Sertraline on Neurogenesis-Related Gene Expression in Human Hippocampal Progenitor Cells
| Gene | Sertraline Treatment | Change in Expression | Effect | Reference |
| p27Kip1 | 1 µM (12 hours) | Increased | Promotes cell cycle exit | [7][10] |
| p57Kip2 | 1 µM (12 hours) | Increased | Promotes cell cycle exit | [7][10] |
| GR | Not specified | Decreased (mRNA and protein) | Concurrent with GR transactivation | [7] |
Influence on Brain-Derived Neurotrophic Factor (BDNF)
The effect of sertraline on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroplasticity, is time-dependent.
Acute administration of sertraline (5 mg/kg) in rats has been shown to decrease BDNF mRNA in the CA1 and CA3 subfields of the hippocampus.[11] In contrast, chronic administration of sertraline has been consistently linked to increased BDNF mRNA and protein levels in the hippocampus.[12][13][14][15] This upregulation of BDNF is considered a crucial component of the therapeutic action of many antidepressants.[12][14]
Table 3: Time-Dependent Effect of Sertraline on BDNF mRNA Expression in the Rat Hippocampus
| Treatment Duration | Sertraline Dose | Change in BDNF mRNA Expression | Hippocampal Subfield | Reference |
| Acute (4 hours post-injection) | 5 mg/kg, i.p. | Decreased | CA1, CA3, Dentate Gyrus | [11] |
| Chronic | Not specified | Increased | Hippocampus | [12][13][14][15] |
Experimental Protocols
Animal Studies for Inflammatory Gene Expression
-
Animal Model: Male Wistar rats.
-
Sertraline Administration: A single intraperitoneal (i.p.) injection of sertraline (0.75 mg/kg) or repeated daily injections for seven days.
-
Tissue Collection: Following decapitation, the hippocampus was dissected.
-
Gene Expression Analysis: Total RNA was extracted from the hippocampus, and the mRNA expression levels of IL-1β and TNF-α were determined by reverse transcription-polymerase chain reaction (RT-PCR), with β-actin used as a housekeeping gene for normalization.[2]
Human Hippocampal Progenitor Cell Culture for Neurogenesis Studies
-
Cell Line: Human hippocampal progenitor cells (HPC03A/07).
-
Treatment: Cells were treated with sertraline (1 µM) for 3 to 10 days to assess neuronal differentiation. For proliferation assays, cells were treated for 72 hours, with 5'-bromodeoxyuridine (BrdU) added during the final 4 hours.
-
Immunocytochemistry: To quantify neurogenesis, cells were stained for the neuronal markers Doublecortin (Dcx) and Microtubule-Associated Protein 2 (MAP2). Proliferation was assessed by staining for BrdU incorporation.
-
Gene Expression Analysis: RNA was extracted, and quantitative real-time PCR was performed to measure the expression of p27Kip1 and p57Kip2, normalized to the housekeeping genes ACTB, GAPDH, and B2M.[7]
Visualizing Molecular Pathways and Workflows
Caption: Sertraline's activation of the GR pathway promoting neurogenesis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Sertraline Reduces IL-1β and TNF-α mRNA Expression and Overcomes Their Rise Induced by Seizures in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sertraline reduces IL-1β and TNF-α mRNA expression and overcomes their rise induced by seizures in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antidepressant compounds can be both pro- and anti-inflammatory in human hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacogenomics of Sertraline Hydrochloride Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacogenomics of sertraline (B1200038) hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Understanding the genetic basis of individual variations in response to sertraline is crucial for optimizing therapeutic strategies, minimizing adverse drug reactions, and advancing personalized medicine in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. This document summarizes key genetic factors influencing sertraline's metabolic pathways and its mechanism of action, presents quantitative data from relevant studies, details common experimental protocols, and provides visual representations of critical pathways and workflows.
Core Concepts in Sertraline Pharmacogenomics
Sertraline's efficacy and tolerability are significantly influenced by genetic polymorphisms in genes encoding drug-metabolizing enzymes, drug transporters, and pharmacodynamic targets. The inter-individual variability in clinical outcomes can be largely attributed to these genetic differences.
Pharmacokinetics: The Journey of Sertraline in the Body
The metabolism of sertraline is a complex process primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1] Genetic variations in these enzymes can lead to significant differences in drug plasma concentrations, affecting both efficacy and the risk of adverse effects.
Key Pharmacokinetic Genes:
-
CYP2C19: This is a major enzyme involved in the N-demethylation of sertraline to its less active metabolite, N-desmethylsertraline.[2] Genetic polymorphisms in the CYP2C19 gene can categorize individuals into different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two no-function alleles (e.g., *2, *3). They metabolize sertraline slowly, leading to higher plasma concentrations and an increased risk of side effects.[3][4] A 50% dose reduction may be recommended for these individuals.[3]
-
Intermediate Metabolizers (IMs): Have one normal function and one no-function allele. They exhibit moderately increased plasma concentrations of sertraline.[5]
-
Normal Metabolizers (NMs): Possess two normal function alleles (e.g., *1). They have a standard metabolic rate for sertraline.[4]
-
Rapid and Ultrarapid Metabolizers (RMs and UMs): Carry increased-function alleles (e.g., *17). They metabolize sertraline more quickly, which can result in lower plasma concentrations and potential treatment failure at standard doses.[6][7]
-
-
CYP2B6: This enzyme also plays a role in sertraline metabolism.[6] Variants like CYP2B6*6 and *9 have been shown to decrease the metabolic rate of sertraline.[8]
-
ABCB1 (MDR1): This gene encodes for P-glycoprotein, an efflux transporter found in the blood-brain barrier.[9][10] P-glycoprotein limits the entry of various drugs, including sertraline, into the brain.[10][11] Polymorphisms in ABCB1, such as rs10245483, may influence antidepressant response and side effect profiles.[12]
Pharmacodynamics: Sertraline's Action at the Synapse
Sertraline exerts its therapeutic effect by inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby increasing the availability of this neurotransmitter to bind to postsynaptic receptors.[3][4] Genetic variations in the components of the serotonergic system can impact the efficacy of sertraline.
Key Pharmacodynamic Genes:
-
SLC6A4: This gene encodes the serotonin transporter (SERT), the primary target of SSRIs.[13] A well-studied polymorphism in the promoter region of this gene, known as 5-HTTLPR (serotonin-transporter-linked polymorphic region), results in a "short" (S) and a "long" (L) allele. The S allele is associated with lower transporter expression and has been linked to a poorer response to SSRIs in some studies.[3][14]
-
HTR2A: This gene encodes the serotonin receptor 2A. Certain polymorphisms, such as rs6313, have been associated with sertraline dose requirements and response.[15]
Quantitative Data on Genetic Associations
The following tables summarize the quantitative impact of key genetic polymorphisms on sertraline pharmacokinetics and clinical outcomes.
Table 1: Impact of CYP2C19 Phenotype on Sertraline Pharmacokinetics
| CYP2C19 Phenotype | Effect on Sertraline Plasma Concentration | Fold Increase in Exposure (AUC) vs. NMs | Recommended Dose Adjustment | Reference(s) |
| Poor Metabolizer (PM) | Significantly Increased | ~1.4-fold | 50% dose reduction | [2][3][4] |
| Intermediate Metabolizer (IM) | Increased | ~1.4-fold | Consider 25% dose reduction | [5] |
| Ultrarapid Metabolizer (UM) | Decreased | ~0.8-fold | Consider alternative medication | [6][7][16] |
Table 2: Association of Genetic Variants with Sertraline Clinical Response and Side Effects
| Gene | Polymorphism | Effect on Clinical Outcome | Population Studied | Reference(s) |
| SLC6A4 | 5-HTTLPR (S allele) | Poorer response to sertraline | Patients with panic disorder | [3][14] |
| ABCB1 | rs10245483 (G/G) | Better response and fewer side effects with sertraline | Patients with major depressive disorder | [11][12] |
| CYP2C19 | Slower metabolizer phenotypes | Increased risk of side effects (e.g., tremor) | General population taking SSRIs | [17] |
| HTR2A | rs6313 | Associated with sertraline dose and response dose | Pediatric patients with anxiety and depression | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacogenomic studies. Below are outlines of common experimental protocols used in sertraline pharmacogenomic research.
Protocol 1: CYP2C19 Genotyping using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
This method is commonly used to identify specific single nucleotide polymorphisms (SNPs) that define different CYP2C19 alleles.
1. DNA Extraction:
- Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
- The concentration and purity of the extracted DNA are determined using a spectrophotometer.
2. PCR Amplification:
- A specific segment of the CYP2C19 gene containing the SNP of interest is amplified using PCR.
- The PCR reaction mixture typically includes the extracted DNA, forward and reverse primers specific to the target region, Taq polymerase, dNTPs, and a PCR buffer.
- PCR is performed in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times).
3. Restriction Enzyme Digestion:
- The amplified PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a particular sequence. The presence or absence of the SNP will determine if the restriction site is present.
- The choice of restriction enzyme depends on the specific SNP being analyzed.
4. Gel Electrophoresis:
- The digested DNA fragments are separated based on their size by agarose (B213101) gel electrophoresis.
- The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
- The resulting banding pattern will indicate the genotype of the individual (e.g., homozygous for the wild-type allele, heterozygous, or homozygous for the variant allele).
Protocol 2: Quantification of Sertraline and N-desmethylsertraline in Plasma
This protocol outlines the measurement of sertraline and its major metabolite in patient plasma samples using gas chromatography with electron-capture detection.[2]
1. Sample Preparation:
- Plasma samples are collected from patients at specified time points after sertraline administration.
- An internal standard is added to the plasma samples.
- The drugs are extracted from the plasma using a liquid-liquid extraction method with an organic solvent.
- The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent.
2. Gas Chromatography (GC) Analysis:
- The prepared sample is injected into a gas chromatograph equipped with a capillary column.
- The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.
- An electron-capture detector (ECD) is used for the sensitive detection of the halogenated sertraline and its metabolite.
3. Data Analysis:
- The peak areas of sertraline, N-desmethylsertraline, and the internal standard are measured.
- A calibration curve is generated using standards of known concentrations.
- The concentrations of sertraline and its metabolite in the plasma samples are calculated based on the peak area ratios and the calibration curve.
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the sertraline metabolic pathway, its mechanism of action, and a typical pharmacogenomic study workflow.
Caption: Sertraline Metabolic Pathway.
Caption: Sertraline's Mechanism of Action.
Caption: Pharmacogenomic Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of sertraline in relation to genetic polymorphism of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. Prescribing Sertraline: Why Pharmacogenomics Matters | AttoDiagnostics [attodiagnostics.com]
- 7. Impact of the novel CYP2C:TG haplotype and CYP2B6 variants on sertraline exposure in a large patient population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of CYP2B6 and CYP2C19 polymorphisms on sertraline metabolism in major depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ABCB1 transporter gene and antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ABCB1 transporter gene and antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABCB1 Gene Predicts Antidepressant Response - Gateway Psychiatric [gatewaypsychiatric.com]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. theattogroup.com [theattogroup.com]
- 14. The association between serotonin-related gene polymorphisms and susceptibility and early sertraline response in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacogenetics of Sertraline Tolerability and Response in Pediatric Anxiety and Depressive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of CYP2C19 genotype on sertraline exposure in 1200 Scandinavian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
Sertraline Hydrochloride's Interaction with Sigma-1 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between sertraline (B1200038) hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), and the sigma-1 receptor (S1R), a unique intracellular chaperone protein. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
Sertraline, primarily known for its high affinity for the serotonin transporter (SERT), also exhibits significant interaction with the sigma-1 receptor. Emerging evidence indicates that sertraline acts as a sigma-1 receptor antagonist or inverse agonist. This interaction is implicated in some of the drug's complex pharmacological effects, including modulation of N-methyl-D-aspartate (NMDA) receptor function, regulation of cellular stress responses, and influence on neurosteroid synthesis. Understanding this off-target activity is crucial for a complete comprehension of sertraline's mechanism of action and for the development of novel therapeutics targeting the sigma-1 receptor.
Quantitative Data: Binding Affinity of Sertraline for Sigma-1 Receptors
The binding affinity of sertraline for the sigma-1 receptor has been quantified in various studies, typically reported as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for sertraline at the human sigma-1 receptor. For context, the table also includes the affinity of sertraline for its primary target, the serotonin transporter (SERT), and for the dopamine (B1211576) transporter (DAT).
| Target | Ligand | Ki (nM) | Species | Reference |
| Sigma-1 Receptor | Sertraline | < 100 | Not Specified | [1] |
| Sigma-1 Receptor | Sertraline | Moderate Affinity* | Not Specified | [2][3] |
| Serotonin Transporter (SERT) | Sertraline | High Affinity | Not Specified | [4] |
| Dopamine Transporter (DAT) | Sertraline | Lower Affinity than SERT | Not Specified | [4] |
_Note: While some studies denote a "moderate affinity", a Ki value of less than 100 nM is generally considered significant.
The affinity of various SSRIs for the sigma-1 receptor follows this general order: fluvoxamine (B1237835) > sertraline > fluoxetine (B1211875) > escitalopram (B1671245) > citalopram (B1669093) >> paroxetine.[5]
Experimental Protocols
The characterization of sertraline's interaction with the sigma-1 receptor relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity (Ki) of sertraline for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of sertraline for the sigma-1 receptor.
Materials:
-
Cell membranes expressing sigma-1 receptors (e.g., from guinea pig brain or transfected cell lines)
-
Radioligand: Typically --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol).
-
Test compound: Sertraline hydrochloride in various concentrations.
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing sigma-1 receptors in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of sertraline.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of sertraline. Calculate the IC50 (the concentration of sertraline that displaces 50% of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
Below is a DOT script for a Graphviz diagram illustrating the workflow of a competitive radioligand binding assay.
Neurite Outgrowth Assay in PC12 Cells
This cellular assay is used to assess the functional activity of sertraline at the sigma-1 receptor by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. Sertraline has been shown to inhibit NGF-induced neurite outgrowth, an effect that can be reversed by both a sigma-1 receptor agonist and antagonist, suggesting an inverse agonist action.[6]
Objective: To determine the functional effect of sertraline on sigma-1 receptor activity.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum
-
Nerve Growth Factor (NGF)
-
This compound
-
Sigma-1 receptor agonist (e.g., PRE-084)
-
Sigma-1 receptor antagonist (e.g., NE-100)
-
Culture plates or slides coated with a suitable substrate (e.g., collagen)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture PC12 cells in standard conditions.
-
Plating: Plate the cells at a low density on coated plates or slides.
-
Treatment: After allowing the cells to adhere, treat them with:
-
Vehicle control
-
NGF alone
-
NGF + Sertraline
-
NGF + Sertraline + PRE-084
-
NGF + Sertraline + NE-100
-
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Imaging: Capture images of the cells using a microscope.
-
Quantification: Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than the cell body diameter.
-
Data Analysis: Compare the extent of neurite outgrowth between the different treatment groups. A reduction in NGF-induced neurite outgrowth by sertraline that is reversed by both a sigma-1 agonist and antagonist is indicative of inverse agonism.
Signaling Pathways and Mechanisms of Action
Sertraline's interaction with the sigma-1 receptor initiates a cascade of downstream signaling events, primarily impacting NMDA receptor function and cellular stress pathways.
Modulation of NMDA Receptor Function
Recent studies have revealed that sertraline, through its action at the sigma-1 receptor, can modulate the function of NMDA receptors, particularly those containing the GluN2B subunit.[7] Sertraline acts as a partial inhibitor of NMDA receptor-mediated synaptic responses.[7] This effect is thought to be mediated by its inverse agonism at the sigma-1 receptor.[7]
The following DOT script generates a diagram illustrating the proposed signaling pathway for sertraline's modulation of NMDA receptors via the sigma-1 receptor.
Involvement in Cellular Stress and Neurosteroid Synthesis
The sigma-1 receptor is known to play a crucial role in regulating cellular stress, particularly at the endoplasmic reticulum (ER). Sertraline's interaction with the sigma-1 receptor has been linked to the modulation of cellular stress responses.[8] Furthermore, this interaction appears to be intertwined with the synthesis of endogenous neurosteroids, which are also regulators of cellular stress.[8] The precise mechanisms of this interplay are still under investigation, but it is clear that the sigma-1 receptor acts as a key node in this complex network.
The following DOT script provides a diagram of the logical relationship between sertraline, the sigma-1 receptor, cellular stress, and neurosteroid synthesis.
Conclusion and Future Directions
The interaction of sertraline with the sigma-1 receptor represents a significant aspect of its pharmacology that extends beyond its primary action as a serotonin reuptake inhibitor. The data strongly suggest that sertraline functions as a sigma-1 antagonist or inverse agonist, leading to the modulation of critical downstream signaling pathways involved in synaptic plasticity and cellular homeostasis.
For researchers and drug development professionals, these findings open up new avenues of investigation. A deeper understanding of the structural basis for sertraline's interaction with the sigma-1 receptor could inform the design of more selective sigma-1 ligands with therapeutic potential for a range of neuropsychiatric and neurodegenerative disorders. Further elucidation of the complex interplay between the sigma-1 receptor, NMDA receptor signaling, cellular stress responses, and neurosteroidogenesis will be critical in harnessing the full therapeutic potential of targeting this unique intracellular chaperone.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Vanguard of Antidepressant Innovation: A Technical Guide to the Early-Stage Discovery of Novel Sertraline Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), remains a cornerstone in the pharmacological management of major depressive disorder and other psychiatric conditions. However, the quest for improved therapeutic profiles—characterized by faster onset of action, enhanced efficacy in treatment-resistant populations, and minimized side effects—necessitates the exploration of novel chemical entities derived from the sertraline scaffold. This technical guide provides an in-depth overview of the core methodologies and strategic considerations integral to the early-stage discovery of next-generation sertraline analogs. It details the synthetic strategies, in-vitro and in-vivo screening protocols, and the underlying signaling pathways that inform rational drug design. This document is intended to serve as a comprehensive resource for researchers dedicated to advancing the field of antidepressant drug discovery.
Introduction: The Rationale for Novel Sertraline Analogs
Sertraline's therapeutic efficacy is primarily attributed to its high-affinity inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[1][2] While effective, the delayed onset of therapeutic action and variability in patient response underscore the need for innovation. The development of novel analogs aims to optimize the pharmacological profile by modulating affinity and selectivity for SERT, and potentially interacting with other relevant neurobiological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the sertraline molecule to enhance desired properties while mitigating adverse effects.[3]
Synthetic Strategies for Sertraline Analogs
The synthesis of sertraline and its analogs often involves multi-step processes, with a key focus on controlling the stereochemistry of the final compound, as the cis-(1S, 4S) enantiomer is the pharmacologically active form. A common synthetic route involves the preparation of a tetralone intermediate, followed by reductive amination to introduce the methylamino group.
One reported approach for the synthesis of novel sertraline analogs, specifically 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, involves a multi-step synthesis. This particular synthesis highlights the adaptability of the sertraline core structure for generating diverse analogs.[4]
In-Vitro Screening and Biological Evaluation
The initial assessment of novel sertraline analogs involves a battery of in-vitro assays to determine their potency and selectivity as SERT inhibitors.
Serotonin Reuptake Inhibition Assay
The primary in-vitro screen measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the human serotonin transporter (hSERT). A common method utilizes a radiolabeled ligand to quantify the inhibition of serotonin uptake.
Table 1: In-Vitro SERT Inhibition of Novel Sertraline Analogs (SA Series)
| Compound ID | R2 Substitution | R3 Substitution | Serotonin Uptake Inhibition (Absorbance) |
| Sertraline | - | - | 0.220 |
| SA-1 | H | H | 0.881 |
| SA-2 | H | Cl | 0.612 |
| SA-3 | H | F | 0.723 |
| SA-4 | H | CH3 | 0.815 |
| SA-5 | Cl | Cl | 0.220 |
| SA-6 | Cl | F | 0.431 |
| SA-7 | Cl | CH3 | 0.554 |
| SA-8 | F | F | 0.687 |
| SA-9 | F | Cl | 0.398 |
| SA-10 | F | CH3 | 0.611 |
| SA-11 | CH3 | CH3 | 0.756 |
| SA-12 | CH3 | Cl | 0.499 |
Data adapted from a study on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. Lower absorbance values indicate greater inhibition of serotonin uptake.[4]
Experimental Protocol: In-Vitro Serotonin Reuptake Assay
This protocol outlines a method for assessing the inhibition of serotonin reuptake in a platelet model.
-
Platelet Preparation: Isolate platelets from fresh blood samples by centrifugation.
-
Incubation: Incubate the isolated platelets with the test compound (novel sertraline analogs at a concentration of 100 ng/mL) or a standard (sertraline at 100 ng/mL).
-
Serotonin Addition: After the initial incubation, add serotonin (200 ng/mL) to the platelet suspension.
-
Quantification: Following a defined incubation period, measure the amount of serotonin taken up by the platelets. The level of inhibition is determined by comparing the serotonin uptake in the presence of the test compound to the uptake in the control (platelets with serotonin only). The results can be quantified by measuring the absorbance, where a lower absorbance corresponds to greater inhibition of serotonin uptake.[4]
In-Vivo Behavioral Models for Antidepressant Activity
Promising candidates from in-vitro screening are advanced to in-vivo models to assess their antidepressant-like effects in a whole-organism context. The forced swim test is a widely used behavioral model for this purpose.
Forced Swim Test (FST)
The FST is a rodent behavioral test that is sensitive to the effects of antidepressant medications. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.
Table 2: In-Vivo Antidepressant-like Activity of a Lead Sertraline Analog
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | (Baseline immobility) |
| Sertraline | (Standard Dose) | Significantly reduced |
| SA-5 | 20 | Statistically significant reduction |
Compound SA-5, which showed high in-vitro SERT inhibition, also demonstrated a significant antidepressant-like effect in an in-vivo model.[4]
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm.
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., SA-5 at 20 mg/kg), a positive control (sertraline), or a vehicle control intraperitoneally at a specific time point (e.g., 30-60 minutes) before the test.
-
Test Procedure: Gently place each mouse into the cylinder of water for a total of six minutes.
-
Data Recording and Analysis: Record the entire six-minute session. The key behavioral parameter measured is the duration of immobility during the last four minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.[4]
Signaling Pathways and Mechanism of Action
Sertraline's primary mechanism of action is the inhibition of SERT. This leads to an increase in synaptic serotonin, which in turn modulates downstream signaling pathways implicated in mood regulation and neuroplasticity. A key pathway involves the brain-derived neurotrophic factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB). Chronic antidepressant treatment has been shown to increase the expression of both BDNF and CREB.[5]
References
- 1. ClinPGx [clinpgx.org]
- 2. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical development of the serotonin reuptake inhibitor sertraline | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sop.org.tw [sop.org.tw]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Sertraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of sertraline (B1200038) hydrochloride in bulk drug substances and pharmaceutical dosage forms. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring reliable and reproducible results for routine quality control and research applications. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of validation characteristics.
Introduction
Sertraline hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions.[1] Accurate and reliable quantification of sertraline in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC method that is simple, rapid, and suitable for the routine analysis of this compound.
Physicochemical Properties of this compound
This compound is the hydrochloride salt of sertraline.[1] It is a white, crystalline powder. Understanding its physicochemical properties is essential for developing a robust HPLC method. Sertraline is freely soluble in methanol (B129727) and acetonitrile (B52724), which are common organic modifiers in reversed-phase HPLC.[2] The UV spectrum of sertraline in water shows a maximum wavelength at 273 nm.[2]
Recommended HPLC Method
This method is based on a compilation of established and validated procedures to provide a reliable and efficient analysis.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Data Summary
The following table summarizes the performance characteristics of various HPLC methods for this compound quantification, providing a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Methanol:Water (75:25, v/v)[3] | Acetonitrile:Methanol:Buffer (pH 7.5) (35:20:45, v/v/v) | Methanol:Acetate Buffer (pH 2.8) (80:20, v/v)[4] | Acetonitrile:Phosphate Buffer (pH 2.9) (80:20, v/v) |
| Column | C18 | C18 | Inertsil C18[4] | Waters C18, 5µm, 150mm x 4.6mm |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 273 nm[3] | 235 nm | 220 nm[4] | 205 nm |
| Linearity Range | 10–200 µg/mL[3] | 0.5–100 µg/mL | 10–250 µg/mL[4] | 5–50 µg/mL |
| Retention Time (min) | 7.05 ± 0.12[3] | Not Specified | 9.415[4] | 2.30 |
| Accuracy (% Recovery) | 99.25–101.86[3] | ~100.1 | Not Specified | 99.25–100.62 |
| LOD | 28 ng/mL[3] | Not Specified | Not Specified | Not Specified |
| LOQ | 85.5 ng/mL[3] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
1. Preparation of Phosphate Buffer (pH 3.0)
-
Dissolve a suitable amount of monobasic potassium phosphate in HPLC grade water to obtain a concentration of 50mM.[5]
-
Adjust the pH to 3.0 with dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2. Preparation of Mobile Phase
-
Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication for 10-15 minutes before use.
3. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate to dissolve the standard completely.
-
Make up the volume to the mark with the mobile phase and mix well.
4. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
5. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
6. System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the standard solution (e.g., 50 µg/mL) five replicate times.
-
The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for replicate injections is not more than 2.0%.
-
The theoretical plates for the sertraline peak are not less than 2000.
-
The tailing factor for the sertraline peak is not more than 2.0.
-
7. Analysis Procedure
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow and Method Logic
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is validated and shows excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis and research purposes. The clear and detailed protocol provided will enable researchers and analysts to implement this method effectively in their laboratories.
References
- 1. This compound | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. jopcr.com [jopcr.com]
Application Note: Quantitative Analysis of Sertraline Hydrochloride in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the sensitive and robust quantification of sertraline (B1200038) hydrochloride in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. Accurate and reliable measurement of sertraline concentrations in plasma is crucial for optimizing dosing, ensuring therapeutic efficacy, and minimizing adverse effects. This document outlines a validated LC-MS/MS method for the determination of sertraline in human plasma, offering high sensitivity and specificity.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, and LC-MS/MS analysis.
Materials and Reagents
-
Sertraline Hydrochloride reference standard
-
Internal Standard (IS) (e.g., Sertraline-d3, Midazolam, or Telmisartan)[1][2][3]
-
Acetonitrile (B52724) (HPLC grade)[3][4]
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)[4]
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Data acquisition and processing software.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare a stock solution of sertraline (1.00 mg/mL) by dissolving the reference standard in methanol.[2] Prepare a separate stock solution for the internal standard at a similar concentration.
-
Working Solutions: Serially dilute the stock solutions with methanol or a methanol-water mixture to prepare working solutions at various concentration levels.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.[5] Final concentrations for calibration standards typically range from 0.1 ng/mL to 100 ng/mL.[2][4][6]
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
This method is rapid and suitable for high-throughput analysis.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[3][4]
-
Add a specified volume of the internal standard working solution.[3]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 13,000 x g for 5 minutes.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
This method often results in a cleaner sample extract.
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution and 500 µL of 0.1 M sodium hydroxide (B78521) solution.[2]
-
Add 5.0 mL of ethyl acetate and vortex for 2 minutes.[2]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.[2]
-
Reconstitute the residue in 150 µL of the mobile phase and inject it into the LC-MS/MS system.[2]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, Poroshell EC-C18)[1][2][6] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate[1][4] |
| Mobile Phase B | Acetonitrile or Methanol[1][4] |
| Flow Rate | 0.40 - 0.45 mL/min[1][2][6] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 - 50 °C |
| Run Time | 2.0 - 3.0 minutes[2][5] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][6] |
| MRM Transitions | Sertraline: m/z 306.1 → 159.1 or 306.3 → 275.2[1][2][6][7] |
| Internal Standard (Sertraline-d3): m/z 309.1 → 275.2[1][7] | |
| Internal Standard (Midazolam): m/z 326.2 → 291.1[2][6] |
Data Presentation
The following tables summarize the quantitative data from various validated methods for sertraline analysis in plasma.
Table 1: Linearity and Sensitivity of Sertraline Quantification Methods
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | 2.50 - 320 | 2.50 | ≥ 0.9992 | [1][7] |
| UPLC-MS/MS | 1.0 - 100.0 | 1.0 | Not Specified | [2][6] |
| LC-MS/MS | 0.1 - 50 | 0.1 | Not Specified | [4][8] |
| LC-MS/MS | 0.5 - 150 | 0.5 | 0.9993 | [9] |
Table 2: Accuracy and Precision of Sertraline Quantification
| Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | LLOQ, QCL, QCM, QCH | 2.2 - 12.2 | 2.2 - 12.2 | 84.3 - 111.7 | [7] |
| LC-MS/MS | Low, Medium, High | < 4.40 | < 3.55 | Not Specified | [4][8] |
| LC-MS/MS | Five QC levels | ≤ 10.4 | ≤ 10.4 | Not Specified | [9] |
Table 3: Recovery of Sertraline from Plasma
| Method | Concentration Level | Mean Recovery (%) | Reference |
| LC-MS/MS | QCL, QCM, QCH | 94.2 | [7] |
| LC-MS/MS | Low, Medium, High | 88.0 - 90.0 | [4][8] |
Visualizations
The following diagrams illustrate the experimental workflows described in this application note.
Caption: Workflow for Sertraline Quantification using Protein Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Sertraline in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sertraline Hydrochloride Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sertraline (B1200038) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] Its primary mechanism of action involves blocking the serotonin transporter (SERT), which leads to an increase in the synaptic availability of serotonin (5-HT).[1][3][4] In preclinical research, rodent models are indispensable for investigating the neurobiological and behavioral effects of sertraline, screening novel antidepressant compounds, and exploring the pathophysiology of depression and anxiety.[1][5] These application notes provide detailed protocols for the preparation and administration of sertraline hydrochloride in rats and mice, along with methodologies for common behavioral assays.
This compound: Properties and Vehicle Preparation
This compound is sparingly soluble in aqueous buffers.[6] Therefore, proper vehicle selection and preparation are critical for achieving accurate and consistent dosing.
-
Solubility: Sertraline HCl is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[6][7] A common laboratory procedure involves first dissolving the compound in a minimal amount of DMSO and then diluting it with an aqueous buffer, such as phosphate-buffered saline (PBS) or sterile saline, to the final desired concentration.[6]
-
Vehicle Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution (e.g., at a concentration of 10-20 mg/mL).
-
For the final working solution, dilute the stock solution with sterile saline (0.9% NaCl) or PBS (pH 7.2) to the target concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid vehicle-induced effects.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
Prepare fresh solutions daily or as recommended, as aqueous solutions of sertraline are not recommended for storage for more than one day.[6]
-
Administration Routes and Protocols
The most common routes for sertraline administration in rodents are intraperitoneal (i.p.) injection and oral gavage (p.o.).
2.1 Intraperitoneal (i.p.) Injection This route allows for rapid systemic absorption.
-
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[8]
-
Prepared sertraline solution
-
70% ethanol for disinfection
-
-
Protocol:
-
Restrain the rodent securely. For rats, a two-person technique is often recommended.[8] The animal should be held in a head-down position.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]
-
Insert the needle, with the bevel facing up, at approximately a 30-40° angle.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly. The maximum recommended volume is typically 10 ml/kg.[8]
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.
-
2.2 Oral Gavage (p.o.) This method ensures the precise oral administration of a specific dose.[9]
-
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball-tip).[9]
-
Syringe with the prepared sertraline solution.
-
-
Protocol:
-
Restrain the animal firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth.
-
Advance the needle down the esophagus into the stomach. The animal should swallow as the tube passes. If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Dispense the solution slowly. Dosing volumes should not exceed 1% of the animal's body weight (e.g., 0.2 mL for a 20g mouse).[9]
-
Remove the needle smoothly and return the animal to its cage.
-
Data Presentation: Sertraline Dosing in Rodent Models
The following tables summarize sertraline dosages and their effects as reported in various preclinical studies.
Table 1: Sertraline Administration in Rat Models
| Species/Strain | Dose (mg/kg/day) | Route | Duration | Model/Test | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Wistar Rats | 2.58, 5.17, 10.33 | p.o. | 9 weeks | Chronic Mild Stress (CMS) | Gradual reduction in depressive-like behavior followed by a reversal of effect with chronic use.[5][10] | [5][10] |
| Wistar Rats | 5 | p.o. | 60 days | Prenatal Stress | Reversed anxiety-like behavior and disturbed leukocyte profile induced by prenatal stress.[2][11] | [2][11] |
| Sprague-Dawley Rats | 10 | i.p. | 7 days | Predator Exposure (PTSD model) | Attenuated inflammatory markers and normalized serotonin levels in the CNS.[12] | [12] |
| Wistar Rats | 10, 40 | i.p. | 3 injections over 2 days | Forced Swim Test (FST) | Dose-dependently increased swimming and decreased immobility; enhanced 5-HT levels in the prefrontal cortex and hippocampus.[13] | [13] |
| Sprague-Dawley Rats | Not specified | N/A | 21 days | Vas Deferens Contractility | Long-term treatment inhibited contractile responses to electrical field stimulation.[14] | [14] |
| Wistar Albino Rats | 10 | s.c. (minipump) | 15 days | Chronic Mild Stress (CMS) | Improved cognitive abilities by increasing gene expression (BDNF, NeuN) in the hippocampus.[15] |[15] |
Table 2: Sertraline Administration in Mouse Models
| Species/Strain | Dose (mg/kg) | Route | Duration | Model/Test | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Albino Mice | 10 | i.p. | Acute | Elevated Plus Maze (EPM) | Produced anxiogenic-like effects, decreasing time spent in open arms.[16][17] | [16][17] |
| C57BL/6J Mice | 5 | i.p. | Perinatal (pre-mating through gestation) | Cardiac Function | Decreased heart rate in adult male offspring and ejection fraction in female offspring.[18] | [18] |
| Transgenic Mice | 10 | i.p. | Acute | Forced Swim Test (FST) | Reduced immobility time; female mice appeared more sensitive to sertraline-induced changes in the 5-HT system.[19][20] | [19][20] |
| R6/2 HD Mice | Not specified | Daily | Chronic | Huntington's Disease Model | Improved motor performance, prolonged survival, and was associated with enhanced neurogenesis and BDNF levels.[21] | [21] |
| C57BL/6ByJ Mice | 8 | i.p. | 2 weeks | Cocaine-Induced Locomotion | Did not alter the locomotor stimulatory effect of cocaine.[22] |[22] |
Visualized Signaling Pathways and Workflows
Caption: Sertraline's mechanism of action in the synaptic cleft.[1]
Caption: Downstream neurotrophic effects of chronic sertraline treatment.[15][21]
Detailed Experimental Protocols
5.1 Forced Swim Test (FST) The FST is a widely used model to assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.[1][23][24]
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom (e.g., 30 cm).[1]
-
Experimental Workflow:
Caption: Experimental workflow for the rodent Forced Swim Test.[1][23][25]
-
Data Analysis: An antidepressant effect is indicated by a significant reduction in the duration of immobility and an increase in active behaviors like swimming or climbing.[1] It is crucial to ensure the drug does not cause a general increase in locomotor activity, which could yield a false positive.[20][23]
5.2 Elevated Plus Maze (EPM) The EPM is a widely used test to assess anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.[26][27]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.[27][28]
-
Experimental Workflow:
Caption: Experimental workflow for the Elevated Plus Maze test.[26][27]
-
Data Analysis: An anxiolytic (anxiety-reducing) effect is typically reflected by an increase in the time spent and the number of entries into the open arms.[27] Conversely, an anxiogenic (anxiety-producing) effect is indicated by a decrease in open arm exploration.[16][17] It's important to note that acute administration of SSRIs like sertraline can sometimes produce anxiogenic-like effects in this test.[16][17]
Conclusion: The administration of this compound in rodent models requires careful consideration of dose, administration route, and duration of treatment (acute vs. chronic) to accurately model its therapeutic or side effects. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute robust preclinical studies. Adherence to detailed, standardized protocols is essential for generating reproducible and translatable findings in the field of neuropsychopharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The effects of sertraline administration from adolescence to adulthood on physiological and emotional development in prenatally stressed rats of both sexes [frontiersin.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats | Semantic Scholar [semanticscholar.org]
- 11. The effects of sertraline administration from adolescence to adulthood on physiological and emotional development in prenatally stressed rats of both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term use of sertraline leads to alterations in contractility of rat isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sertraline-induced 5-HT dysregulation in mouse cardiomyocytes and the impact on calcium handling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Sertraline and cocaine-induced locomotion in mice. II. Chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 24. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. protocols.io [protocols.io]
- 27. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Cell culture assays for testing sertraline hydrochloride efficacy
Introduction
Sertraline (B1200038) hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions. Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1] Beyond its effects on SERT, sertraline modulates various intracellular signaling pathways, influencing cell survival, apoptosis, and neuronal plasticity. These application notes provide a comprehensive overview of standard in vitro assays to characterize the efficacy and cellular effects of sertraline hydrochloride, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Sertraline's therapeutic effects are primarily attributed to its high-affinity inhibition of the serotonin transporter, which reduces the reuptake of serotonin into the presynaptic neuron. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, sertraline has been shown to influence several downstream signaling cascades. Notably, it can modulate the MAP-kinase signal transduction pathway, leading to the phosphorylation of ERK and stimulating the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF). Sertraline has also been observed to affect the AMPK-mTOR signaling pathway, which is involved in cellular energy homeostasis and autophagy. In some cell types, particularly at higher concentrations, sertraline can induce apoptosis through both intrinsic and extrinsic caspase-dependent pathways and may also trigger endoplasmic reticulum stress.
Key In Vitro Assays for Sertraline Efficacy
A variety of cell-based assays are instrumental in elucidating the multifaceted effects of sertraline. These can be broadly categorized as follows:
-
Target Engagement Assays: Directly measure the interaction of sertraline with its primary target, the serotonin transporter.
-
Cell Viability and Cytotoxicity Assays: Determine the concentration-dependent effects of sertraline on cell survival and proliferation.
-
Apoptosis Assays: Investigate the induction of programmed cell death by sertraline.
-
Neurite Outgrowth Assays: Assess the impact of sertraline on neuronal differentiation and plasticity.
-
Signaling Pathway Analysis: Elucidate the downstream molecular pathways modulated by sertraline treatment.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound in different cell lines and assays.
Table 1: IC50 Values of Sertraline in Cell Viability and Proliferation Assays
| Cell Line | Assay | Incubation Time | IC50 Value |
| MCF-7 (Breast Cancer) | XTT | 24 hours | 16 µM |
| HT-29 (Colorectal Carcinoma) | Not Specified | Not Specified | 14.7 µM |
| LS1034 (Colorectal Carcinoma) | Not Specified | Not Specified | 13.1 µM |
| Jurkat (T-cell Leukemia) | Not Specified | 48 hours | 9.5 µM |
| MCF-7 (Breast Cancer) | Not Specified | 48 hours | 2.22 µM |
Table 2: Effective Concentrations of Sertraline in Functional Assays
| Assay | Cell Line | Sertraline Concentration | Effect |
| Neurotrophic Activity | SH-SY5Y (Neuroblastoma) | 1-10 µM | Induced potent neurotrophic activity. |
| Neurite Outgrowth Inhibition | PC12 (Pheochromocytoma) | >0.3 µM | Concentration-dependent inhibition of NGF-induced neurite outgrowth. |
| Cell Viability Reduction | Hek-293 (Embryonic Kidney) | ≥6.25 µg/ml (24h), ≥3.12 µg/ml (48h) | Significant reduction in cell viability. |
| Apoptosis Induction | HepG2 (Hepatoma) | 12.5-50 µM | Dose- and time-dependent decrease in cell viability and induction of apoptosis. |
| Caspase-3/7 Activation | AU565 (Breast Cancer) | 7-14 µM | Significant increase in caspase activity after 12-24 hours. |
Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol is adapted for use with JAR cells, which endogenously express the human serotonin transporter (hSERT).
Materials:
-
JAR (human placental choriocarcinoma) cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin (5-HT)
-
This compound
-
Citalopram or another known SERT inhibitor (for positive control)
-
96-well cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed JAR cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO and then dilute to final concentrations in KRH buffer. Ensure the final DMSO concentration is ≤0.1%.
-
Prepare a solution of [³H]5-HT in KRH buffer. The final concentration should be at or near the Km for 5-HT uptake in JAR cells (approximately 1 µM).
-
Prepare a high concentration of a known SERT inhibitor (e.g., 5 µM citalopram) for determining non-specific binding.
-
-
Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Add KRH buffer containing the desired concentrations of sertraline or control compounds to the wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the [³H]5-HT solution to each well.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]5-HT uptake for each sertraline concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the sertraline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Selected cell line (e.g., SH-SY5Y, HepG2, Hek-293)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of sertraline (e.g., 1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against sertraline concentration to determine the IC50 value.
Apoptosis (Caspase-3/7 Activation) Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Selected cell line (e.g., AU565, HepG2)
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Treatment: Treat the cells with various concentrations of sertraline and a vehicle control for the desired time (e.g., 6, 12, 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Neurite Outgrowth Assay
This assay is used to assess the effects of sertraline on neuronal differentiation, using PC12 cells as a model.
Materials:
-
PC12 cells
-
Collagen-coated culture plates
-
Differentiation medium (low-serum medium)
-
Nerve Growth Factor (NGF)
-
This compound
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Plating: Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.
-
Pre-treatment (optional): Pre-treat cells with sertraline for a specified time before inducing differentiation.
-
Differentiation Induction: Replace the medium with differentiation medium containing a sub-maximal concentration of NGF (e.g., 50 ng/mL) and the desired concentrations of sertraline.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of multiple random fields for each condition using a phase-contrast or fluorescence microscope.
-
Quantification:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite outgrowth.
-
Parameters to measure:
-
-
Data Analysis: Compare the neurite outgrowth parameters between sertraline-treated and control groups.
Western Blot Analysis for BDNF and Phospho-ERK
This protocol is for detecting changes in the protein levels of BDNF and the phosphorylation status of ERK1/2 in response to sertraline treatment in a neuronal cell line like SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BDNF, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat SH-SY5Y cells with sertraline for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total ERK and the loading control (β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the levels of p-ERK and BDNF relative to total ERK and β-actin, respectively.
-
References
Application Notes and Protocols for In Vivo Microdialysis Measuring Sertraline Hydrochloride in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] Its therapeutic efficacy is attributed to its ability to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the brain.[1][2] In vivo microdialysis is a powerful technique for continuously sampling and quantifying the unbound concentrations of drugs and neurotransmitters in the extracellular fluid (ECF) of specific brain regions in freely moving animals. This methodology provides critical data on blood-brain barrier penetration, target engagement, and the neurochemical effects of sertraline. These application notes offer a comprehensive protocol for conducting in vivo microdialysis studies to measure both sertraline levels and its impact on monoamine neurotransmitters in the rat brain.
Principle of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a semi-permeable probe into a specific brain region of an anesthetized animal.[3] Following a recovery period, the probe is perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF). Small molecules, such as sertraline and neurotransmitters, diffuse from the brain's ECF across the dialysis membrane and into the perfusate, which is then collected as a "dialysate."[3] These samples can then be analyzed using highly sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS).[4][5]
Data Presentation
The following tables summarize key quantitative data relevant to in vivo microdialysis studies of sertraline.
Table 1: Effects of Sertraline on Extracellular Monoamine Levels in Rat Brain
| Brain Region | Sertraline Dose (mg/kg, i.p.) | Peak Increase in Extracellular Serotonin (% of Baseline) | Peak Increase in Extracellular Dopamine (% of Baseline) | Peak Increase in Extracellular Noradrenaline (% of Baseline) | Reference |
| Medial Prefrontal Cortex | 10 | ~250% | No significant increase | No significant increase | Kitaichi et al., 2010 |
| Nucleus Accumbens | 10 | ~300% | ~180% | ~200% | Kitaichi et al., 2010 |
| Striatum | 10 | ~400% | ~200% | No significant increase | Kitaichi et al., 2010 |
Data is approximated from graphical representations in the cited literature.
Table 2: Pharmacokinetic Parameters of Sertraline
| Parameter | Value | Species | Notes | Reference |
| Elimination Half-life | 22-36 hours | Human | [6] | |
| Peak Plasma Concentration (Cmax) | 6-8 hours post-administration | Human | [6] | |
| Protein Binding | 98% | Human | High plasma protein binding. | [7] |
| Brain-to-Blood Ratio | Median: 7.38 (Range: 3.2-14.2) | Human (postmortem) | Indicates significant brain penetration. |
Note: Data on the absolute concentration of sertraline in brain microdialysate is limited in publicly available literature. The primary focus of most studies is on the resulting changes in neurotransmitter levels.
Experimental Protocols
I. Animal Model and Surgical Preparation
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Body Weight: 250 - 350 g
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Implantation of Guide Cannula:
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the animal in a stereotaxic frame. Shave the scalp and clean it with an antiseptic solution. Maintain the animal's body temperature at 37°C.
-
Incision: Make a midline incision on the scalp to expose the skull. Retract the periosteum to clearly visualize the bregma and lambda cranial landmarks.
-
Coordinate Determination: Determine the stereotaxic coordinates for the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, or striatum) using a rat brain atlas.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates, taking care not to damage the underlying dura mater.
-
Cannula Implantation: Carefully excise the dura and slowly lower the guide cannula to the desired dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Post-operative Care: Suture the scalp incision. Administer post-operative analgesics (e.g., carprofen (B1668582) 5 mg/kg, s.c.) and allow the animal to recover in a clean, warm cage for at least 48-72 hours before the microdialysis experiment.[2]
II. In Vivo Microdialysis Procedure
-
Probe Insertion: Gently handle the recovered rat and remove the stylet from the guide cannula. Slowly insert the microdialysis probe (of the correct length for the guide cannula) into the guide.
-
System Connection: Connect the probe's inlet tubing to a microsyringe pump and the outlet tubing to a collection vial. Place the animal in a freely moving system.
-
Perfusion and Equilibration: Begin perfusing the probe with sterile artificial Cerebrospinal Fluid (aCSF) at a constant flow rate (e.g., 1.0 - 2.0 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials. For monoamine analysis, these vials should contain a small amount of antioxidant solution (e.g., perchloric acid) to prevent degradation.
-
Drug Administration: Administer sertraline hydrochloride (e.g., 10 mg/kg, i.p.) dissolved in a suitable vehicle (e.g., saline).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at the same interval for the desired duration of the experiment (e.g., 4-6 hours).
-
Sample Storage: Immediately after collection, cap the vials and store them at -80°C until analysis.[4]
III. Analytical Quantification by HPLC-ECD
Simultaneous Measurement of Sertraline and Monoamines: While challenging, it is possible to develop an HPLC method for the simultaneous determination of sertraline and monoamines. However, often separate analytical runs with optimized conditions are employed.
Example HPLC-ECD Conditions for Monoamine Analysis:
-
HPLC System: A standard HPLC system with a refrigerated autosampler and an electrochemical detector.[8]
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A buffered aqueous-organic mobile phase. A common mobile phase consists of a phosphate (B84403) buffer, EDTA, sodium dodecyl sulfate, methanol, and acetonitrile (B52724), adjusted to an acidic pH.[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: An electrochemical detector with a glassy carbon working electrode. The potential is set to optimize the detection of serotonin, dopamine, and noradrenaline.[8]
-
Quantification: The concentration of each monoamine in the dialysate is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the analytes.[2]
HPLC Method for Sertraline Analysis:
-
Detection: Sertraline can be detected by UV or mass spectrometry. For UV detection, a wavelength of around 273 nm is often used.
-
Mobile Phase: A common mobile phase for sertraline analysis is a mixture of acetonitrile and a buffer (e.g., phosphate buffer) at an acidic pH.
Mandatory Visualizations
References
- 1. Safety and efficacy of sertraline in depression among adults undergoing dialysis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay for Sertraline Hydrochloride Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline (B1200038) hydrochloride, a member of the selective serotonin (B10506) reuptake inhibitor (SSRI) class of antidepressants, is a widely prescribed medication for a variety of psychiatric conditions, including major depressive disorder, obsessive-compulsive disorder, and panic disorder. Its therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, sertraline increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction of a compound with its biological target. These assays are considered the gold standard for determining the affinity of a ligand for a receptor due to their robustness and sensitivity. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the target engagement and binding affinity (Ki) of sertraline hydrochloride for the human serotonin transporter.
Physicochemical Properties of this compound
This compound is a white crystalline powder. It is slightly soluble in water and isopropyl alcohol, and sparingly soluble in ethanol. Understanding these properties is crucial for the preparation of stock solutions and dilutions for in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇Cl₂N · HCl | |
| Molecular Weight | 342.7 g/mol | |
| pKa | 9.16 ± 0.02 (in water/methanol mixture) | |
| Solubility in Water | 4.24 ± 0.02 mg/mL (hydrochloride salt) | |
| Solubility in DMSO | >20 mg/mL |
Data Presentation: Binding Affinity of Sertraline and Radioligands for SERT
The following table summarizes the binding affinities (Ki, Kd) and receptor densities (Bmax) for sertraline and commonly used radioligands at the serotonin transporter. These values are essential for designing and interpreting radioligand binding assays.
| Compound | Parameter | Species | Tissue/System | Value (nM) | Radioligand |
| Sertraline | Ki | Human | Recombinant hSERT | 0.79 | [³H]-Citalopram |
| IC50 | Human | Recombinant hSERT | 3 | [³H]-Citalopram | |
| [³H]-Citalopram | Kd | Human | Brain Membranes | ~1.5 | N/A |
| Kd | Rat | Cortical SERT | 1.4 ± 0.1 | N/A | |
| Bmax | Rat | Cortical SERT | 240 ± 48 fmol/mg protein | N/A | |
| [³H]-Paroxetine | Kd | Human | Platelet/Nerve Ending Membranes | Not specified, but noted for high affinity | N/A |
Signaling Pathway and Mechanism of Action
The serotonin transporter plays a critical role in regulating serotonergic signaling. The following diagram illustrates the signaling pathway at a serotonergic synapse and the mechanism of action of sertraline.
Caption: Serotonergic synapse and sertraline's mechanism of action.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin transporter.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Preparation of Cell Membranes Expressing Human SERT
This protocol describes the preparation of membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human serotonin transporter (hSERT).
Materials:
-
hSERT-expressing cells
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a polytron on a low setting on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay for Sertraline
This protocol outlines the procedure for a competitive binding assay to determine the inhibition constant (Ki) of sertraline for hSERT using [³H]-Citalopram as the radioligand.
Materials:
-
hSERT-expressing cell membranes (prepared as above)
-
[³H]-Citalopram (specific activity ~70-87 Ci/mmol)
-
This compound
-
Non-specific binding control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine
-
Cell harvester
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-Citalopram in Assay Buffer to a final concentration at or near its Kd (e.g., 1-2 nM).
-
Dilute the membrane preparation in Assay Buffer to a final concentration that provides adequate signal (e.g., 10-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Citalopram, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of non-specific inhibitor (e.g., 10 µM Fluoxetine), 50 µL of [³H]-Citalopram, and 100 µL of the membrane preparation.
-
Sertraline Competition: 50 µL of each sertraline dilution, 50 µL of [³H]-Citalopram, and 100 µL of the membrane preparation.
-
The final assay volume in each well is 200 µL. All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 20-25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat and place the individual filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]-Citalopram as a function of the logarithm of the sertraline concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) for sertraline using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of sertraline.
-
[L] is the concentration of the radioligand ([³H]-Citalopram) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for SERT (should be determined in separate saturation binding experiments).
-
-
Application Notes and Protocols for the Synthesis and Purification of Sertraline Hydrochloride Impurities
Introduction
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing and development, mandated by regulatory agencies to ensure the safety and efficacy of the drug product. This document provides detailed methodologies for the synthesis and purification of common process-related and degradation impurities of sertraline hydrochloride, intended for researchers, scientists, and drug development professionals.
The identification, synthesis, and characterization of impurities are essential for their use as reference standards in analytical method development and validation.[1][2] This note covers key impurities identified during commercial production and forced degradation studies, offering protocols for their preparation and isolation.
Common Impurities of this compound
During the synthesis and storage of this compound, several impurities can form. These are broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, resulting from the exposure of the drug substance to various stress conditions.
Process-Related Impurities: These are by-products or intermediates from the manufacturing process. Degradation Products: These are formed when sertraline is exposed to stress conditions like acid, base, oxidation, heat, or light, as outlined in ICH guideline Q1A (R2).[3][4]
A summary of notable sertraline impurities is presented below.
Table 1: Summary of Known this compound Impurities
| Impurity Name | Type | Typical Detection Level (%) | Analytical Method | Reference |
| 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene | Process-Related | 0.05 - 0.15 | GC | [1] |
| 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene | Process-Related | 0.05 - 0.15 | GC | [1] |
| 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol | Process-Related | 0.05 - 0.15 | GC | |
| (1R,4S)-Sertraline HCl (trans-isomer) | Process-Related | < 2.0 | HPLC | [5] |
| Sertralone | Process-Related | N/A | HPLC | [] |
| N-desmethylsertraline | Process-Related | N/A | HPLC | [] |
| Oxidative Degradation Products (DP-I, DP-II) | Degradation | N/A | UPLC-Q-TOF/MS/MS | [3][4] |
| Photolytic Degradation Products (DP-III, DP-IV, DP-V) | Degradation | N/A | UPLC-Q-TOF/MS/MS | [3][4] |
| N-Nitroso Sertraline | Degradation | N/A | LC-MS/MS | [7] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a key process-related impurity and for conducting forced degradation studies to generate degradation products.
Protocol 1: Synthesis of 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Impurity Precursor)
This protocol describes the synthesis of a key intermediate used in the formation of the 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol impurity.
Materials:
-
α-Naphthol
-
Aluminium chloride (AlCl₃)
-
Ice-cold water
-
500 ml four-neck round-bottom flask (RBF)
-
Reflux condenser, oil bath, stirrer
Procedure:
-
Charge the 500 ml RBF with 50 gm of α-Naphthol.
-
Add 250 ml of chlorobenzene to the flask.
-
Begin stirring and slowly add 100 gm of Aluminium chloride in lots at 25-30°C over 30 minutes.
-
After the complete addition of AlCl₃, heat the reaction mass to 60-65°C using an oil bath.
-
Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the conversion of α-Naphthol is complete (Limit: <1.0%).
-
Once the reaction is complete, cool the mass to 30-35°C.
-
Slowly pour the reaction mass into 500 ml of ice-cold water, ensuring the temperature is maintained at 10-15°C.
-
Separate the organic and aqueous layers. Wash the aqueous layer twice with 50 ml of chlorobenzene.
-
Combine all organic layers and distill off the chlorobenzene completely at 40-45°C under vacuum to obtain the crude product, 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.
Protocol 2: Synthesis of 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol (Impurity)
This protocol describes the reduction of the ketone precursor to the final alcohol impurity.
Materials:
-
4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methylene dichloride (MDC)
-
Water
-
250 ml four-neck RBF, water bath
Procedure:
-
Set up the 250 ml RBF in a water bath and add 50 ml of methanol.
-
Add 3.0 gm of 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one and start stirring.
-
Cool the reaction mixture to 10-15°C.[8]
-
Add 0.5 gm of NaBH₄ to the reaction mass while maintaining the temperature at 10-15°C.[8]
-
Monitor the reaction by TLC. After completion, distill off the methanol completely.
-
Add 50 ml of water and stir the mixture at 30-35°C.
-
Extract the product three times with 50 ml of MDC.
-
Combine the organic MDC layers, wash with 25 ml of water, and then distill the MDC completely at 40-45°C under vacuum to yield the oily product, 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol.
Protocol 3: Forced Degradation Studies
This protocol outlines the conditions for generating degradation products of this compound according to ICH guidelines.[3][4]
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 400 µg/ml) in methanol.[9]
Stress Conditions:
-
Acid Hydrolysis: To 1 ml of stock solution, add 1 ml of 1 N HCl. Heat as required (e.g., in a water bath) and analyze at various time points.[9]
-
Base Hydrolysis: To 1 ml of stock solution, add 1 ml of 1 N NaOH. Keep at room temperature or heat gently, and analyze at various time points.[9] Alkaline conditions may lead to multiple degradation products.[9]
-
Oxidative Degradation: To 1 ml of stock solution, add 1 ml of 3% hydrogen peroxide (H₂O₂).[9] Keep the solution in the dark to prevent photolytic effects and analyze. Two primary degradation products (DP-I and DP-II) are typically formed under these conditions.[3]
-
Thermal Degradation: Place the solid drug substance or a solution in an oven at a controlled temperature (e.g., 60-80°C) and analyze over time. Sertraline is generally stable under thermal stress.[3][4]
-
Photolytic Degradation: Expose a solution of sertraline to UV light (e.g., in a photostability chamber).[10] This can generate several degradation products (DP-III, DP-IV, DP-V).[3]
Analysis:
-
The stressed samples should be analyzed using a stability-indicating HPLC or UPLC method.[3][11] An Acquity HSS T3 column (100 × 2.1 mm, 1.7 µm) with a mobile phase of 0.1% formic acid and acetonitrile (B52724) in a gradient mode is effective.[3]
Protocol 4: Purification of Impurities by Preparative HPLC
This protocol is for the isolation and purification of impurities from a complex mixture, such as the output from a forced degradation study.
System: Preparative High-Performance Liquid Chromatography (HPLC) system with a fraction collector. Column: A suitable preparative column (e.g., C18) with appropriate dimensions based on the amount of material to be purified. Mobile Phase: The mobile phase should be optimized at an analytical scale first to achieve good separation of the target impurity from sertraline and other components. It must be volatile for easy removal post-collection (e.g., acetonitrile/water with formic acid or ammonia). Procedure:
-
Dissolve the crude mixture containing the impurity in a suitable solvent, ensuring it is soluble in the mobile phase.
-
Filter the sample solution to remove any particulate matter.
-
Set up the preparative HPLC method, including the gradient, flow rate, and detection wavelength.
-
Inject the sample onto the column.
-
Monitor the separation using a UV detector and collect the fraction corresponding to the peak of the desired impurity.
-
Combine the collected fractions containing the pure impurity.
-
Remove the mobile phase solvent by lyophilization or rotary evaporation to obtain the purified impurity.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, LC-MS, and NMR.[3]
Visualizations
The following diagrams illustrate the workflows and pathways described in this document.
Caption: Workflow for the synthesis of a sertraline process-related impurity.
Caption: Pathways of this compound forced degradation.
Caption: General workflow for impurity purification and qualification.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Sertraline Impurities | SynZeal [synzeal.com]
- 3. Identification and characterization of forced degradation products of this compound using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
- 7. edqm.eu [edqm.eu]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
Application Note: Chiral Separation of Sertraline Hydrochloride Enantiomers by HPLC
Developing a validated animal model of depression for sertraline hydrochloride testing
Application Note & Protocols
Topic: Developing a Validated Animal Model of Depression: The Unpredictable Chronic Mild Stress (UCMS) Model for Sertraline (B1200038) Hydrochloride Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Major Depressive Disorder (MDD) is a complex and debilitating psychiatric condition characterized by persistent low mood, anhedonia (the inability to feel pleasure), and cognitive and physiological impairments.[1] Developing effective therapeutics requires robust and validated preclinical models that can mimic key aspects of the human condition. The Unpredictable Chronic Mild Stress (UCMS) model is a widely accepted and translationally relevant rodent paradigm for inducing depressive-like phenotypes.[2][3][4] This model is based on the principle that chronic exposure to a series of varied and unpredictable mild stressors disrupts homeostasis and leads to behavioral, physiological, and neurobiological changes that resemble symptoms of human depression, such as anhedonia, behavioral despair, and anxiety.[1][2][5]
Sertraline hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a first-line treatment for depression.[6][7] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[8][9][10] This action increases the concentration and availability of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to contribute significantly to its antidepressant effects.[8][10]
This document provides a detailed protocol for establishing the UCMS model in rodents and using it to evaluate the antidepressant efficacy of this compound. It includes protocols for stress induction, drug administration, and a battery of behavioral and biochemical tests to validate the model and assess treatment outcomes.
Experimental Design and Workflow
The overall experimental workflow involves several distinct phases: animal acclimation, baseline behavioral testing, induction of a depressive-like state using the UCMS protocol, chronic treatment with sertraline, and post-treatment behavioral and biochemical assessments.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. Animal models of depression - Wikipedia [en.wikipedia.org]
- 5. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sertraline (Zoloft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. med.uth.edu [med.uth.edu]
Application Note: Quantitative Analysis of Sertraline Hydrochloride Using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and experimental protocols for the quantitative determination of sertraline (B1200038) hydrochloride (HCl) in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. Sertraline HCl, a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed as an antidepressant.[1][2] UV-Vis spectrophotometry offers a simple, rapid, accurate, and cost-effective method for its quantification, making it suitable for routine quality control analysis.[3][4] The method is based on the principle that sertraline HCl exhibits strong absorbance in the ultraviolet region, and this absorbance is directly proportional to its concentration (Beer-Lambert Law). This note covers instrumentation, reagent preparation, standard and sample preparation, and a summary of method validation parameters based on established literature.
Principle
The quantitative determination of sertraline HCl is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The analysis involves measuring the absorbance of sertraline HCl at its wavelength of maximum absorbance (λmax), which varies depending on the solvent used. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations. The concentration of sertraline HCl in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Instrumentation and Reagents
-
Instrumentation:
-
Reagents and Chemicals:
Experimental Protocols
Two primary protocols are presented, based on different solvents commonly used for the analysis of sertraline HCl.
Protocol 1: General Quantification using 50% v/v Aqueous Methanol
This method is suitable for the routine analysis of sertraline HCl in bulk powder and tablet formulations.
3.1. Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a solution of sertraline HCl at a concentration of approximately 10 µg/mL in 50% v/v aqueous methanol.
-
Scan the solution using the spectrophotometer over a wavelength range of 200-400 nm against a blank of 50% v/v aqueous methanol.[9]
-
The wavelength at which maximum absorbance occurs is the λmax. For sertraline HCl in this solvent, the λmax is approximately 273 nm .[9][10]
3.2. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of sertraline HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 50% v/v aqueous methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in 50% v/v aqueous methanol to obtain concentrations within the linear range of 2 to 20 µg/mL (e.g., 2, 4, 8, 12, 16, 20 µg/mL).[10]
3.3. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[6]
-
Accurately weigh a portion of the powder equivalent to 10 mg of sertraline HCl and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 50% v/v aqueous methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the same solvent and mix well.
-
Filter the solution through a suitable filter (e.g., Whatman filter paper No. 40) to remove insoluble excipients.[5]
-
Further dilute the filtrate with 50% v/v aqueous methanol to obtain a final theoretical concentration within the calibration range (e.g., 10 µg/mL).
3.4. Measurement and Calibration
-
Set the spectrophotometer to the determined λmax (273 nm).
-
Use 50% v/v aqueous methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the prepared sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.995.[10]
3.5. Calculation Calculate the concentration of sertraline HCl in the sample solution using the regression equation from the calibration curve. Adjust for the dilution factor to determine the amount of sertraline HCl in the original tablet powder.
Protocol 2: Dissolution Testing using 0.05 M Acetate Buffer (pH 4.5)
This method is specifically designed for in-vitro dissolution studies of sertraline HCl tablets.[3]
3.1. Preparation of Dissolution Medium Prepare 0.05 M Acetate Buffer (pH 4.5) and use it as the dissolution medium and the solvent for all subsequent dilutions.
3.2. Dissolution Test Procedure
-
Apparatus: USP Type II (Paddle).
-
Dissolution Medium: 900 mL of 0.05 M Acetate Buffer (pH 4.5).[3]
-
Apparatus Speed: 75 rpm.[3]
-
Temperature: 37.0 ± 0.5 °C.[3]
-
Place one tablet in each dissolution vessel. At specified time intervals (e.g., 5, 10, 15, 30, 45 minutes), withdraw an aliquot of the medium and filter it promptly.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
3.3. Measurement
-
The λmax for sertraline HCl in this medium is approximately 274 nm .[3]
-
Measure the absorbance of the filtered samples at 274 nm, diluting with the dissolution medium if necessary to fall within the established linear range (e.g., 20-120 µg/mL).[3]
-
Calculate the percentage of drug released at each time point using a previously constructed calibration curve in the same medium.
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Summary of UV-Vis Spectrophotometric Method Parameters for Sertraline HCl
| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| 50% v/v Aqueous Methanol | 273 | 2 - 20 | > 0.997 | [10] |
| 0.05 M Acetate Buffer (pH 4.5) | 274 | 20 - 120 | Not Specified | [3] |
| Water | 275 | 5 - 30 | 0.996 | [4] |
| 0.1 N HCl | 271 | Not Specified | 0.995 | [11] |
| Ethanol | 266, 274, 282 | Not Specified | Not Specified |[8] |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Typical Value / Range | Reference |
|---|---|---|
| Accuracy (% Recovery) | 98.3% - 101.8% | [4] |
| Precision (% RSD) | < 2% for intraday and interday | [10] |
| Limit of Detection (LOD) | 0.606 µg/mL (in Water) | [4] |
| Limit of Quantification (LOQ) | 1.836 µg/mL (in Water) | [4] |
| Specificity | No interference observed from common tablet excipients. |[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind creating a calibration curve for quantification.
Caption: Experimental workflow for sertraline HCl analysis.
Caption: Logical flow for creating and using a calibration curve.
References
- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. jocpr.com [jocpr.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ajol.info [ajol.info]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Intranasal Delivery of Sertraline Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intranasal administration is a promising alternative route for delivering therapeutics directly to the brain, bypassing the blood-brain barrier and potentially reducing systemic side effects.[1][2][3] This document provides detailed application notes and protocols for the formulation and intranasal delivery of sertraline (B1200038) hydrochloride in mice, based on recent research. The aim is to offer a practical guide for studies investigating the pharmacokinetics, efficacy, and safety of this delivery method. Intranasal sertraline has been shown to achieve comparable brain exposure at a lower dose compared to oral administration, highlighting its potential for more efficient brain targeting.[4][5][6][7][8]
Data Presentation
Formulation Composition
Two primary types of formulations have been investigated for the intranasal delivery of sertraline in mice: a solution thickened with hydroxypropyl methylcellulose (B11928114) (HPMC) and a thermosensitive in situ gel.
Table 1: Sertraline Hydrochloride Intranasal Formulation Compositions
| Formulation Component | HPMC-Based Formulation | Niosomal In Situ Gel |
| Active Ingredient | This compound (20 mg/mL) | This compound |
| Solvent System | Water (53 vol%), Glycerol (B35011) (30 vol%), N-Methyl-2-pyrrolidone (NMP, 12 vol%), Dimethyl sulfoxide (B87167) (DMSO, 5 vol%) | Not specified |
| Mucoadhesive/Gelling Agent | Hydroxypropyl methylcellulose (HPMC, 0.5 wt%) | Poloxamer 407, PVP K30 |
| Other Excipients | Not specified | Span 60, Cholesterol |
Source: HPMC formulation details from a 2025 study.[4]
Pharmacokinetic Parameters
Pharmacokinetic studies have compared intranasal (IN) delivery to other routes of administration, such as oral (PO) and intravenous (IV).
Table 2: Comparative Pharmacokinetic Data of Sertraline in Mice
| Parameter | Intranasal (IN) Administration | Oral (PO) Administration | Intravenous (IV) Administration |
| Dose | 0.2 mg[4][7] or 4.87 mg/kg[9][10] | 0.4 mg[4][7] or 10 mg/kg[9][10] | 4.87 mg/kg[9][10] |
| Brain AUC | Comparable to oral administration at half the dose[4][7] | Comparable to intranasal administration at double the dose[4][7] | Not specified |
| Plasma Cmax | Lower than oral administration[4][7][8] | Higher than intranasal administration[4][7] | Not specified |
| Systemic Bioavailability | 166% (compared to IV)[9] | Not specified | 100% (by definition) |
| Time to Peak Concentration (Brain) | Higher initial concentrations at 15 minutes compared to oral[4][7] | Slower absorption compared to intranasal[4][7] | Not specified |
AUC: Area Under the Curve; Cmax: Maximum Concentration
Experimental Protocols
I. Preparation of HPMC-Based this compound Intranasal Formulation
This protocol is adapted from a study demonstrating enhanced brain delivery with reduced systemic exposure.[4]
Materials:
-
This compound
-
Deionized water
-
Glycerol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl methylcellulose (HPMC)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare the solvent mixture: In a suitable container, combine water (53% by volume), glycerol (30% by volume), NMP (12% by volume), and DMSO (5% by volume).
-
Dissolve this compound: Add this compound to the solvent mixture to achieve a concentration of 26.67 mg/mL. Vortex the mixture until the solution is clear and colorless.[4]
-
Prepare the HPMC solution: In a separate container, prepare a 2 wt% aqueous solution of HPMC.
-
Combine the solutions: Add the this compound solution to the HPMC solution at a 3:1 volume ratio. This will yield the final formulation containing 20 mg/mL of sertraline and 0.5 wt% HPMC.[4]
-
Ensure homogeneity: Mix the final solution thoroughly using a magnetic stirrer until a homogenous formulation is achieved.
-
Storage: The formulation has been shown to be stable for up to three months at room temperature.[4]
II. Intranasal Administration in Mice
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6, female, 8 weeks old are commonly used.[4]
Procedure:
-
Animal handling: Gently restrain the mouse. Anesthesia is typically not required for this procedure.
-
Dosage: For the HPMC formulation, a dose of 0.2 mg of sertraline is administered.[4][7]
-
Administration: Using a micropipette, carefully instill the formulation into the nasal cavity of the mouse. The volume should be divided between the two nostrils.
-
Post-administration monitoring: Observe the animal for any immediate signs of distress or adverse reactions.
III. Pharmacokinetic Study
Objective: To determine the biodistribution of sertraline in the brain and plasma following intranasal and oral administration.
Procedure:
-
Dosing:
-
Sample collection:
-
Sample analysis:
-
Quantify the concentration of sertraline in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data analysis:
-
Calculate pharmacokinetic parameters including Cmax and AUC for both brain and plasma samples.
-
IV. Behavioral Efficacy Study (Unpredictable Chronic Mild Stress Model)
Objective: To assess the antidepressant-like effects of intranasally administered sertraline.
Procedure:
-
Induction of depressive-like behavior: Subject mice to an unpredictable chronic mild stress (UCMS) protocol for a specified duration.
-
Treatment:
-
Administer intranasal sertraline daily for a period of one to two weeks.[9]
-
-
Behavioral testing:
-
Anhedonia assessment: Conduct tests such as the sucrose (B13894) preference test to evaluate anhedonic behavior. A significant amelioration of anhedonia was observed after one week of intranasal sertraline treatment.[9]
-
Forced swimming test: After a 14-day treatment regimen, assess depressive-like behavior by measuring immobility and swimming time. Intranasal sertraline has been shown to decrease immobility time and increase swimming time.[9]
-
-
Neurochemical analysis:
-
Following the behavioral tests, collect brain tissue (e.g., prefrontal cortex) to quantify neurotransmitter levels (e.g., serotonin (B10506), adrenaline).[9] Intranasal sertraline has been observed to reduce adrenaline and increase serotonin in the prefrontal cortex.[9]
-
V. Safety and Tolerability Assessment
Objective: To evaluate the local and systemic safety of the intranasal sertraline formulation.
Procedure:
-
Histological examination:
-
At the end of the study period (e.g., 4 hours after a single dose), euthanize the mice.[4][7]
-
Collect tissue samples from the nasal epithelium, trachea, and lungs.[4][7]
-
Fix, process, and stain the tissues (e.g., with hematoxylin (B73222) and eosin) for histological analysis.
-
Examine the tissues for any signs of toxicity, inflammation, or morphological changes. Studies have shown no discernible toxicity in the nasal epithelium, lung, or trachea of mice treated with an intranasal HPMC sertraline formulation.[4][7]
-
Visualizations
Nose-to-Brain Delivery Pathway
References
- 1. Intranasal administration of sertraline ensures sustained brain delivery and antidepressant effect in a mouse model of … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of Serotonin Transporter Occupancy by Sertraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its primary mechanism of action involves binding to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission.[1][2][3] Evaluating the extent of SERT engagement by sertraline is crucial for understanding its therapeutic efficacy and optimizing dosing strategies. While in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are the gold standards for quantifying SERT occupancy, immunohistochemistry (IHC) offers a valuable ex vivo method to assess the impact of sertraline treatment on SERT protein levels in specific brain regions.
This document provides a detailed protocol for the immunohistochemical detection and quantification of SERT in brain tissue following treatment with sertraline hydrochloride. It should be noted that IHC measures changes in SERT protein expression, which can be an indicator of long-term adaptive changes in response to sertraline exposure, rather than a direct measure of acute receptor occupancy.
Data Presentation: Sertraline-Induced Changes in SERT Density
Chronic administration of SSRIs, including sertraline, has been shown to induce a significant downregulation of SERT density in various brain regions.[4] This adaptive response is a key consideration in the long-term efficacy of the treatment. The following table summarizes representative data on the effects of chronic sertraline treatment on SERT density, as determined by radioligand binding assays, which can be correlated with IHC findings.
| Treatment Group | Brain Region | Duration of Treatment | Change in SERT Density (%) | Reference |
| Sertraline | Hippocampus (CA3) | 21 days | ↓ 80-90% | [4] |
| Paroxetine (SSRI) | Hippocampus (CA3) | 21 days | ↓ 80-90% | [4] |
Note: The data presented are from radioligand binding studies, which provide a quantitative measure of transporter density. Similar relative changes can be expected in quantitative immunohistochemical analyses.
Experimental Protocols
Immunohistochemistry Protocol for SERT in Brain Tissue
This protocol is designed for the detection of SERT in formalin-fixed, paraffin-embedded or frozen brain sections.
Materials and Reagents:
-
Primary Antibody: Rabbit polyclonal anti-SERT antibody. It is recommended to use an antibody that has been validated for IHC applications.[5]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or a fluorescently labeled secondary antibody.
-
Phosphate Buffered Saline (PBS)
-
Tris-Buffered Saline (TBS)
-
Triton X-100
-
Normal Goat Serum (or serum from the host species of the secondary antibody)
-
Bovine Serum Albumin (BSA)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol) for chromogenic detection.
-
DAB (3,3'-Diaminobenzidine) substrate kit for chromogenic detection.
-
DAPI (4',6-diamidino-2-phenylindole) for fluorescent nuclear counterstaining.
-
Mounting Medium
-
Microscope slides
-
Coverslips
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut 20-40 µm sections using a cryostat or vibratome.
-
-
Antigen Retrieval:
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections 3 times in PBS for 5 minutes each.
-
For chromogenic detection: Incubate sections in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity. Wash 3 times in PBS.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific binding.
-
Incubate sections with the primary anti-SERT antibody diluted in blocking solution overnight at 4°C. The optimal dilution should be determined empirically.
-
Wash sections 3 times in PBS with 0.1% Triton X-100 for 5 minutes each.
-
Incubate sections with the appropriate secondary antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash sections 3 times in PBS with 0.1% Triton X-100 for 5 minutes each.
-
-
Signal Detection:
-
For chromogenic detection: Incubate sections with the DAB substrate solution until the desired color intensity is reached. Monitor under a microscope to avoid overstaining.
-
For fluorescent detection: Proceed to counterstaining.
-
-
Counterstaining and Mounting:
-
Rinse sections in distilled water.
-
Counterstain with hematoxylin (B73222) (for chromogenic detection) or DAPI (for fluorescent detection).
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene (for chromogenic detection).
-
Mount the coverslip with an appropriate mounting medium.
-
Image Acquisition and Quantification:
-
Capture images of the stained sections using a light or fluorescence microscope equipped with a digital camera.
-
Maintain consistent imaging parameters (e.g., magnification, exposure time, and light intensity) for all samples to be compared.
-
Quantify the immunostaining intensity using image analysis software (e.g., ImageJ/Fiji). This can be done by measuring the optical density or the percentage of the stained area within a defined region of interest.
-
The change in SERT expression in the sertraline-treated group can be calculated relative to the vehicle-treated control group.
Mandatory Visualizations
SERT Signaling Pathway and Sertraline's Mechanism of Action
References
- 1. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. Effects of Chronic Antidepressant Treatments on Serotonin Transporter Function, Density, and mRNA Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel SSRIs Based on the Sertraline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline (B1200038), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), serves as a valuable chemical scaffold for the discovery of novel antidepressant agents.[1] Its core structure, a tetralone derivative, provides a rigid framework that can be chemically modified to explore structure-activity relationships (SAR) and optimize pharmacological properties. High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of sertraline-based analogs to identify promising lead compounds.[2]
These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize novel SSRIs built upon the sertraline scaffold. The workflow progresses from a primary screen to identify serotonin transporter (SERT) inhibitors, followed by secondary assays to confirm activity, determine selectivity, and assess drug-like properties.
Primary High-Throughput Screening: Identifying SERT Inhibition
The initial step in the screening cascade is to identify compounds that inhibit the serotonin transporter. A fluorescence-based neurotransmitter uptake assay is a robust and scalable method for primary HTS, offering an alternative to traditional radioligand-based assays.[3][4] This assay utilizes a fluorescent substrate that mimics serotonin and is transported into cells expressing SERT, leading to an increase in intracellular fluorescence.[5]
Protocol 1: Fluorescence-Based SERT Uptake Assay
This protocol describes a homogeneous, no-wash, fluorescence-based assay for measuring the inhibition of serotonin uptake in a high-throughput format.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent SERT substrate (e.g., from a commercial kit)
-
Test compounds (sertraline analogs) and control compounds (e.g., sertraline, fluoxetine)
-
384-well, black, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence microplate reader with bottom-read capabilities
Assay Workflow:
References
- 1. enamine.net [enamine.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
Experimental Design for Long-Term Sertraline Hydrochloride Treatment Studies in Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting long-term preclinical studies on the effects of sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI). These guidelines are intended to facilitate the investigation of the chronic behavioral, cellular, and molecular effects of sertraline in animal models, which is crucial for understanding its therapeutic mechanisms and potential long-term consequences.
Application Notes
Long-term administration of sertraline in animal models is essential for elucidating the neuroadaptive changes that likely underlie its delayed therapeutic efficacy in treating depression and anxiety disorders. Chronic treatment, as opposed to acute administration, allows for the investigation of effects on neurogenesis, synaptic plasticity, and the expression of key signaling molecules, which are thought to be critical to its mechanism of action.[1]
The experimental design should carefully consider the animal model, route of administration, dosage, and duration of treatment to accurately model clinical scenarios. The choice of behavioral assays should be comprehensive, assessing not only antidepressant-like and anxiolytic effects but also potential side effects on locomotion and cognition. Molecular and cellular analyses are critical to uncover the underlying biological mechanisms.
Key Considerations for Experimental Design:
-
Animal Models: Wistar and Sprague-Dawley rats, as well as C57BL/6 mice, are commonly used. For studies on depression, models of chronic stress, such as chronic mild stress (CMS) or chronic restraint stress, are often employed to induce a depressive-like phenotype before initiating treatment.[2][3][4]
-
Sertraline Administration:
-
Oral Gavage: Mimics the clinical route of administration.
-
Intraperitoneal (i.p.) Injection: Allows for precise dosage control.
-
Drinking Water: A less stressful method for long-term administration, though intake can vary.[5]
-
Osmotic Minipumps: Provide continuous and controlled drug delivery, ensuring stable plasma concentrations, which is ideal for long-term studies.[6][7][8][9][10]
-
-
Dosage and Duration: Dosages in rodents typically range from 5 to 20 mg/kg/day.[6][11][12] Treatment duration should be a minimum of 2-4 weeks to be considered "chronic" and can extend for several months to investigate long-lasting effects.[2][3]
Experimental Protocols
I. Animal Models and Drug Administration
1. Chronic Mild Stress (CMS) Model in Rats/Mice
-
Objective: To induce a depressive-like phenotype characterized by anhedonia.
-
Procedure:
-
House animals individually.
-
For a period of 3 to 5 weeks, expose the animals to a variable sequence of mild stressors.[2][3][4]
-
Stressors may include:
-
Stroboscopic illumination.
-
Tilted cage (45°).
-
Food or water deprivation (12-24 hours).
-
Soiled cage (200 ml of water in sawdust bedding).
-
Paired housing.
-
Reversal of the light/dark cycle.
-
-
Monitor body weight and sucrose (B13894) preference weekly to assess the development of the depressive-like phenotype.[3]
-
2. Sertraline Hydrochloride Administration via Osmotic Minipumps
-
Objective: To ensure continuous and stable delivery of sertraline over a prolonged period.
-
Procedure:
-
Select an osmotic pump with the appropriate delivery rate and duration for the study.[13]
-
Under aseptic surgical conditions and appropriate anesthesia, implant the pump subcutaneously in the dorsal region or intraperitoneally.[7][8]
-
Allow animals to recover for a specified period before commencing behavioral testing.
-
Pumps can be left in place for their entire delivery duration (e.g., 4-6 weeks).[7]
-
II. Behavioral Assays
1. Sucrose Preference Test (SPT)
-
Objective: To assess anhedonia, a core symptom of depression.
-
Procedure:
-
Habituate animals to two bottles in their home cage, one with water and one with a 1% sucrose solution, for 48 hours.
-
Following a period of food and water deprivation (e.g., 18-24 hours), present the animals with pre-weighed bottles of water and 1% sucrose solution for a defined period (e.g., 1-2 hours).
-
Weigh the bottles at the end of the test to determine the consumption of each liquid.
-
Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.[3] A significant decrease in sucrose preference in the stress group compared to the control group indicates anhedonia.
-
2. Forced Swim Test (FST)
-
Objective: To assess antidepressant-like activity by measuring "behavioral despair".
-
Procedure (for Rats):
-
On day 1 (pre-test), place the rat in a transparent cylinder (40 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm for 15 minutes.[14]
-
On day 2 (test), 24 hours later, place the rat back in the cylinder for 5 minutes.
-
Record the total time the animal remains immobile (making only movements necessary to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.[15]
-
-
Procedure (for Mice):
3. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[12][18]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[19][20]
-
An increase in the time spent in and entries into the open arms suggests an anxiolytic effect.[18]
-
III. Molecular and Cellular Assays
1. Analysis of Brain-Derived Neurotrophic Factor (BDNF) Levels
-
Objective: To measure changes in BDNF, a key neurotrophin implicated in the action of antidepressants.
-
Procedure (Western Blot):
-
Euthanize animals and dissect the hippocampus or prefrontal cortex on ice.
-
Homogenize the tissue in RIPA buffer and centrifuge to collect the supernatant.[21]
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with a primary antibody against BDNF, followed by a secondary antibody.[21][22]
-
Detect the signal and quantify band density, normalizing to a loading control like β-actin or GAPDH.[23] An increase in BDNF levels is expected with chronic sertraline treatment.[14][19]
-
2. Assessment of Adult Hippocampal Neurogenesis
-
Objective: To quantify the proliferation and survival of new neurons in the dentate gyrus of the hippocampus.
-
Procedure (BrdU Labeling and Immunohistochemistry):
-
Administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, via i.p. injection (e.g., 50-100 mg/kg) to label dividing cells.[24][25]
-
To assess cell proliferation, sacrifice animals shortly after BrdU injection (e.g., 24 hours). To assess cell survival and differentiation, sacrifice animals several weeks later (e.g., 3-4 weeks).[2]
-
Perfuse the animals and prepare brain tissue for cryosectioning or paraffin (B1166041) embedding.
-
Perform immunohistochemistry on brain sections using an anti-BrdU antibody to detect labeled cells.[24][25]
-
For cell differentiation, co-label with neuronal markers such as NeuN.[2]
-
Quantify the number of BrdU-positive and BrdU/NeuN double-positive cells in the subgranular zone of the dentate gyrus. An increase in these cell populations is indicative of enhanced neurogenesis.[2]
-
Data Presentation
Table 1: Summary of Experimental Parameters for Long-Term Sertraline Studies
| Parameter | Rodent Model | Route of Administration | Dosage Range (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| Behavioral Effects | Wistar Albino Rats | Oral | Human therapeutic doses extrapolated to animal doses | 9 weeks | Initial reduction in depressive-like behavior, followed by a reversal of effect. | [2][3][4] |
| Neurogenesis | Huntington's Disease Mouse Model (N171-82Q) | Not Specified | 10 | 4 weeks | Increased neurogenesis in the subgranular and subventricular zones. | [24] |
| BDNF Levels | Huntington's Disease Mouse Model (R6/2) | Daily, route not specified | Not Specified | Assessed at 10 weeks of age | Increased BDNF levels in the brain. | [14][19] |
| Anxiety | Nonhuman Primates | Oral | 20 | 18 months | Reduced anxiety-like behavior. | [26][27] |
| Neurotransmitters | Sprague-Dawley Rats (PTSD model) | i.p. | 10 | 7 days | Normalized serotonin levels and elevated norepinephrine (B1679862) levels in the prefrontal cortex and hippocampus. | [12] |
Table 2: Expected Outcomes of Behavioral and Molecular Assays
| Assay | Expected Outcome with Chronic Sertraline Treatment |
| Sucrose Preference Test | Increased sucrose preference in stressed animals. |
| Forced Swim Test | Decreased immobility time. |
| Elevated Plus Maze | Increased time spent in and entries into open arms. |
| BDNF Western Blot | Increased BDNF protein expression in the hippocampus and prefrontal cortex. |
| BrdU Immunohistochemistry | Increased number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for studying the long-term effects of sertraline in a chronic stress model of depression.
Sertraline's Putative Signaling Pathway in Neurogenesis
Caption: A simplified diagram of the proposed signaling cascade initiated by long-term sertraline treatment, leading to increased neurogenesis.[2][15][28][29]
Logical Relationship of Experimental Components
Caption: The logical flow of the experimental design, from the animal model and treatment to the interpretation of behavioral and molecular outcomes.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: A Chronic Immobilization Stress Protocol for Inducing Depression-Like Behavior in Mice [jove.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Update in the methodology of the chronic stress paradigm: internal control matters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Elevated plus maze protocol [protocols.io]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape in sertraline hydrochloride HPLC analysis
Welcome to the technical support center for the HPLC analysis of sertraline (B1200038) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly those related to poor peak shape.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, most commonly observed as peak tailing, is a frequent issue in the HPLC analysis of basic compounds like sertraline. This guide will walk you through potential causes and solutions in a question-and-answer format.
Q1: My sertraline peak is showing significant tailing. What are the most likely causes?
A1: Peak tailing for sertraline, a basic compound, is often due to secondary interactions with the stationary phase. The primary causes include:
-
Silanol (B1196071) Interactions: Sertraline, with its secondary amine group, can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based columns (like C18). These interactions lead to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to issues. For a basic compound like sertraline (pKa ≈ 9.2-9.5), a low pH is generally recommended to ensure the analyte is in a single protonated form and to suppress the ionization of silanol groups.[3][1][4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape. This can be due to contamination or the loss of stationary phase.[3][5]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[3][6]
Q2: How can I minimize silanol interactions to improve my sertraline peak shape?
A2: To reduce the impact of silanol interactions, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," where the residual silanol groups are chemically deactivated to minimize these secondary interactions.[1][6]
-
Employ a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from the silica surface, improving peak shape for basic compounds.[7][8] A Zorbax Bonus-RP column, which has a polar amide group, has been shown to provide good results for sertraline.[7][8]
-
Adjust Mobile Phase pH: Operating at a low pH (typically between 2 and 4) will protonate the silanol groups, reducing their ability to interact with the protonated sertraline molecules.[3][6]
-
Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, be aware that TEA can shorten column lifetime and is not suitable for mass spectrometry detection.
Q3: What is the optimal mobile phase composition for sertraline analysis?
A3: The ideal mobile phase will depend on your specific column and system. However, here are some common starting points based on published methods:
-
Methanol (B129727) or Acetonitrile (B52724) as the Organic Modifier: Both are commonly used. Methanol has been reported to provide sharp, well-defined peaks with good symmetry.[9] In some cases, acetonitrile has resulted in poorer peak shape and sensitivity.[9]
-
Acidified Aqueous Phase: An acidic buffer is crucial. Phosphoric acid or a phosphate (B84403) buffer is frequently used to maintain a low pH.[10][11][12] Formic acid is another option, especially for MS compatibility.[13]
-
Isocratic vs. Gradient Elution: Both can be effective. Isocratic methods are simpler, while gradient methods may be necessary to separate sertraline from its impurities or degradation products.
Q4: My peak shape is still poor after optimizing the mobile phase. What else can I check?
A4: If mobile phase optimization doesn't resolve the issue, investigate these other potential sources of the problem:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are made with minimal dead volume.[1]
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[3][14] Try flushing the column with a strong solvent or replacing the guard column. If a void is suspected, the analytical column may need to be replaced.[3][14]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase.[5]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting poor peak shape in sertraline HPLC analysis.
Caption: A troubleshooting workflow for poor sertraline peak shape.
Experimental Protocols & Data
For successful sertraline hydrochloride analysis, the choice of HPLC parameters is critical. The following tables summarize conditions from various validated methods.
Sertraline Physicochemical Properties
| Property | Value | Source |
| pKa | 9.16 - 9.48 | [4][15][16] |
| Solubility in Water | Slightly soluble | [17] |
| LogP | ~5.5 | [16] |
Summary of HPLC Methodologies for Sertraline Analysis
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| LiChroCART RP-18e (250x4.6mm, 5µm) | Methanol:Water (75:25, v/v) | Not specified | Not specified | 273 | [9] |
| Agilent C18 (75x3.9mm, 2µm) | Acetonitrile:0.1% OPA in Water (80:20, v/v) | ~3 | 0.7 | 273 | [10] |
| Zorbax Bonus-RP (150x4.6mm, 5µm) | Methanol:Phosphate Buffer (37:63, v/v) | 2.8 | 1.0 | 220 | [8] |
| Waters C18 (150x4.6mm, 5µm) | Acetonitrile:Phosphate Buffer (80:20, v/v) | 2.9 | 1.0 | 205 | |
| Alltima C18 (250x4.6mm, 5µm) | Acetonitrile:Aqueous Phosphate Buffer (32:68, v/v) with 18mM HP-β-CD | 3.0 | 1.0 | 225 | [11] |
| ODS C18 (250x4.6mm) | Acetonitrile:Methanol:Ammonium Acetate Buffer (35:20:45, v/v/v) | 7.5 | 1.0 | 235 |
Detailed Experimental Protocol Example (based on Ferrarini et al., 2009) [7][8]
-
Objective: To develop a stability-indicating HPLC method for the determination of sertraline and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm), which contains a polar amide group embedded in a C14 alkyl chain with triple end-capping.
-
Mobile Phase: A mixture of phosphate buffer (10mM) and methanol (63:37, v/v). The pH of the buffer is adjusted to 2.8.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Rationale: The use of a polar-embedded column (Zorbax Bonus-RP) reduces the interaction between the basic sertraline molecule and the silica support, leading to improved peak shape. The low pH of the mobile phase ensures that sertraline is in its protonated form and suppresses the ionization of residual silanol groups. The elevated column temperature can also improve peak efficiency.
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor for the sertraline peak?
A: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a Tf of less than 1.5 is often considered acceptable for many assays, though some regulatory guidelines may require a Tf of less than 1.2. A value greater than 2.0 is generally unacceptable.[3]
Q: Can peak fronting occur with sertraline?
A: While less common than tailing for basic compounds, peak fronting can occur. Potential causes include poor sample solubility, column collapse, or sample overload.[6][18] If you observe fronting, try reducing the sample concentration or ensuring the sample is fully dissolved in a compatible solvent.
Q: Why is my baseline noisy during sertraline analysis?
A: A noisy baseline can be caused by several factors, including an improperly mixed mobile phase, air bubbles in the system, a contaminated detector cell, or a failing lamp. Ensure your mobile phase is thoroughly degassed and mixed, and check the system for any leaks.
Q: How often should I replace my HPLC column when analyzing sertraline?
A: Column lifetime depends on several factors, including the cleanliness of your samples, the mobile phase used, and the operating pressure. Monitor system suitability parameters like peak shape, retention time, and resolution. A significant degradation in performance indicates that the column may need to be replaced. Using a guard column can significantly extend the life of your analytical column.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development, optimization and validation of a stability indicating HPLC method for this compound [iris.unimore.it]
- 8. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Sertraline Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Sertraline [drugfuture.com]
- 16. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. uhplcs.com [uhplcs.com]
Improving the solubility of sertraline hydrochloride for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sertraline (B1200038) hydrochloride in in vitro assays. The information provided aims to address common challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sertraline hydrochloride in common laboratory solvents?
A1: this compound, a Biopharmaceutics Classification System (BCS) Class II compound, is characterized by low aqueous solubility and high permeability. Its solubility varies significantly across different solvents.[1][2] Refer to the table below for a summary of its solubility in various solvents at room temperature.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: this compound is sparingly soluble in aqueous buffers.[2] Direct dissolution in aqueous media can be challenging. For in vitro assays requiring an aqueous environment, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]
Q3: Can I prepare a stock solution of this compound in water?
A3: While this compound is slightly soluble in water (approximately 3.8 mg/mL), preparing concentrated stock solutions in water is not recommended due to its limited solubility.[1][3] For higher concentration stock solutions, organic solvents such as DMSO or ethanol (B145695) are more suitable.[2][4]
Q4: My this compound precipitates when I dilute my DMSO stock solution in cell culture media. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. It is also advisable to prepare aqueous solutions fresh and not store them for more than a day.[2] Vigorous vortexing during dilution can also help.
Q5: What is the recommended method for preparing this compound for cell-based assays?
A5: A widely used method involves preparing a high-concentration stock solution in DMSO.[5] This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations for your experiment. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving. | Inappropriate solvent selection. | Use an appropriate organic solvent such as DMSO, ethanol, or DMF for initial dissolution.[2] |
| Cloudiness or precipitation observed after diluting stock solution in aqueous buffer. | Low aqueous solubility of this compound. | Prepare a stock solution in DMSO first, then dilute with the aqueous buffer.[2] Ensure the final organic solvent concentration is low and compatible with your assay. |
| Inconsistent results between experiments. | Instability of this compound in aqueous solution. | Prepare fresh dilutions from the stock solution for each experiment. Avoid storing aqueous solutions for extended periods.[2] |
| pH of the buffer affecting solubility. | This compound's solubility is pH-dependent. Consider using a buffer with a pH that favors solubility, such as slightly acidic conditions (e.g., pH 4.5).[6] | |
| Difficulty achieving high concentrations in aqueous media. | Inherent low solubility of the compound. | For applications requiring higher aqueous concentrations, consider advanced formulation techniques such as the use of co-crystals or solid dispersions.[7][8] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | >20 - 147 | [1][4][9] |
| Ethanol | ~5 - 15.7 | [1][2] |
| Dimethylformamide (DMF) | ~16 - 88 | [1][2] |
| Water | 2.86 - 4.24 | [1][10][11] |
| Isopropyl alcohol | 4.3 | [1] |
| 0.1N HCl | 0.51 | [1] |
| PBS (pH 7.2) with 1:1 DMSO | ~0.5 | [2] |
| Acetate Buffer (pH 4.5) | 0.041 | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a stock solution of this compound for use in in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any degradation.
-
Storage: Store the stock solution at -20°C for long-term stability.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[12]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the stock solution for use in cell-based assays.
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to prepare the working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mixing: Mix each dilution thoroughly by gentle pipetting or vortexing.
-
Application: Add the final working solutions to your cell cultures. Remember to include a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Sertraline inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT).
References
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. jobiost.com [jobiost.com]
- 6. scispace.com [scispace.com]
- 7. Solubility enhancement of sertraline: compacts vs. solid dispersions. [wisdomlib.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Sertraline = 98 HPLC 79559-97-0 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
Minimizing sertraline hydrochloride degradation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of sertraline (B1200038) hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing sertraline hydrochloride stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1] For most laboratory applications, high-purity, anhydrous DMSO is recommended to achieve higher concentrations and maintain stability. If aqueous buffers are required for the final experimental concentration, it is best to first dissolve the this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[2] Some sources suggest that solutions are stable for up to 3 months when stored at this temperature.
Q3: How long can I store aqueous dilutions of my this compound stock solution?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh aqueous dilutions for your experiments daily.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photolytic degradation.[3] It is crucial to protect stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are oxidative and photolytic degradation.[3] It is relatively stable under hydrolytic (acidic, basic, and neutral) and thermal stress conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution upon storage at -20°C | 1. The concentration of this compound may exceed its solubility limit in the chosen solvent at -20°C.2. The solvent may have absorbed moisture, reducing the solubility.3. The solution was not fully dissolved initially. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, consider preparing a new, more dilute stock solution.2. Use fresh, anhydrous solvent for preparing new stock solutions.3. Ensure complete dissolution by vortexing and gentle warming (if necessary) during preparation. |
| Cloudiness or haze upon dilution into aqueous buffer | 1. This compound has low aqueous solubility, and the addition to the buffer may cause it to precipitate.[1]2. The pH of the buffer may not be optimal for solubility. | 1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. You may need to adjust the initial DMSO stock concentration.2. Check the pH of your buffer. While sertraline is stable across a range of pH, extreme pH values could affect solubility. |
| Discoloration of the stock solution (e.g., yellowing) | 1. This may be a visual sign of degradation, potentially due to oxidation or photodecomposition. | 1. Discard the solution and prepare a fresh stock.2. To prevent recurrence, ensure the solvent is purged with an inert gas (like nitrogen or argon) before use and that the solution is protected from light during storage and handling.[1] |
| Inconsistent experimental results | 1. Degradation of the this compound stock solution.2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution following the recommended guidelines.2. Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~16 mg/mL | [1] |
| 20 mg/mL | [2] | |
| Dimethylformamide (DMF) | ~16 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| 10 mg/mL | [2] | |
| Aqueous Buffers | Sparingly soluble | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Hydrolytic (Acidic, Basic, Neutral) | Stable | [3] |
| Thermal | Stable | [3] |
| Oxidative | Degradation occurs, forming two primary degradation products. | [3] |
| Photolytic | Degradation occurs, forming three primary degradation products. | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound crystalline solid using an analytical balance and transfer it to the amber glass vial.
-
Purge the vial containing the solid with an inert gas for 1-2 minutes to displace any oxygen.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Immediately cap the vial tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Once fully dissolved, purge the headspace of the vial with the inert gas again before tightly sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the stability of a this compound solution by separating the parent compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water (75:25, v/v) can be effective.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.[4]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Run: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Monitor for the appearance of any new peaks in the chromatogram of the sample, which would indicate the presence of degradation products.
-
Quantify the amount of this compound remaining in the sample by comparing its peak area to that of the standard. The percentage of degradation can be calculated from the decrease in the parent drug peak area over time.
-
Visualizations
Caption: Workflow for preparing and storing sertraline HCl solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. Identification and characterization of forced degradation products of this compound using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral responses to sertraline hydrochloride in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in behavioral responses to sertraline (B1200038) hydrochloride in animal models.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in antidepressant-like behavioral tests (e.g., Forced Swim Test, Tail Suspension Test).
Question: My results in the Forced Swim Test (FST) and Tail Suspension Test (TST) are highly variable between subjects and experiments after sertraline administration. What could be the cause?
Answer: Variability in these tests is a common challenge. Several factors can contribute to inconsistent results:
-
Dose-Response Relationship: Sertraline can exhibit a complex, sometimes biphasic, dose-response curve.[1][2] A dose that is too low may be ineffective, while a very high dose might produce non-specific effects on locomotor activity, confounding the immobility readings. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.[3][4]
-
Treatment Duration: The effects of sertraline are highly dependent on the duration of administration. Acute (single-dose) and chronic (repeated-dose) treatments can yield different, and sometimes opposite, outcomes.[5] For instance, one study in Wistar rats showed an initial reduction in depressive-like behavior that reversed with prolonged treatment.[5] Ensure your treatment paradigm (acute vs. chronic) is consistent and appropriate for your research question.
-
Animal Strain and Genetics: Different strains of mice and rats (e.g., Wistar, Sprague-Dawley, C57BL/6J) can show different baseline behaviors and sensitivities to sertraline.[6] Genetic variations in the serotonin (B10506) transporter (the primary target of sertraline) and metabolizing enzymes like CYP2C19 and CYP2D6 can lead to significant inter-individual differences in drug response.[7][8]
-
Sex Differences: Male and female animals may respond differently to sertraline.[9][10] For example, female mice have been shown to be more sensitive to sertraline's effects on the serotonin system.[9][10] It is critical to either use both sexes and analyze the data separately or to justify the use of a single sex.
Troubleshooting Workflow for Inconsistent Antidepressant-Like Effects
Caption: Troubleshooting decision tree for variable FST/TST results.
Issue: Sertraline does not produce anxiolytic-like effects in my anxiety models (e.g., Elevated Plus Maze, Light-Dark Box).
Question: I am not observing the expected anxiety-reducing effects of sertraline in the Elevated Plus Maze (EPM). What should I check?
Answer: The anxiolytic effects of SSRIs like sertraline can be more nuanced in animal models than their antidepressant-like effects.
-
Behavioral Profile of Sertraline: Different SSRIs have distinct behavioral profiles.[1][2] Some studies show that sertraline may have weaker or more complex effects in certain anxiety models compared to other SSRIs.[1][2]
-
Confounding Locomotor Effects: Sertraline can alter general locomotor activity, which is a key variable in the EPM and other anxiety tests.[5] An increase or decrease in overall movement can be misinterpreted as a change in anxiety-like behavior. It is essential to have an independent measure of locomotor activity (e.g., an open field test) to rule out such confounds.[5]
-
Stress Model Interaction: The type of stressor used to induce an anxiety-like state can interact with the drug's effects. For example, sertraline's efficacy has been studied in models of post-traumatic stress disorder (PTSD) induced by predator exposure, where it showed effects on inflammatory markers as well as behavior.[11] The nature of the stressor is a critical experimental parameter.
-
Habituation and Testing Environment: Ensure that animals are properly habituated to the testing room and that environmental conditions (e.g., lighting, noise) are strictly controlled, as these can significantly impact anxiety-like behaviors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sertraline? A1: Sertraline is a selective serotonin reuptake inhibitor (SSRI).[12][13] Its primary mechanism is to block the serotonin transporter (SERT or SLC6A4), which leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft.[8][12][14] This potentiation of serotonergic activity is believed to be the basis for its therapeutic effects.[14]
Simplified Sertraline Signaling Pathway
Caption: Sertraline inhibits SERT, increasing synaptic serotonin levels.
Q2: What are some standard doses of sertraline used in rats and mice? A2: Doses can vary significantly based on the study's goals, animal model, and administration route. However, some commonly reported dose ranges are:
-
Rats: 2.5 mg/kg to 40 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[3][5]
-
Mice: 10 mg/kg to 20 mg/kg (i.p. or p.o.).[9][10][15] It is always recommended to consult the literature for your specific model and to perform a pilot study to determine the optimal dose.
Q3: How long does it take for the behavioral effects of sertraline to become apparent in animal models? A3: This depends on the treatment regimen.
-
Acute administration: Some effects may be seen within 30-60 minutes of a single injection.[9]
-
Chronic administration: For antidepressant-like effects that are thought to better model the clinical situation in humans, treatment is often continued for several weeks (e.g., 3 to 9 weeks).[5][15] Gradual improvements may be noticeable after a few days, but the full effects often require a longer duration of treatment.[13]
Q4: Can sertraline affect locomotor activity? A4: Yes, sertraline can alter locomotor activity, and the effect can vary. In one study with Wistar rats under chronic mild stress, different doses of sertraline initially increased locomotor activity, but this was followed by a sharp decrease after several weeks of treatment.[5] Because many behavioral tests are dependent on movement, it is crucial to assess locomotor activity independently to correctly interpret your results.[5]
Data and Protocols
Table 1: Summary of Sertraline Dosing and Effects in Rodent Models
| Animal Model | Doses Administered | Treatment Duration | Key Behavioral Tests | Observed Effects | Reference(s) |
| Wistar Albino Rats | 2.58, 5.17, 10.33 mg/kg | 9 weeks (Chronic) | FST, TST, Locomotor, SPT | Initial decrease in immobility, followed by a reversal (increase) in later weeks. | [5] |
| C57BL/6J Mice | 10 mg/kg (p.o.) | Chronic (weeks 11-14) | Fear Conditioning, EPM, LDB | Reduced fear-related memory (freezing time). | [15] |
| Transgenic Mice | 10 mg/kg (i.p.) | Acute (single dose) | FST | Reduced immobility time; effect was sex- and genotype-dependent. Female mice showed greater sensitivity. | [9][10] |
| Male Rats | 10 mg/kg, 40 mg/kg (i.p.) | Subchronic (3 injections over 2 days) | FST | Increased swimming and decreased immobility at both doses. | [3] |
Experimental Protocols
Forced Swim Test (FST) - General Methodology
This protocol is a generalized summary based on common practices.[5][9][16]
-
Apparatus: A cylindrical tank (e.g., 25 cm height x 14 cm diameter) is filled with water (e.g., 15 cm depth) at a controlled temperature (24 ± 2°C).
-
Acclimation: Animals are brought to the testing room at least 1-2 hours before the test to acclimate.
-
Drug Administration: Sertraline or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for acute studies).
-
Test Procedure: Each animal is gently placed into the water-filled cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: An observer, often blinded to the treatment groups, scores the animal's behavior during the final 4 minutes of the test. The primary measure is "immobility time," defined as the time the animal spends floating and making only minimal movements necessary to keep its head above water.[16] Other behaviors like swimming and climbing can also be scored.
-
Post-Test: After the 6-minute session, the animal is removed, carefully dried with a towel, and returned to its home cage.[16]
Experimental Workflow for a Chronic Sertraline Study
Caption: Typical workflow for a chronic stress and sertraline study.
References
- 1. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theattogroup.com [theattogroup.com]
- 8. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 10. Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Sertraline | VCA Animal Hospitals [vcahospitals.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. Frontiers | Cannabidiol and Sertraline Regulate Behavioral and Brain Gene Expression Alterations in an Animal Model of PTSD [frontiersin.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Sertraline Hydrochloride Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing sertraline (B1200038) hydrochloride delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering sertraline hydrochloride across the blood-brain barrier?
A1: The primary challenges stem from the highly selective and protective nature of the BBB. Key obstacles include:
-
Tight Junctions: The endothelial cells of the BBB are sealed by complex tight junctions, which severely restrict the paracellular transport of molecules.[1]
-
Efflux Transporters: Sertraline is a known substrate for efflux transporters like P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Breast Cancer Resistance Protein (BCRP).[2][3][4][5] These transporters actively pump sertraline out of the brain endothelial cells and back into the bloodstream, limiting its brain accumulation.[1]
-
Metabolic Enzymes: The BBB contains metabolic enzymes that can break down drugs before they can reach the central nervous system (CNS).[1]
-
Physicochemical Properties of Sertraline: While sertraline is lipophilic, which aids in passive diffusion across cell membranes, its interaction with efflux pumps is a significant barrier.[2][6]
Q2: What are the most promising strategies currently being explored to enhance sertraline delivery to the brain?
A2: Several innovative strategies are under investigation to improve sertraline's brain penetration:
-
Nanoformulations: Encapsulating sertraline in nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can protect it from efflux pumps and facilitate its transport across the BBB.[7][8][9][10][11][12] These nanoparticles can be further functionalized with ligands to target specific receptors on the BBB for enhanced uptake.
-
Inhibition of Efflux Pumps: Co-administration of sertraline with inhibitors of P-gp or BCRP can increase its brain concentration. For instance, certain proton pump inhibitors (PPIs) have been shown to inhibit BCRP and subsequently increase sertraline levels in the brain.[3]
-
Alternative Routes of Administration: Intranasal delivery is being explored as a non-invasive method to bypass the BBB and deliver sertraline directly to the brain via the olfactory and trigeminal nerves, potentially reducing systemic side effects.[6]
-
Receptor-Mediated Transcytosis (RMT): This strategy involves attaching sertraline (or its nano-carrier) to a ligand that binds to a specific receptor on the surface of the BBB endothelial cells, such as the transferrin receptor.[13][14][15][16] This triggers a process called transcytosis, where the drug complex is transported across the cell and released into the brain parenchyma.[13]
Q3: Which in-vitro models are suitable for studying sertraline transport across the BBB?
A3: A variety of in-vitro BBB models are available, each with its own advantages and limitations:
-
Monoculture Models: These simple models consist of a single layer of brain endothelial cells and are useful for high-throughput screening of sertraline permeability.[17][18][19]
-
Co-culture Models: To better mimic the in-vivo environment, endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[17][20][21] These models generally exhibit tighter junctions and more accurately reflect the barrier properties of the BBB.[21]
-
Stem Cell-Based Models: Human-induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial-like cells to create a human-relevant BBB model, which is particularly useful for translational research.[17][18][21]
-
Microfluidic (BBB-on-a-chip) Models: These advanced models incorporate physiological shear stress, which is crucial for maintaining the phenotype and barrier function of brain endothelial cells.[20]
Q4: What are the standard in-vivo techniques to assess sertraline brain concentration?
A4: Several in-vivo methods can be used to measure sertraline levels in the brain:
-
Brain Homogenate Analysis: This is a common method where brain tissue is collected at specific time points after sertraline administration, homogenized, and the drug concentration is measured using analytical techniques like HPLC or LC-MS/MS.[22]
-
Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the extracellular fluid and measure the unbound concentration of sertraline in real-time.[23][24]
-
Imaging Techniques: Non-invasive imaging modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used to visualize and quantify the distribution of radiolabeled sertraline in the brain.[23]
-
Cerebral Open Flow Microperfusion (cOFM): This technique allows for the continuous sampling of the brain's interstitial fluid to measure drug concentrations while ensuring the BBB remains intact.[25]
Troubleshooting Guides
Issue 1: Low Permeability of Sertraline in an In-Vitro BBB Model
| Possible Cause | Troubleshooting Step |
| Weak Barrier Integrity | - Verify the transendothelial electrical resistance (TEER) values of your cell monolayer. Low TEER suggests a leaky barrier. - Optimize cell seeding density and culture conditions. - Switch to a co-culture model with astrocytes and/or pericytes to enhance tight junction formation.[21] - Ensure the absence of contamination. |
| High Efflux Pump Activity | - Use a cell line with lower expression of P-gp or BCRP, or use shRNA/siRNA to knockdown the expression of these transporters. - Co-administer a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Ko143) to confirm the role of efflux.[26] |
| Inaccurate Quantification | - Validate your analytical method (e.g., HPLC, LC-MS/MS) for sertraline detection in the specific matrix of your in-vitro system.[27][28][29] - Check for sertraline adsorption to the culture plates or inserts. |
Issue 2: High Variability in In-Vivo Brain Uptake Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | - Ensure accurate and consistent administration of sertraline (e.g., oral gavage, intravenous injection). - Verify the stability and concentration of your dosing solution. |
| Inter-animal Variability | - Increase the number of animals per group to improve statistical power. - Ensure uniformity in animal age, weight, and sex. - Control for environmental factors such as stress and diet. |
| Issues with Brain Tissue Collection and Processing | - Standardize the brain dissection and homogenization procedure. - To correct for residual blood in the brain tissue, which can artificially inflate drug concentration, consider perfusing the animals with saline before brain collection or use a blood marker to correct the data.[22] |
| Analytical Method Variability | - Re-validate your analytical method for sertraline quantification in brain homogenate.[27][28] - Include quality control samples with known sertraline concentrations in each analytical run. |
Issue 3: Poor Encapsulation Efficiency or Stability of Sertraline-Loaded Nanoparticles
| Possible Cause | Troubleshooting Step |
| Suboptimal Formulation Parameters | - Systematically optimize the formulation parameters, such as the type and concentration of lipids/polymers and surfactants.[9][10] - Adjust the pH of the formulation, as sertraline's solubility is pH-dependent. |
| Inefficient Manufacturing Process | - Optimize the parameters of your nanoparticle preparation method (e.g., homogenization time and pressure, sonication time and amplitude).[10][30] |
| Drug Leakage or Nanoparticle Aggregation | - Evaluate the zeta potential of your nanoparticles; a value greater than ±30 mV generally indicates good stability.[10] - Use cryoprotectants (e.g., mannitol) during lyophilization to prevent aggregation.[10] - Conduct stability studies at different temperatures and time points. |
Data Presentation
Table 1: Comparison of In-Vitro BBB Models
| Model Type | Key Features | Advantages | Disadvantages |
| Monoculture | Single layer of brain endothelial cells.[17] | High-throughput, cost-effective.[19] | Lacks cellular interactions, lower barrier tightness.[19] |
| Co-culture | Endothelial cells with astrocytes and/or pericytes.[21] | More physiologically relevant, higher TEER values.[21] | More complex and time-consuming. |
| Stem Cell-Based | iPSC-derived brain endothelial-like cells.[17] | Human-relevant, high TEER values.[18][21] | Technically demanding, potential for batch-to-batch variability. |
| Microfluidic | Incorporates shear stress.[20] | Mimics physiological blood flow, dynamic culture. | Lower throughput, requires specialized equipment. |
Table 2: In-Vivo Brain Uptake of Sertraline with Proton Pump Inhibitors (PPIs)
| PPI Co-administration | Fold Increase in Brain AUC of Sertraline (in mice) |
| Omeprazole (OME) | 2.02 |
| Pantoprazole (PAN) | 3.18 |
| Ilaprazole (ILA) | 3.04 |
| Esomeprazole (ESO) | 4.21 |
| Data from a study investigating the impact of 14-day PPI administration on sertraline brain distribution.[3] |
Table 3: Characteristics of Optimized Sertraline-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Optimized Value |
| Particle Size | < 110 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (ZP) | > -36 mV |
| Encapsulation Efficiency (EE) | > 72% |
| Drug Loading (L) | ~ 0.7% |
| Data from a study on the systematic development of sertraline-loaded SLNs.[10][30] |
Experimental Protocols
Protocol 1: In-Vitro Sertraline Permeability Assay using a Co-culture BBB Model
-
Cell Culture:
-
Culture primary rat brain endothelial cells on the apical side of a Transwell® insert.
-
Culture primary rat astrocytes on the basolateral side of the well.
-
Maintain the co-culture until a stable and high TEER value is achieved (e.g., >200 Ω·cm²).
-
-
Permeability Experiment:
-
Replace the medium in the apical (donor) chamber with a transport buffer containing a known concentration of this compound.
-
At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replenish the receiver chamber with an equal volume of fresh transport buffer after each sampling.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Quantification:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of sertraline across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C0 is the initial concentration of sertraline in the donor chamber.
-
-
Protocol 2: In-Vivo Assessment of Brain Uptake of Sertraline-Loaded Nanoparticles in Rodents
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Administer the sertraline-loaded nanoparticle formulation or a control solution of free sertraline via intravenous (IV) injection or oral gavage at a specified dose.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), anesthetize the animals.
-
Collect blood samples via cardiac puncture.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Excise the brain, weigh it, and immediately freeze it.
-
-
Sample Preparation:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation or liquid-liquid extraction to extract sertraline from the plasma and brain homogenate samples.
-
-
Quantification:
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC for both the brain and plasma.
-
Mandatory Visualizations
References
- 1. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the impact of proton pump inhibitors on sertraline transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Nano-engineering of sertraline liposomes using supercritical fluid and optimization of the involved parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmtlm.org [ijmtlm.org]
- 9. bepls.com [bepls.com]
- 10. Systematic Development of Sertraline Loaded Solid Lipid Nanoparticle (SLN) by Emulsification-Ultrasonication Method and Pharmacokinetic Study in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 12. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 20. In vitro models of the blood-brain barrier for the study of drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 24. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. psychiatriapolska.pl [psychiatriapolska.pl]
- 28. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Systematic development of sertraline loaded solid lipid nanoparticle (SLN) by emulsification-ultrasonication method and pharmacokinetic study in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
Reducing off-target binding in sertraline hydrochloride receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing off-target binding and other common issues encountered during sertraline (B1200038) hydrochloride receptor assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-target binding sites for sertraline?
A1: Sertraline's primary therapeutic target is the serotonin (B10506) transporter (SERT). It functions as a potent selective serotonin reuptake inhibitor (SSRI) by binding to SERT and blocking the reuptake of serotonin from the synaptic cleft. However, sertraline also exhibits measurable affinity for other sites, most notably the sigma-1 (σ₁) receptor, where it may act as an antagonist, and the dopamine (B1211576) transporter (DAT). Its affinity for SERT is significantly higher than for these off-target sites.
Q2: Why am I observing high non-specific binding in my sertraline assay?
A2: High non-specific binding (NSB) with sertraline can be attributed to several factors. Sertraline is a lipophilic (hydrophobic) compound, which increases its tendency to bind to non-receptor materials like plasticware, filter mats, and cell membranes. Additionally, its high degree of plasma protein binding (around 98.5%) in vivo suggests a strong propensity to interact with proteins non-specifically, which can be mitigated in vitro by using blocking agents like Bovine Serum Albumin (BSA).
Q3: What is a suitable radioligand for a SERT competitive binding assay with sertraline?
A3: Commonly used radioligands for SERT binding assays include [³H]citalopram, [³H]paroxetine, or [³H]imipramine. The choice depends on the specific assay goals and available equipment. The radioligand should have high affinity and specificity for SERT to ensure a good signal-to-noise ratio.
Q4: How does buffer composition affect sertraline binding assays?
A4: Buffer composition is critical for maintaining the optimal conformation and function of the target receptor. Key components include a buffering agent (e.g., Tris-HCl) to maintain a stable pH (typically 7.4), and salts (e.g., NaCl, KCl) to control ionic strength, which is crucial for SERT's binding activity. Additives like BSA or detergents (e.g., Tween-20) can be included to minimize non-specific binding of sertraline.
Q5: What is the purpose of using a non-labeled ligand like fluoxetine (B1211875) to determine non-specific binding?
A5: To determine non-specific binding, a high concentration of an unlabeled ligand that also binds to the target receptor (a "cold" competitor) is used to saturate all specific binding sites. Any remaining bound radioligand is considered non-specific. Using a structurally different but high-affinity ligand for the same site, like fluoxetine or paroxetine (B1678475) for SERT, helps ensure that only specific binding of the radioligand is displaced.
Quantitative Data: Sertraline Binding Affinity
The following table summarizes the binding affinities (Ki) of sertraline for its primary target (SERT) and key off-target sites. A lower Ki value indicates a stronger binding affinity.
| Target | Sertraline Ki (nM) | Species | Comments |
| SERT (Serotonin Transporter) | 0.07 - 2.8 | Human, Rat | Primary therapeutic target. |
| DAT (Dopamine Transporter) | ~315 | Human | Significantly lower affinity than for SERT. |
| NET (Norepinephrine Transporter) | ~925 | Human | Very low affinity compared to SERT. |
| Sigma-1 (σ₁) Receptor | 32 - 57 | Rat | Notable off-target; sertraline acts as an antagonist. |
| Sigma-2 (σ₂) Receptor | ~5297 | Rat | Negligible affinity. |
| Muscarinic Acetylcholine Receptors | 427 - 2100 | Human | Low affinity. |
Troubleshooting Guide
This guide addresses common problems encountered in sertraline receptor binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Lipophilicity of Sertraline: Sertraline is binding to filters, plates, and membranes. | 1a. Pre-treat materials: Pre-soak filter mats in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce binding. 1b. Add Blocking Agents: Include 0.1-0.5% Bovine Serum Albumin (BSA) in the assay buffer to saturate non-specific protein binding sites. 1c. Add Detergent: Use a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in the wash buffer to disrupt hydrophobic interactions. |
| 2. Inadequate Washing: Insufficient removal of unbound radioligand and sertraline. | 2. Optimize Wash Steps: Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer. Ensure the wash volume is adequate and the filtration is rapid to prevent dissociation of specifically bound ligand. | |
| 3. High Radioligand Concentration: Using too much radioligand increases background. | 3. Use Appropriate Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) for the receptor. | |
| Low Specific Binding / Poor Signal | 1. Receptor Degradation: Receptor preparation (cell membranes) has low activity. | 1. Verify Receptor Integrity: Ensure proper storage (-80°C) and handling of membrane preparations. Use fresh preparations and avoid repeated freeze-thaw cycles. Confirm receptor presence via Western blot if issues persist. |
| 2. Incorrect Assay Conditions: Buffer pH, ionic strength, or incubation time is suboptimal. | 2a. Optimize Buffer: Verify the pH and salt concentrations of the assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). 2b. Determine Equilibrium: Perform a time-course experiment to ensure the incubation time is sufficient to reach binding equilibrium. | |
| 3. Radioligand Degradation: Radioligand has lost activity. | 3. Check Radioligand Quality: Verify the expiration date and specific activity of the radioligand stock. | |
| Poor Reproducibility / High Variability | 1. Inconsistent Pipetting or Dilutions: Errors in preparing serial dilutions or adding reagents. | 1. Ensure Technique Consistency: Use calibrated pipettes. Prepare fresh serial dilutions for each experiment. Ensure consistent sample preparation and adherence to the standardized protocol. |
| 2. Temperature Fluctuations: Inconsistent incubation temperature affects binding kinetics. | 2. Maintain Constant Temperature: Use a calibrated incubator or water bath to ensure a consistent temperature throughout the incubation period. | |
| 3. Incomplete Filtration/Washing: Variability in separating bound from free ligand. | 3. Standardize Harvesting: Ensure the vacuum pressure is consistent during filtration and that all wells are washed for the same duration. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Sertraline at SERT
This protocol outlines a standard filtration-based assay to determine the inhibitory constant (Ki) of sertraline for the serotonin transporter (SERT).
1. Materials and Reagents:
-
Receptor Source: Cell membrane preparation from cells expressing human SERT.
-
Radioligand: [³H]Citalopram (Kd ~1-2 nM).
-
Test Compound: Sertraline Hydrochloride.
-
Non-specific Binding (NSB) Determinand: 10 µM Fluoxetine or Paroxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail.
2. Procedure:
-
Preparation: Prepare serial dilutions of sertraline (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer. Dilute the [³H]Citalopram in Assay Buffer to a final concentration equal to its Kd (e.g., 1 nM). Dilute the membrane preparation in Assay Buffer to a suitable concentration (e.g., 5-10 µg protein per well).
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]Citalopram + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Fluoxetine + 50 µL [³H]Citalopram + 100 µL Membrane Preparation.
-
Sertraline Competition: 50 µL of Sertraline dilution + 50 µL [³H]Citalopram + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (or 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the plate onto the pre-soaked glass fiber filter plate using a cell harvester under vacuum. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the sertraline concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of sertraline that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Technical Support Center: Enantiomeric Separation of Sertraline Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in the enantiomeric separation of sertraline (B1200038) hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the enantiomeric separation of sertraline hydrochloride, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Question: My chromatogram shows a single peak for sertraline, or the resolution between the enantiomers is very poor. What are the possible causes and how can I improve the separation?
Answer:
Poor or no resolution is a common challenge and can stem from several factors related to the chromatographic conditions. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for sertraline enantiomers.[1][2][3] Cyclodextrin-based columns, like dimethylated β-cyclodextrin, have also proven effective.[4][5][6] If you are not achieving separation, ensure your chosen CSP is suitable for this type of compound.
-
Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase significantly impact selectivity.[2][4][6] Systematically vary the ratio of the organic modifier to the aqueous or buffer component.
-
Additives: Basic additives like diethylamine (DEA) are often necessary to improve peak shape and resolution for basic compounds like sertraline.[2] A concentration of 0.1% DEA in the mobile phase is a good starting point.
-
pH and Buffer Concentration: For reversed-phase methods, the pH and concentration of the buffer can influence the ionization state of sertraline and its interaction with the CSP.[4][6]
-
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process.[2][4][6] Increasing the temperature can sometimes improve peak efficiency, but may also decrease enantioselectivity. It is advisable to study a range of temperatures (e.g., 25°C to 35°C).[2]
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the CSP, potentially leading to better resolution, although it will also increase the analysis time.[4][6]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The peaks for the sertraline enantiomers are showing significant tailing or fronting. What could be the cause and how can I fix it?
Answer:
Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
Logical Relationship for Peak Shape Issues
Caption: Troubleshooting guide for poor peak shape.
Detailed Steps:
-
Mobile Phase Additive: Sertraline is a basic compound and can exhibit strong interactions with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to suppress these interactions and improve peak symmetry.[2]
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or injection volume.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. If the above steps do not resolve the issue, consider flushing the column according to the manufacturer's instructions or replacing it.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for the enantiomeric separation of this compound: HPLC, SFC, or CE?
A1: All three techniques can be successfully used, but the best choice depends on the specific requirements of the analysis.
-
HPLC with Chiral Stationary Phases (CSPs): This is the most established and widely used method. It is robust and highly versatile, with a wide variety of commercially available CSPs. Polysaccharide-based (e.g., Chiralpak) and cyclodextrin-based (e.g., CYCLOBOND) columns are particularly effective for sertraline.[1][2][4][5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative to normal-phase HPLC as it primarily uses supercritical CO2 as the mobile phase, reducing the consumption of toxic organic solvents.[7][8] It often provides faster separations and higher efficiency than HPLC.[7][9]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires very small sample volumes.[10] For chiral separations of sertraline, chiral selectors, such as cyclodextrins, are added to the background electrolyte.[11][12] Microemulsion electrokinetic chromatography (MEEKC) is a mode of CE that has been successfully applied to separate all four stereoisomers of sertraline.[11]
Q2: Can I separate all four stereoisomers (cis and trans enantiomers) of sertraline in a single run?
A2: Yes, it is possible to separate all four stereoisomers in a single chromatographic run. This has been achieved using both HPLC and CE.[2][11] For instance, an HPLC method using an amylose-based chiral stationary phase under reversed-phase conditions has been developed to resolve sertraline from its enantiomer and other related diastereomeric impurities.[2][3][13] Similarly, cyclodextrin-modified micellar electrokinetic chromatography (a CE technique) has been optimized for the baseline separation of the four stereoisomers.[11]
Q3: What are typical mobile phases used for the HPLC separation of sertraline enantiomers?
A3: The choice of mobile phase depends on the chiral stationary phase and the separation mode (normal-phase, reversed-phase, or polar organic mode).
-
Polar Organic Mode: A common mobile phase for polysaccharide-based CSPs (e.g., Chiralpak-IA) consists of an alcohol (like methanol or ethanol) with a small amount of a basic additive. A mobile phase of 0.1% DEA in methanol has been shown to be effective.
-
Reversed-Phase Mode: For reversed-phase separations on columns like Chiralpak IG-3 or CYCLOBOND I 2000 DM, the mobile phase is typically a mixture of acetonitrile (B52724) or methanol and water or a buffer, often with an additive like DEA.[2][4][5][6] An example is a mixture of acetonitrile, water, and DEA in a ratio of 75:25:0.1 (v/v/v).[2]
Data and Protocols
Quantitative Data Summary
Table 1: HPLC Method Parameters for Sertraline Enantiomeric Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Astec® CYCLOBOND I 2000 DM | Chiralpak IG-3 | Chiral AGP |
| Separation Mode | Reversed-Phase | Reversed-Phase | Reversed-Phase |
| Mobile Phase | Acetonitrile/Buffer | Acetonitrile/Water/DEA (75:25:0.1 v/v/v) | Ammonium Phosphate Buffer/Isopropanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 - 30 °C | 30 °C | 25 °C |
| Detection | UV | UV at 215 nm | UV at 215 nm |
| Reference | [4][5][6] | [2] | [14][15] |
Experimental Protocols
Protocol 1: HPLC Enantiomeric Separation using a Polysaccharide-Based CSP
-
System Preparation:
-
Column: Chiralpak IG-3 (250 mm x 4.6 mm i.d., 3 µm) or equivalent amylose-based CSP.
-
Mobile Phase: Prepare a mixture of acetonitrile, water, and diethylamine (DEA) in the ratio of 75:25:0.1 (v/v/v). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample in the mobile phase to obtain a suitable concentration (e.g., 0.5 mg/mL).
-
-
Chromatographic Analysis:
-
Injection Volume: Inject 10 µL of the prepared sample.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 215 nm.
-
Analysis: The expected retention time for the (1S,4S)-sertraline enantiomer will be shorter than its (1R,4R) counterpart under these conditions, with a total run time of approximately 15 minutes.[2]
-
Protocol 2: Capillary Electrophoresis Separation using a Chiral Selector
-
System Preparation:
-
Capillary: Use a fused silica (B1680970) capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): Prepare a running microemulsion containing acetonitrile, sodium dodecyl sulfate (B86663) (SDS), n-butanol, and n-hexane buffered with sodium tetraborate. Incorporate a chiral selector such as a β-cyclodextrin derivative.[11]
-
Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the BGE or a compatible solvent at a known concentration.
-
-
Electrophoretic Analysis:
-
Injection: Inject the sample hydrodynamically or electrokinetically.
-
Separation Voltage: Apply a separation voltage (e.g., 20-25 kV).
-
Detection: Use a diode array detector (DAD) for UV detection at an appropriate wavelength.
-
Analysis: The four stereoisomers of sertraline should be baseline separated.[11]
-
References
- 1. Chiral Separation of this compound on LUX | Phenomenex [phenomenex.com]
- 2. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. | Sigma-Aldrich [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral separation of sertraline with microemulsion electrokinetic chromatography on a polymer/β-cyclodextrin assembling molecular film modified capillary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Sertraline Hydrochloride Interference in Immunoassay Screening Tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from sertraline (B1200038) hydrochloride in immunoassay screening tests.
Frequently Asked Questions (FAQs)
Q1: What is sertraline hydrochloride and why is it a concern in immunoassay screening?
This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. In the context of toxicological screening, sertraline and its metabolites can cause false-positive results in certain immunoassays due to cross-reactivity.[1][2][3] This occurs when the immunoassay's antibodies, intended to detect a specific drug or drug class, mistakenly bind to sertraline or its metabolites because of structural similarities.[2][3]
Q2: Which immunoassay screening tests are most commonly affected by sertraline interference?
The most widely documented interference is with benzodiazepine (B76468) immunoassays.[1][2][3][4][5][6][7][8][9][10][11] Historically, the original Cloned Enzyme Donor Immunoassay (CEDIA) for benzodiazepines was notably susceptible to this issue.[4][5][6] While an improved CEDIA assay was developed to address this, other platforms may still be affected.[4][5] There are also less frequent reports of sertraline causing false-positive results for tricyclic antidepressants (TCAs) and LSD.[10][12]
Q3: What is the mechanism behind sertraline interference in these immunoassays?
The interference is an immunological cross-reactivity phenomenon. Immunoassays rely on the specific binding of an antibody to its target antigen (the drug being tested for). A false-positive result can occur if a substance with a similar chemical structure to the target drug is present in the sample at a sufficient concentration.[2] In the case of sertraline, the parent drug and/or its metabolites, such as alpha-hydroxy ketone metabolites, can be recognized by the antibodies used in certain benzodiazepine immunoassays.[4][5]
Q4: At what concentration does sertraline typically cause interference?
While specific threshold concentrations for interference can vary significantly between different assays and manufacturers, some reports suggest that sertraline doses exceeding 150 mg per day might be more likely to cause false-positive results.[7] It is crucial to consult the assay manufacturer's package insert for any known cross-reactivity data.
Q5: How can I confirm if a positive screening result is due to sertraline interference?
Any positive result from an immunoassay screen in a patient known to be taking sertraline should be considered presumptive.[3] The definitive method for confirming the result is to re-analyze the sample using a more specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][11][13] These methods separate compounds based on their chemical properties and can definitively distinguish between sertraline and the suspected drug of abuse.[1][13]
Troubleshooting Guide
Issue: Unexpected Positive Result for Benzodiazepines or TCAs in a Sample from a Patient on Sertraline
This guide provides a systematic approach to investigating a potential false-positive immunoassay result suspected to be caused by sertraline.
Step 1: Initial Verification
-
Review Patient Medication Records: Confirm that the patient has an active prescription for sertraline. Note the dosage and the last time of administration, if possible.
-
Check Assay Documentation: Consult the package insert for the specific immunoassay kit used. Review the cross-reactivity table for any information regarding sertraline or its metabolites.
Step 2: Laboratory Investigation
-
Sample Re-analysis: Rerun the sample on the same immunoassay platform to rule out random error.
-
Serial Dilution: Perform a serial dilution of the sample and re-test. If the interference is due to a cross-reactant, the dose-response curve may be non-parallel to that of the standard calibrator.[14]
-
Alternative Immunoassay: If available, test the sample on a different immunoassay platform from a different manufacturer, as cross-reactivity is often antibody-dependent.[6]
Step 3: Confirmatory Testing
-
Submit for GC-MS or LC-MS/MS Analysis: This is the most critical step. These highly specific and sensitive methods will definitively identify and quantify the substances present in the sample, thereby confirming or refuting the initial immunoassay result.[1][11][13]
Data Presentation
Table 1: Summary of Reported Sertraline Immunoassay Interferences
| Drug Class Screened | Likelihood of Interference | Commonly Implicated Assays | Notes |
| Benzodiazepines | Well-documented[1][2][4][6][7] | Original CEDIA[4][5][6], potentially others like Abbott Architect and Aeroset systems[3][6] | The primary and most frequently reported interference. |
| Tricyclic Antidepressants (TCAs) | Less common[12] | Not specified | May occur at high doses of sertraline.[12] |
| Lysergic Acid Diethylamide (LSD) | Rare[10] | Not specified | Based on isolated case reports.[10] |
Table 2: Comparison of Immunoassay Screening vs. Confirmatory Methods
| Feature | Immunoassay (Screening) | GC-MS / LC-MS/MS (Confirmatory) |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass spectrometry |
| Specificity | Lower, prone to cross-reactivity[3][13] | High, can distinguish structurally similar compounds[13] |
| Speed | Rapid results[3] | Longer turnaround time |
| Cost | Less expensive[3] | More expensive |
| Outcome | Presumptive/Qualitative[2][3] | Definitive/Quantitative[13] |
Experimental Protocols
Protocol: Confirmation of Sertraline Interference using GC-MS
This protocol outlines a general procedure to confirm a suspected false-positive immunoassay result.
1. Objective: To definitively identify and quantify the presence of benzodiazepines (or other suspected drugs) and sertraline in a urine sample that screened positive by immunoassay.
2. Materials:
-
Urine sample
-
Calibrators and controls for the target analyte (e.g., diazepam, oxazepam) and sertraline
-
Internal standard
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with an appropriate column (e.g., capillary column)
3. Methodology:
-
Sample Preparation (Hydrolysis & Extraction):
-
To a 1 mL aliquot of the urine sample, add an internal standard.
-
If screening for benzodiazepine metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release conjugated metabolites.
-
Adjust the pH of the sample as required for optimal extraction.
-
Perform solid-phase extraction (SPE) to isolate the drugs of interest and remove interfering matrix components.
-
Elute the analytes from the SPE cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract with a derivatizing agent.
-
Heat the sample to facilitate the reaction, making the analytes more volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph will separate the different compounds in the sample.
-
The mass spectrometer will bombard the separated compounds with electrons, causing them to fragment in a predictable pattern.
-
The resulting mass spectrum is a "chemical fingerprint" that allows for the unambiguous identification of each compound.
-
4. Data Analysis:
-
Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the certified reference standards for the target analytes and sertraline.
-
A positive identification is made when the retention time and the relative abundance of the characteristic ions match those of the standard.
-
Quantify the concentration of any identified substances using the calibration curve generated from the standards.
5. Interpretation of Results:
-
True Positive: Both the target drug (e.g., a benzodiazepine) and sertraline are detected.
-
False Positive (due to Sertraline): Sertraline is detected, but the target drug is absent. This confirms that the initial immunoassay result was a false positive caused by sertraline interference.
Visualizations
Caption: Troubleshooting workflow for a presumptive positive immunoassay result.
Caption: Mechanism of sertraline interference in immunoassays.
References
- 1. droracle.ai [droracle.ai]
- 2. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved CEDIA benzodiazepine assay eliminates sertraline crossreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline? A Two-year Retrospective Chart Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Can Cause a False Positive Drug Test [webmd.com]
- 9. How Antidepressants Show Up on a Drug Test [verywellmind.com]
- 10. psychiatriapolska.pl [psychiatriapolska.pl]
- 11. Will Zoloft show up on drug tests? | Go Ask Alice! [goaskalice.columbia.edu]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. myadlm.org [myadlm.org]
Strategies for co-administering sertraline hydrochloride with other compounds
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the co-administration of sertraline (B1200038) hydrochloride with other compounds, focusing on potential interactions, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of action of sertraline?"
???+ question "Which cytochrome P450 (CYP) enzymes are responsible for sertraline metabolism?"
???+ question "What is Serotonin (B10506) Syndrome and what combinations increase its risk?"
???+ question "What is the interaction between sertraline and NSAIDs?"
???+ question "How does sertraline interact with warfarin?"
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpectedly high plasma concentration of a co-administered drug that is a CYP2D6 substrate. | Sertraline is a moderate inhibitor of CYP2D6.[1] This inhibition can reduce the metabolism and clearance of other drugs that are substrates for this enzyme, such as desipramine, metoprolol, or dextromethorphan.[1][2] | 1. Quantify Sertraline and Metabolite Levels: Confirm that sertraline concentrations are within the expected range for the given dose. 2. Perform an in vitro CYP Inhibition Assay: Use human liver microsomes to determine the inhibitory constant (Ki) of sertraline on the metabolism of the specific CYP2D6 substrate . This will confirm the inhibitory potential. 3. Adjust Dosing in Preclinical Models: In animal studies, reduce the dose of the CYP2D6 substrate and monitor for the expected pharmacological effect and plasma concentration. |
| Variable therapeutic response or adverse effects in a study population despite consistent dosing. | Genetic polymorphisms in CYP2B6 and CYP2C19 can significantly alter sertraline metabolism, leading to inter-individual variability in plasma concentrations.[3][4][5] For instance, individuals who are "poor metabolizers" for CYP2C19 may have higher sertraline levels and an increased risk of side effects.[5] | 1. Genotype Study Subjects: Perform pharmacogenomic testing for key variants in CYP2B6 (e.g., *6, *9) and CYP2C19 (e.g., *2, *17).[4] 2. Stratify Data by Genotype: Analyze pharmacokinetic and pharmacodynamic data based on genotype groups (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).[5] 3. Develop a Population Pharmacokinetic (PopPK) Model: Incorporate genotype as a covariate to quantify its influence on sertraline clearance and exposure. |
| Increased incidence of bleeding in an animal study when co-administering sertraline with an investigational compound. | The investigational compound may have antiplatelet or anticoagulant properties that are synergistic with sertraline's inhibition of platelet serotonin uptake.[6] Alternatively, it could be an NSAID-like compound. | 1. Assess Platelet Aggregation: Conduct ex vivo platelet aggregometry on blood samples from animals treated with sertraline alone, the compound alone, and the combination. 2. Measure Bleeding Time: Perform a tail bleeding time assay in the different treatment groups to assess in vivo hemostasis. 3. Evaluate Coagulation Parameters: Measure prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) to check for effects on the coagulation cascade. |
| In vitro assay shows time-dependent inhibition of CYP3A4 after pre-incubation with sertraline. | Sertraline has been shown to be a time-dependent inhibitor of CYP3A4.[7][8] This occurs when a metabolite of sertraline forms a metabolic-intermediate (MI) complex with the CYP enzyme, leading to its inactivation.[7] | 1. Confirm NADPH Dependence: Run the inhibition assay in the presence and absence of NADPH during the pre-incubation step. Time-dependent inhibition should only occur in the presence of NADPH.[7] 2. Perform an IC50 Shift Assay: Determine the IC50 value of sertraline for CYP3A4 activity with and without a pre-incubation period. A significant leftward shift in the IC50 curve after pre-incubation confirms time-dependent inhibition. 3. Characterize Inactivation Kinetics: Determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation) to quantify the potency of the time-dependent inhibition. |
Quantitative Data Tables
Table 1: Pharmacokinetic Parameters of Sertraline
| Parameter | Value | Reference |
| Bioavailability | ~44% | [1] |
| Protein Binding | ~98.5% | [1][2] |
| Tmax (Time to Peak Concentration) | 4.5 - 8.4 hours | [1] |
| Elimination Half-life (Sertraline) | 22 - 36 hours | [1][9] |
| Elimination Half-life (Desmethylsertraline) | 62 - 104 hours | [1][10] |
| Therapeutic Concentration Range | 10 - 150 ng/mL | [2][10] |
Table 2: Sertraline's Effect on Cytochrome P450 Enzymes
| CYP Enzyme | Effect of Sertraline | Magnitude | Reference |
| CYP2D6 | Inhibition | Moderate | [1][2] |
| CYP2B6 | Inhibition | Moderate | [1][2] |
| CYP2C9 | Inhibition | Weak | [10] |
| CYP2C19 | Inhibition | Weak to Moderate | [1][10] |
| CYP3A4 | Time-Dependent Inhibition | Weak | [7][8] |
| CYP1A2 | No significant inhibition | N/A | [2][10] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Reversible Inhibition)
Objective: To determine the potential of sertraline to inhibit the activity of major CYP450 enzymes using human liver microsomes (HLM).
Materials:
-
Sertraline hydrochloride
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
CYP-specific probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Incubation buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
Acetonitrile (B52724) with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Reagents:
-
Dissolve sertraline in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare probe substrate solutions at a concentration close to their Km value.
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add HLM (final concentration typically 0.2-0.5 mg/mL).
-
Add the sertraline solution at various concentrations (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Immediately add the NADPH regenerating system to start the metabolic reaction.
-
-
Reaction Quenching:
-
After a specified incubation time (e.g., 10-15 minutes, within the linear range of metabolite formation), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each sertraline concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor (sertraline) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the novel CYP2C:TG haplotype and CYP2B6 variants on sertraline exposure in a large patient population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of CYP2B6 and CYP2C19 polymorphisms on sertraline metabolism in major depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prescribing Sertraline: Why Pharmacogenomics Matters | AttoDiagnostics [attodiagnostics.com]
- 6. drugs.com [drugs.com]
- 7. Time-dependent inhibition of CYP3A4 by sertraline, a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Enhancing the stability of amorphous sertraline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with amorphous sertraline (B1200038) hydrochloride (a-SER-HCl).
Frequently Asked Questions (FAQs)
Q1: Why is amorphous sertraline hydrochloride physically unstable?
A1: Amorphous solids are in a higher thermodynamic energy state compared to their crystalline counterparts. This makes them prone to spontaneously convert to a more stable, lower-energy crystalline form over time. For this compound, this often means reverting to stable polymorphs like Form I, which can negatively impact dissolution and bioavailability.[1][2][3]
Q2: What are the primary advantages of using the amorphous form over crystalline forms?
A2: The main advantage of amorphous drugs is their typically higher apparent solubility and faster dissolution rates compared to crystalline forms.[1] This can lead to improved oral bioavailability, which is particularly beneficial for Biopharmaceutics Classification System (BCS) Class II drugs like this compound that have low solubility and high permeability.[4][5]
Q3: What are the main degradation pathways for this compound?
A3: Forced degradation studies show that this compound is generally stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions. However, it is susceptible to degradation under oxidative and photolytic (light exposure) conditions, leading to the formation of several degradation products.[6]
Q4: Which excipients are commonly used to stabilize amorphous this compound?
A4: Polymers such as polyvinylpyrrolidone (B124986) (PVP K-30), poloxamers (e.g., Poloxamer 188, Poloxamer 407), and Eudragit E PO are frequently used to create solid dispersions.[7][8][9][10] These polymers inhibit recrystallization by increasing the glass transition temperature (Tg) of the mixture and through specific molecular interactions. Surfactants like sodium lauryl sulfate (B86663) (SLS) may also be included to improve wettability and dissolution.[8][11]
Troubleshooting Guide
Issue 1: My amorphous this compound sample shows signs of crystallization during storage.
| Question | Possible Cause & Explanation | Recommended Action & Solution |
| How can I confirm recrystallization? | The most definitive methods are X-ray Powder Diffraction (XRPD), which will show sharp Bragg peaks instead of a broad halo, and Differential Scanning Calorimetry (DSC), which may show a recrystallization exotherm followed by a sharp melting endotherm of the crystalline form. | Perform XRPD and DSC analysis on the stored sample and compare the results to a freshly prepared amorphous sample and a crystalline standard. |
| What storage conditions are optimal? | High temperature and humidity accelerate molecular mobility, promoting recrystallization. The transition temperature for the conversion of amorphous to crystalline form can be low.[1] | Store samples at controlled room temperature or refrigerated conditions (2-8°C) in a desiccator or container with a desiccant to maintain low humidity. Protect from light. |
| Could my formulation be the issue? | Insufficient concentration of a stabilizing polymer or the selection of an incompatible excipient can fail to inhibit crystal growth. | Increase the drug-to-polymer ratio in your solid dispersion formulation. Screen different polymers (e.g., PVP K-30, HPMC, Poloxamers) to find one with better miscibility and interaction with sertraline HCl. |
Issue 2: The dissolution rate of my amorphous formulation is lower than expected or decreases over time.
| Question | Possible Cause & Explanation | Recommended Action & Solution |
| Why is the dissolution poor despite being amorphous? | This is a strong indicator of partial or complete recrystallization on the surface of the amorphous particles, a phenomenon known as "surface crystallization." Even a small amount of the less soluble crystalline form can significantly reduce the overall dissolution rate. | Confirm the solid state using XRPD. If crystallization is confirmed, re-evaluate your stabilization strategy. Consider using a combination of polymers or adding a surfactant (e.g., 0.05% SLS) to the formulation to enhance dissolution.[8][11] |
| Could the dissolution medium be a factor? | This compound's solubility is pH-dependent. Using a medium where it has very low solubility can result in slow dissolution regardless of its physical form. | The optimal pH for dissolution testing is often around 4.5.[12] Perform solubility studies in different buffers (e.g., HCl, acetate (B1210297) buffer, phosphate (B84403) buffer) to determine the most suitable medium for your in-vitro tests. |
Issue 3: I am observing new peaks in my HPLC chromatogram after stability studies.
| Question | Possible Cause & Explanation | Recommended Action & Solution |
| What are these new peaks? | These are likely chemical degradation products. Sertraline HCl is known to degrade under oxidative and photolytic stress.[6] | Protect your samples from light by using amber vials or storing them in the dark. For oxidative degradation, consider packaging under an inert gas like nitrogen. Use a validated stability-indicating HPLC method to separate and identify the degradants.[6][13] |
| How can I identify the degradants? | Advanced analytical techniques are required for structural elucidation. | Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass of the degradation products and their fragmentation patterns. This data helps in proposing potential structures.[6] |
Experimental Protocols
Protocol 1: Preparation of Amorphous this compound via Spray Drying
-
Dissolution: Dissolve crystalline this compound (25 g) in methanol (B129727) (400 mL) at a temperature of 48-52°C to obtain a clear solution.[1]
-
Cooling: Cool the solution to ambient temperature (approx. 30°C).
-
Spray Drying: Subject the solution to spray drying using a suitable spray dryer (e.g., Büchi Model B-190).
-
Parameters: Maintain an inlet temperature of 89-91°C and an outlet temperature of 61-42°C. Use nitrogen gas as the drying agent.[1]
-
Collection & Drying: Collect the resulting powder. For further drying to remove residual solvent, place the product in a vacuum oven at a temperature below 40°C.[1]
-
Verification: Confirm the amorphous nature of the product using XRPD (absence of sharp peaks) and DSC.
Protocol 2: Stability-Indicating HPLC Method
This protocol is adapted for analyzing sertraline and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., LiChoCART with Purospher RP-18e).[13]
-
Mobile Phase: Prepare a mixture of methanol and water in a 75:25 (v/v) ratio.[13]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 273 nm.[13]
-
Sample Preparation: Accurately weigh and dissolve the sertraline HCl sample in the mobile phase to achieve a known concentration (e.g., within the linear range of 10–200 µg/mL).[13]
-
Injection: Inject a 20 µL volume of the sample solution.
-
Analysis: The typical retention time for sertraline is approximately 7 minutes under these conditions.[13] Degradation products should elute at different retention times, allowing for quantification.
Data Summaries
Table 1: Comparison of Dissolution Enhancement Strategies
| Formulation Strategy | Drug:Polymer/Carrier Ratio | Key Excipients | Dissolution Medium | % Drug Release (Time) | Reference |
| Processed Drug Alone | N/A | None | N/A | 56% | [11] |
| Recrystallization | 1:0.67 | Poloxamer 407, 0.05% SLS | N/A | 96% | [8][11] |
| Solid Dispersion (Kneading) | 1:2 | β-cyclodextrin (CD) | N/A | 94.79% (15 min) | [8] |
| Solid Dispersion (Kneading) | 1:2 | PVP K-30 | N/A | 94.14% (15 min) | [8] |
| Solid Dispersion (Solvent Evap.) | 1:5 | Poloxamer 188 | Phosphate Buffer pH 6.8 | 95.48% | [9] |
| Fast Disintegrating Tablet (from SD) | N/A | Crospovidone | N/A | 98.18% (30 min) | [9] |
Table 2: Validated HPLC Method Parameters for Stability Testing
| Parameter | Method 1 | Method 2 |
| Principle | RP-HPLC | RP-HPLC |
| Mobile Phase | Methanol:Water (75:25, v/v) | Monobasic Potassium Phosphate (pH 4.0):Acetonitrile:Methanol (50:25:25, v/v/v) |
| Detection Wavelength | 273 nm | 254 nm |
| Flow Rate | Not Specified | 2.0 mL/min |
| Linearity Range | 10-200 µg/mL | Not Specified (r² = 0.9998) |
| Retention Time (Sertraline) | ~7.05 min | ~10.4 min |
| Reference | [13] | [14] |
Visualized Workflows and Logic
Caption: Workflow for the preparation and stability assessment of amorphous sertraline HCl formulations.
Caption: Troubleshooting logic for physical instability of amorphous this compound.
References
- 1. CA2409856A1 - Novel amorphous form of this compound - Google Patents [patents.google.com]
- 2. US6872853B1 - Polymorphic forms of this compound - Google Patents [patents.google.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility enhancement of sertraline: compacts vs. solid dispersions. [wisdomlib.org]
- 6. Identification and characterization of forced degradation products of this compound using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability Enhancement of this compound by Nanoprecipitation and Solvent Diffusion Techniques for Stable Nanosuspension [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Targeted Development of an Optimised Formulation for 3D-Printing of a this compound-Containing Drug Delivery System with Immediate-Release Characteristics Utilising a Mixture Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Optimization of this compound Tablets with Improved Dissolution Through Crystal Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
Technical Support Center: Method Refinement for Detecting Low Concentrations of Sertraline Hydrochloride Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of sertraline (B1200038) and its primary metabolite, N-desmethylsertraline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical process.
| Problem Category | Specific Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal Intensity | Cannot detect or quantify low concentrations of sertraline or N-desmethylsertraline. | Inefficient sample extraction and clean-up. Suboptimal chromatographic conditions. Inefficient ionization in the mass spectrometer. Matrix effects causing ion suppression.[1] | Optimize the sample preparation method; consider solid-phase extraction (SPE) for cleaner samples.[2][3] Adjust mobile phase composition and gradient to improve peak shape and reduce co-elution with interfering substances. Optimize mass spectrometer parameters, including ionization source settings. Evaluate and mitigate matrix effects by modifying sample preparation or chromatographic conditions.[1] |
| Poor Peak Shape | Tailing or fronting of analyte peaks. | Inappropriate mobile phase pH. Column degradation or contamination. Co-elution with interfering compounds. | Adjust the pH of the mobile phase; for basic compounds like sertraline, an acidic mobile phase is often used.[2] Use a guard column and ensure proper sample clean-up to protect the analytical column. Optimize the chromatographic gradient to better separate the analytes from matrix components. |
| High Background Noise | Noisy baseline, making it difficult to integrate low-level peaks. | Contaminated mobile phase or LC system. Inadequate sample clean-up. Electronic noise from the detector. | Use high-purity solvents and freshly prepared mobile phases. Implement a more rigorous sample preparation method like SPE or liquid-liquid extraction (LLE) to remove more matrix components.[4][5] Ensure proper grounding and shielding of the mass spectrometer. |
| Inconsistent Results / Poor Reproducibility | High variability between replicate injections or different batches. | Inconsistent sample preparation. Sample instability (degradation). Variable matrix effects between samples.[1] Instrument variability. | Standardize the sample preparation procedure and use an internal standard (preferably a stable isotope-labeled version) to account for variations.[6] Investigate the stability of sertraline and its metabolites under the storage and analysis conditions used.[7][8] Use a robust sample clean-up method to minimize matrix variability.[3] Perform regular instrument maintenance and calibration. |
| Matrix Effects | Ion suppression or enhancement leading to inaccurate quantification. | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids).[1] | Improve sample clean-up to remove interfering substances.[3][5] Modify chromatographic conditions to separate analytes from the matrix components causing interference. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[6] Dilute the sample if sensitivity allows, to reduce the concentration of interfering matrix components. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective sample preparation technique for analyzing low concentrations of sertraline and N-desmethylsertraline in plasma?
A1: While simple protein precipitation is a fast method, for low concentrations, more thorough techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often more effective.[4][5] SPE, in particular, can provide cleaner extracts, which helps in reducing matrix effects and improving sensitivity.[2]
Q2: What are some common solvents used for liquid-liquid extraction of sertraline?
A2: Methyl tert-butyl ether and mixtures of heptane (B126788) and isoamyl alcohol have been successfully used for the LLE of sertraline from plasma samples.[4]
Chromatography
Q3: What type of HPLC column is typically used for the separation of sertraline and its metabolites?
A3: Reversed-phase C8 or C18 columns are commonly used for the chromatographic separation of sertraline and N-desmethylsertraline.[2][4][7]
Q4: What are the typical mobile phase compositions for LC-MS/MS analysis?
A4: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. An acidic mobile phase is generally preferred for the analysis of basic compounds like sertraline.[7]
Mass Spectrometry
Q5: What are the typical precursor and product ions for sertraline and N-desmethylsertraline in positive ion mode ESI-MS/MS?
A5: For sertraline, the protonated precursor to product ion transition is typically m/z 306.2 -> 159.0. For N-desmethylsertraline, the transition is m/z 292.1 -> 159.0.[4]
Q6: How can I improve the sensitivity of my MS/MS detection?
A6: Optimizing the ionization source parameters (e.g., spray voltage, gas flows, and temperature) and collision energy for the specific analytes can significantly enhance signal intensity. A thorough sample clean-up to reduce matrix effects is also crucial for improving sensitivity.
Method Validation and Quantification
Q7: What are the typical linear ranges and limits of quantification (LOQ) for recent LC-MS/MS methods?
A7: Recent and refined LC-MS/MS methods can achieve LOQs as low as 0.5 ng/mL for both sertraline and N-desmethylsertraline in human plasma.[4] Linear ranges often span from the LOQ up to 150-320 ng/mL for sertraline and up to 1280 ng/mL for N-desmethylsertraline.[4][7]
Q8: How important is a stable isotope-labeled internal standard?
A8: Using a stable isotope-labeled internal standard (e.g., sertraline-d3 or N-desmethylsertraline-d4) is highly recommended. It closely mimics the behavior of the analyte during sample preparation and ionization, providing the most accurate compensation for matrix effects and procedural losses, thus improving the precision and accuracy of the method.[6][7]
Data Presentation
Table 1: Comparison of LC-MS/MS Method Parameters for Sertraline and N-desmethylsertraline Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Volume | 300 µL plasma[4] | 200 µL plasma[7] | 100 µL plasma |
| Sample Preparation | Liquid-Liquid Extraction (methyl tert-butyl ether)[4] | Protein Precipitation (acetonitrile)[7] | Protein Precipitation |
| LC Column | Betasil C8 (100 x 2.1 mm, 5 µm)[4] | Poroshell EC-C18 (100 x 3 mm, 2.7 µm)[7] | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic[4] | Gradient (Water with 0.1% formic acid and acetonitrile)[7] | Isocratic or Gradient |
| Detection Mode | Positive Ion MRM[4] | Positive Ionization Mode[7] | Positive Ion MRM |
| Linear Range (Sertraline) | 0.5 - 150 ng/mL[4] | 2.50 - 320 ng/mL[7] | 1.0 - 100.0 ng/mL[8] |
| Linear Range (N-desmethylsertraline) | 0.5 - 150 ng/mL[4] | 10.0 - 1280 ng/mL[7] | Not specified |
| LLOQ (Sertraline) | 0.5 ng/mL[4] | 2.50 ng/mL[7] | 1.0 ng/mL[8] |
| LLOQ (N-desmethylsertraline) | 0.5 ng/mL[4] | 10.0 ng/mL[7] | Not specified |
| Internal Standard | Fluoxetine[4] | Sertraline-d3, N-desmethylsertraline-d4[7] | Midazolam[8] |
| Recovery (Sertraline) | Not specified | ~94.2%[7] | 85.3 - 90.2%[8] |
| Recovery (N-desmethylsertraline) | Not specified | ~95.7%[7] | Not specified |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Sertraline and N-desmethylsertraline in Human Plasma (Based on Phogole et al., 2023)
1. Sample Preparation (Protein Precipitation) [7]
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standards (sertraline-d3 and N-desmethylsertraline-d4).
-
Add acetonitrile for protein precipitation.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
2. Liquid Chromatography [7]
-
LC System: A suitable HPLC or UHPLC system.
-
Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.450 mL/min.
-
Elution: A gradient elution program should be used for chromatographic separation.
3. Mass Spectrometry [7]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sertraline: m/z 306.1 → 159.1
-
Sertraline-d3: m/z 309.1 → 275.2
-
N-desmethylsertraline: m/z 292.1 → 159.1
-
N-desmethylsertraline-d4: m/z 296.2 → 279.0
-
4. Quantification
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the quality control and unknown samples from the calibration curve using a weighted linear regression model.
Visualizations
Caption: Metabolic pathway of Sertraline.
Caption: General experimental workflow for sertraline metabolite analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Adjusting pH for optimal sertraline hydrochloride separation in chromatography
Welcome to the technical support center for the chromatographic analysis of sertraline (B1200038) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
Peak tailing, poor resolution, and shifting retention times are common issues encountered during the chromatographic separation of sertraline, a basic compound. This guide provides potential causes and solutions to these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions: The basic amine group of sertraline can interact with acidic silanol (B1196071) groups on the silica-based stationary phase.[1] | - Adjust mobile phase pH: Operate at a low pH (e.g., 2-4) to protonate the silanol groups and ensure sertraline is fully protonated, or at a mid-range pH with a suitable buffer to mask silanol interactions.[1][2] - Use a base-deactivated column: Employ a column specifically designed to minimize silanol interactions. - Add a competing base: Incorporate a small amount of a competing base like triethylamine (B128534) (TEA) into the mobile phase to block active silanol sites.[3] |
| Poor Resolution | Inadequate separation between sertraline and impurities or other components. | - Optimize mobile phase pH: Small changes in pH can significantly alter the retention and selectivity of ionizable compounds like sertraline.[2][4] Experiment with pH values around the pKa of potential impurities. - Adjust organic modifier concentration: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer to fine-tune the separation.[5] - Change the stationary phase: Consider a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size. |
| Shifting Retention Times | Inconsistent mobile phase preparation or column equilibration. | - Ensure proper buffering: Use a buffer concentration sufficient to maintain a stable pH.[1] - Thoroughly equilibrate the column: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. - Control column temperature: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[6] |
| Broad Peaks | Column overload or extra-column volume. | - Reduce sample concentration: Inject a more dilute sample to see if peak shape improves.[1][7] - Minimize extra-column volume: Use tubing with a small internal diameter and ensure all connections are properly fitted. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for sertraline hydrochloride separation in reverse-phase HPLC?
The optimal pH for sertraline separation depends on the specific analytical goal. This compound is the salt of a weak base with a pKa of approximately 9.48 in water.[8][9]
-
Low pH (2-4): At a low pH, both the silanol groups on a standard silica-based C18 column and the sertraline molecule will be protonated. This minimizes strong ionic interactions that can lead to peak tailing and results in good peak shape.[2] A pH of 4.0 has been successfully used in a mobile phase containing a phosphate (B84403) buffer.[10]
-
Mid-range pH (4-7.5): In this range, sertraline remains protonated. However, some silanol groups on the column may become deprotonated, increasing the chance of secondary interactions. Therefore, a well-buffered mobile phase is crucial for reproducibility.[2] An acetate (B1210297) buffer at pH 4.5 has been employed for dissolution studies.[11] Another method utilized a buffer adjusted to pH 7.5 with triethylamine.
-
High pH (>8): Operating at a pH close to or above the pKa of sertraline is generally not recommended for reverse-phase chromatography on standard silica (B1680970) columns, as it can lead to poor retention and peak shape.
Q2: Why am I seeing significant peak tailing with my sertraline analysis?
Peak tailing for basic compounds like sertraline in reverse-phase HPLC is often caused by strong interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[1] This leads to a mixed-mode retention mechanism, causing the peak to tail.
Q3: How can I improve the resolution between sertraline and its related substances?
Improving resolution often involves manipulating the selectivity of the chromatographic system. Adjusting the mobile phase pH can be a powerful tool, as even small changes can alter the ionization state of sertraline and its impurities, leading to changes in retention and potentially improved separation.[4][6] Additionally, modifying the organic solvent ratio or switching to a different column chemistry can provide the necessary selectivity for a successful separation.
Experimental Protocol: Isocratic HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound in pharmaceutical formulations.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Monobasic Potassium Phosphate Buffer (pH 4.0) : Acetonitrile : Methanol (50:25:25 v/v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 273 nm[5] |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL). |
Visualizing the Effect of pH on Sertraline Retention
The following diagram illustrates the relationship between mobile phase pH, the ionization state of sertraline, and its interaction with a C18 stationary phase.
Caption: Sertraline's interaction with the stationary phase at different pH levels.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Sertraline [drugfuture.com]
- 9. 79617-96-2 CAS MSDS (Sertraline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. ijpsr.com [ijpsr.com]
- 11. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Sertraline Hydrochloride and Fluoxetine on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the neurogenic effects of two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), sertraline (B1200038) hydrochloride and fluoxetine (B1211875). While both compounds are known to promote the formation of new neurons in the adult brain, particularly in the hippocampus, emerging evidence reveals distinct underlying molecular mechanisms and quantitative impacts. This analysis synthesizes data from multiple preclinical and in vitro studies to elucidate these differences, offering valuable insights for neuropharmacology research and the development of novel therapeutic strategies for neuropsychiatric disorders.
At a Glance: Key Mechanistic Differences
Sertraline and fluoxetine, despite their shared classification as SSRIs, stimulate neurogenesis through divergent signaling pathways. Research indicates that sertraline's pro-neurogenic effects are significantly mediated by the glucocorticoid receptor (GR) and downstream protein kinase A (PKA) signaling. In contrast, fluoxetine's influence on neurogenesis has been shown to be dependent on the modulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling cascade, which is linked to the activation of postsynaptic 5-HT1A receptors.[1][2][3]
Quantitative Effects on Neurogenesis
The following tables summarize quantitative data from various experimental studies investigating the impact of sertraline and fluoxetine on key markers of neurogenesis. It is important to note that these results are derived from different experimental models and conditions, precluding a direct, absolute comparison of potency.
Table 1: Effects of Sertraline on Neurogenesis
| Experimental Model | Marker | Concentration/Dose | Treatment Duration | Observed Effect | Citation |
| Human Hippocampal Progenitor Cells (in vitro) | Doublecortin (Dcx)-positive neuroblasts | 1 µM | 3-10 days | +16% increase | [4][5] |
| Human Hippocampal Progenitor Cells (in vitro) | Microtubule-associated protein-2 (MAP2)-positive neurons | 1 µM | 3-10 days | +26% increase | [4][5] |
| Human Hippocampal Progenitor Cells (in vitro) | 5'-bromodeoxyuridine (BrdU) incorporation (with dexamethasone) | Not Specified | 3-10 days | +14% increase | [5] |
| N171-82Q Mouse Model of Huntington's Disease (in vivo) | BrdU-positive cells in Subventricular Zone (SVZ) | 10 mg/kg | 4 weeks | Significant increase in proliferation and survival | [6] |
Table 2: Effects of Fluoxetine on Neurogenesis
| Experimental Model | Marker | Concentration/Dose | Treatment Duration | Observed Effect | Citation |
| Embryonic Neural Precursor Cells (in vitro) | BrdU-positive cells | 1 µM | 48 hours | Increased from 56.4% to 70.4% | [3] |
| Adult Mice (in vivo) | BrdU-labeled cells | 15 mg/kg/day | 15 days | 40.9% increase | [3] |
| Adult Mice (in vivo) | BrdU-labeled NeuN-positive neurons | 15 mg/kg/day | 15 days (analyzed at 30 days) | 46.2% increase | [3] |
| Adult Rats (in vivo) | BrdU-positive cells in dorsal and ventral hippocampus | Not Specified | Not Specified | Significant increase | [7] |
Signaling Pathways
The distinct molecular pathways activated by sertraline and fluoxetine are visualized below.
References
- 1. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine regulates neurogenesis in vitro through modulation of GSK-3β/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Sertraline Slows Disease Progression and Increases Neurogenesis in N171-82Q mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Sertraline Hydrochloride in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantitative analysis of sertraline (B1200038) hydrochloride in brain tissue. The information presented is collated from various scientific studies to offer an objective overview of each method's performance, supported by experimental data.
Methodology Comparison
The quantification of sertraline in a complex matrix like brain tissue requires a robust, sensitive, and selective analytical method. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity. However, GC-MS and HPLC-UV present viable alternatives with their own sets of advantages and limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, making it a highly effective technique for quantifying drugs in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method that combines gas chromatography for separation with mass spectrometry for detection. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sertraline, a derivatization step is often required to increase volatility.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective chromatographic technique. It relies on the principle that the analyte of interest absorbs ultraviolet light at a specific wavelength, allowing for its quantification. While generally less sensitive and selective than mass spectrometry-based methods, it can be a suitable option for certain applications.
Quantitative Performance Data
The following tables summarize the key performance parameters for each analytical method based on published validation data. It is important to note that direct comparative studies of all three methods for sertraline in brain tissue are limited. Therefore, some data is derived from studies on similar matrices (e.g., whole blood, other solid tissues) to provide a representative comparison.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Sample Preparation | Homogenization, Protein Precipitation/Solid-Phase Extraction (SPE) | Homogenization, Solid-Phase Extraction (SPE), Derivatization | Homogenization, Protein Precipitation/Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | C18 Reverse-Phase | Capillary columns (e.g., HP-5MS) | C18 Reverse-Phase |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Methanol (B129727) and Water with additives (e.g., formic acid) | Helium | Acetonitrile/Methanol and Water/Buffer |
| Internal Standard | Sertraline-d3, Paroxetine, Telmisartan | Protriptyline | Sertraline is suggested as a suitable IS for similar compounds |
Table 2: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Linearity Range | 0.1 - 100 ng/mL | 1.0 - 500.0 µg/L (in blood) | 10 - 200 µg/mL |
| Limit of Detection (LOD) | 0.05 ng/g[1] | 0.30 µg/L (in blood) | 28 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/g[1] | 1.00 µg/L (in blood) | 85.5 ng/mL[2] |
| Accuracy (% Recovery) | ~88-95% | 90.1 - 95.4% (in blood) | 99.25 - 101.86%[1] |
| Precision (%RSD) | < 15% | < 7.2% (in blood) | < 0.72%[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods found in the literature.
LC-MS/MS Method Protocol
1. Sample Preparation (Homogenization and Protein Precipitation)
-
Weigh approximately 0.25 g of brain tissue.
-
Add 1 mL of acetonitrile with 0.1% formic acid and an internal standard (e.g., Sertraline-d3).[1]
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
Vortex the mixture for 15 minutes.[1]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Luna® C18, 100 mm × 2.1 mm, 1.6 µm).[1]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions: For sertraline, m/z 306.08 -> 275.04.[1] For an internal standard like Sertraline-d3, m/z 309.10 -> 275.04.[1]
GC-MS Method Protocol (Representative)
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform Solid-Phase Extraction (SPE) to clean up the sample.
-
Elute the analyte and internal standard (e.g., protriptyline).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue and perform derivatization (e.g., with heptafluorobutyric anhydride (B1165640) - HFBA) to increase the volatility of sertraline.
2. GC Conditions
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure proper separation.
3. MS Conditions
-
Ionization Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis.
HPLC-UV Method Protocol (Representative)
1. Sample Preparation (Homogenization and Protein Precipitation)
-
Weigh the brain tissue sample.
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue.
-
Add a protein precipitating agent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol and water or a suitable buffer.[2]
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength for sertraline (around 273 nm).[2]
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of sertraline in brain tissue.
Caption: Comparison of analytical workflows for sertraline quantification.
References
A Head-to-Head Showdown: Sertraline Hydrochloride vs. Citalopram in Preclinical Anxiety Models
In the landscape of selective serotonin (B10506) reuptake inhibitors (SSRIs), sertraline (B1200038) hydrochloride and citalopram (B1669093) are two of the most frequently prescribed medications for anxiety disorders. While both enhance serotonergic neurotransmission by blocking the serotonin transporter (SERT), subtle differences in their pharmacological profiles may lead to distinct behavioral outcomes. This guide offers a head-to-head comparison of their anxiolytic-like effects in established animal models, supported by experimental data and detailed methodologies for the discerning researcher.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of sertraline and citalopram has been evaluated in a variety of rodent models. These tests leverage the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.
The Black and White Box Test
This test assesses anxiety-like behavior by measuring the animal's preference for a dark, enclosed compartment over a brightly lit, open one. A greater amount of time spent in the lit area is indicative of an anxiolytic effect.
| Treatment Group | Time in White Compartment (s) | Number of Transitions | Reference |
| Vehicle (Control) | 105 ± 12 | 11 ± 2 | [1] |
| Citalopram (10 mg/kg) | 145 ± 15* | 14 ± 3 | [1] |
| Sertraline (10 mg/kg) | 128 ± 14 | 12 ± 2 | [1] |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
In a comparative study, citalopram demonstrated a more pronounced anxiolytic-like profile than sertraline in the black and white box test, as evidenced by a significant increase in the time spent in the white compartment.[1] Sertraline showed a trend towards an anxiolytic effect, but this did not reach statistical significance in this particular study.
Foot-Shock-Induced Ultrasonic Vocalization Test
Rodent pups emit ultrasonic vocalizations (USVs) when separated from their mother, a response that is exacerbated by mild foot-shock and attenuated by anxiolytic compounds.
| Treatment Group | Inhibition of USVs (%) | Reference |
| Citalopram | 64% (biphasic dose-response) | [1] |
| Sertraline | Less potent inhibition than citalopram | [1] |
Citalopram was found to be a potent inhibitor of foot-shock-induced ultrasonic vocalizations, exhibiting a biphasic dose-response curve with a maximal inhibition of 64%.[1] Sertraline was less potent in this model.[1]
Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed methodologies for the key experiments cited in this guide.
Black and White Box Test Protocol
Apparatus: The apparatus consists of a box (45 cm x 30 cm x 30 cm) divided into two compartments by a partition with a small opening. One compartment (two-thirds of the box) is painted white and brightly illuminated (approximately 400 lux). The other compartment (one-third of the box) is painted black and is not illuminated.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Each animal is placed in the center of the white compartment, facing away from the opening.
-
The animal is allowed to freely explore the apparatus for 5 minutes.
-
Behavior is recorded by an overhead video camera.
-
The time spent in each compartment and the number of transitions between compartments are scored. An entry is counted when all four paws are in the new compartment.
-
The apparatus is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Foot-Shock-Induced Ultrasonic Vocalization Protocol
Apparatus: A sound-attenuating chamber containing a test cage with a grid floor capable of delivering a mild electric shock. An ultrasonic microphone is positioned above the cage to record vocalizations.
Procedure:
-
Rat pups (typically 9-11 days old) are separated from their dam and placed individually into the test cage.
-
A 5-minute habituation period is allowed.
-
A series of mild, inescapable foot-shocks (e.g., 0.5 mA for 1 second, delivered intermittently) are administered over a set period (e.g., 2 minutes).
-
Ultrasonic vocalizations in the 35-45 kHz range are recorded during the foot-shock period.
-
The total number and duration of USVs are quantified.
-
Test compounds are administered prior to the testing session according to their pharmacokinetic profile.
Signaling Pathways and Mechanisms of Action
While both sertraline and citalopram primarily act by inhibiting the serotonin transporter, their downstream effects on intracellular signaling cascades and neuroendocrine systems may differ, contributing to their distinct behavioral profiles.
Primary Mechanism: Serotonin Transporter (SERT) Inhibition
The fundamental mechanism of action for both sertraline and citalopram is the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).
References
Comparative In Vitro Efficacy of Sertraline Hydrochloride Polymorphs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro properties of various polymorphic forms of sertraline (B1200038) hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Understanding the physicochemical differences between these polymorphs is critical for drug development, as it can significantly impact the dissolution rate, solubility, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals.
Introduction to Sertraline Hydrochloride Polymorphism
This compound exists in multiple crystalline forms, known as polymorphs, as well as amorphous and solvated forms.[1] Each polymorph has a unique internal crystal lattice structure, which can lead to different physical properties such as melting point, stability, solubility, and dissolution rate.[2] While Form I is noted to be the most thermodynamically stable crystalline form, other metastable forms such as Form II and newly developed forms like CSC2 have been investigated for potentially improved biopharmaceutical properties.[1][3] The less stable polymorphs generally exhibit higher solubility and faster dissolution rates.[1]
Primary Signaling Pathway of Sertraline
Sertraline's primary therapeutic effect is achieved through the inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter and enhanced signaling at postsynaptic receptors.
Caption: Sertraline's mechanism of action.
Quantitative Data Comparison
Table 1: pH-Dependent Solubility of this compound
This table summarizes the solubility of this compound in various buffer solutions, demonstrating its pH-dependent nature. This is a critical factor for dissolution, as the pH of the gastrointestinal tract varies.
| pH | Solubility (mg/mL) |
| 1.2 | 0.008 |
| 2.1 | 0.014 |
| 4.5 | 0.041 |
| 6.8 | 0.017 |
| 7.4 | 0.005 |
| (Data sourced from a study on this compound capsules)[4] |
Table 2: Solubility Enhancement by Co-Crystal Formation
This table illustrates the significant impact of altering the crystal structure on solubility. A comparison between pure sertraline and a sertraline-benzoic acid co-crystal shows a notable increase in solubility.
| Substance | Solubility in 0.1N HCl | Fold Increase |
| Pure Sertraline | Not specified | - |
| Sertraline-Benzoic Acid Co-crystal | 14-fold higher | 14x |
| (Data sourced from a study on sertraline co-crystals)[3] |
Table 3: Qualitative Comparison of this compound Polymorphs
Based on available patent literature and scientific publications, the following qualitative comparison can be made. It is generally accepted that more stable polymorphs have lower solubility and dissolution rates.
| Polymorph | Expected Stability | Expected Solubility / Dissolution Rate |
| Form I | Most stable | Lowest among the crystalline forms |
| Form II | Metastable | Higher than Form I |
| Form V | Metastable | Higher than Form I |
| CSC2 | Not specified | Designed for high solubility and increased dissolution rate[1] |
| Amorphous | Least stable | Highest solubility and dissolution rate |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the in vitro efficacy of different polymorphs.
Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of a this compound polymorph in a specific medium.
-
Apparatus:
-
Rotary shaker or wrist-action shaker
-
Constant temperature water bath (37 ± 0.5°C)
-
Vials (e.g., 20 mL glass vials)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare the desired dissolution medium (e.g., pH 4.5 acetate (B1210297) buffer).
-
Add an excess amount of the specific this compound polymorph to a vial containing a known volume (e.g., 10 mL) of the medium. The excess solid should be visible.
-
Seal the vials and place them in a shaker within a constant temperature water bath set at 37 ± 0.5°C.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the dissolution medium to a concentration within the analytical method's linear range.
-
Analyze the concentration of dissolved sertraline using a validated UV-Vis spectrophotometric or HPLC method.
-
Perform the experiment in triplicate for each polymorph.
-
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for this compound tablets.
-
Objective: To measure the rate at which the active drug substance from a solid dosage form dissolves under standardized conditions.
-
Apparatus & Conditions:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of pH 4.5 acetate buffer
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 75 rpm
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes
-
-
Procedure:
-
De-aerate the dissolution medium by heating and filtering.
-
Place 900 mL of the de-aerated medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Carefully place one tablet (or a compacted disc of the pure polymorph for intrinsic dissolution) at the bottom of each vessel.
-
Start the apparatus and begin timing.
-
At each specified time point, withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a 0.45 µm filter.
-
Analyze the samples for sertraline concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the dissolution profiles of different this compound polymorphs.
Caption: Workflow for dissolution testing.
Conclusion
The polymorphic form of this compound is a critical determinant of its in vitro dissolution and solubility characteristics. While direct quantitative comparisons between all known polymorphs are scarce in published literature, the available data strongly indicate that metastable and amorphous forms offer significant advantages in dissolution rate over the most stable Form I. Researchers and formulation scientists should conduct thorough polymorph screening and characterization using standardized protocols, such as those outlined here, to select the optimal solid form for development, ensuring consistent product performance and bioavailability.
References
Comparative Study: The Impact of Sertraline Hydrochloride on Diverse Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of sertraline (B1200038) hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), across various neuronal cell lines. By summarizing key experimental findings, this document aims to facilitate a deeper understanding of sertraline's cellular mechanisms and its potential applications in neuroscience research and drug development.
Executive Summary
Sertraline's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1][2][3] However, its effects at the cellular level are multifaceted and vary depending on the neuronal cell type and experimental conditions. This guide synthesizes data on cell viability, apoptosis, neurite outgrowth, and underlying signaling pathways in response to sertraline treatment in commonly used neuronal cell models, including SH-SY5Y human neuroblastoma cells, PC12 rat pheochromocytoma cells, and primary neuronal cultures.
Data Presentation: Sertraline's Effects on Neuronal Cell Lines
The following tables summarize the quantitative data from various studies on the impact of sertraline hydrochloride on different neuronal cell lines.
Table 1: Effect of Sertraline on Cell Viability
| Cell Line | Concentration Range | Exposure Time | Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | 1-10 µM | Not Specified | Enhanced cell viability (neurotrophic activity) | [4] |
| SH-SY5Y (Human Neuroblastoma) | >10 µM | Not Specified | Significantly reduced cell viability | [4] |
| PC12 (Rat Pheochromocytoma) | 0.3-3 µM | Not Specified | No effect on cell viability | [5][6] |
| Primary Astrocytes & Neurons | 10 µM | 12 hours | Significantly reduced cell viability | [7][8] |
| Hippocampus-derived Neural Stem Cells (NSCs) | 5 µM | 24 & 48 hours | Attenuated LPS-induced decrease in cell viability | [9] |
| Human Adipose-Derived Stem Cells (hADSCs) | 0.5 µM | 6 days | Significantly increased proliferation | [10] |
| Hek-293 (Human Embryonic Kidney) | ≥6.25 µg/ml | 24 hours | Significantly reduced cell viability | [11] |
| Hek-293 (Human Embryonic Kidney) | ≥3.12 µg/ml | 48 hours | Significantly reduced cell viability | [11] |
Table 2: Effect of Sertraline on Apoptosis
| Cell Line | Concentration | Key Findings | Reference |
| Primary Astrocytes | 10 µM | Induced apoptosis via mitochondrial damage and increased cleaved-caspase 3 and cleaved-PARP levels. | [7] |
| Hepatic Cells (HepG2) | Dose-dependent | Induced apoptosis via both intrinsic and extrinsic pathways, involving the JNK pathway. | [12] |
| Various Cancer Cell Lines | Varies | Induces apoptosis and causes cell cycle arrest. | [13] |
Table 3: Effect of Sertraline on Neurite Outgrowth
| Cell Line | Concentration | Effect on NGF-Induced Neurite Outgrowth | Mechanism | Reference |
| PC12 (Rat Pheochromocytoma) | >0.3 µM | Inhibited in a concentration-dependent manner | Acts as an inverse agonist of the sigma-1 receptor | [5][6][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., Hek-293, primary astrocytes, neurons) in a 96-well microplate at a density of 2 x 10^4 cells per milliliter and incubate for 24 hours.[11]
-
Sertraline Treatment: Add this compound at various concentrations to the wells and incubate for the desired time (e.g., 24 or 48 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/ml in phosphate-buffered saline) to each well and incubate for 3 hours.[11]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the optical absorbance at 570 nm using an ELISA plate reader. Cell viability is expressed as a percentage of the control group.[11]
Neurite Outgrowth Assay (PC12 cells)
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Seed PC12 cells on collagen-coated plates. After 24 hours, replace the medium with a serum-free medium containing Nerve Growth Factor (NGF) at 50 ng/mL and various concentrations of sertraline.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow for neurite outgrowth.
-
Quantification: Capture images using a phase-contrast microscope. A neurite-bearing cell is defined as a cell with at least one neurite longer than the cell body diameter. The percentage of neurite-bearing cells is calculated from multiple randomly selected fields.[14]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with sertraline at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by sertraline and a typical experimental workflow.
Caption: Sertraline's multifaceted signaling pathways in neuronal cells.
Caption: General experimental workflow for studying sertraline's effects.
Discussion and Conclusion
The compiled data reveals a complex and often dose-dependent response of neuronal cell lines to this compound. At lower concentrations (1-10 µM), sertraline can exhibit neurotrophic and protective effects, such as enhancing cell viability in SH-SY5Y cells and protecting neural stem cells from inflammatory damage.[4][9] Conversely, higher concentrations (>10 µM) tend to induce cytotoxicity and apoptosis across various cell types, including SH-SY5Y and primary astrocytes.[4][7]
In PC12 cells, sertraline demonstrates a distinct effect by inhibiting NGF-induced neurite outgrowth through its interaction with the sigma-1 receptor, a mechanism that appears independent of its primary SSRI activity.[5][6] This highlights the importance of considering off-target effects when evaluating the cellular impact of sertraline.
The signaling pathways implicated in sertraline's actions are diverse. Beyond its primary effect on serotonin reuptake, sertraline influences the MAP-kinase pathway, glucocorticoid receptor signaling, and intracellular calcium levels, ultimately affecting gene expression related to neurotrophic factors like BDNF and cell survival proteins like Bcl-2.[7][15][16]
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Sertraline inhibits nerve growth factor-induced neurite outgrowth in PC12 cells via a mechanism involving the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.teikyo.jp [pure.teikyo.jp]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of sertraline on proliferation and neurogenic differentiation of human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jobiost.com [jobiost.com]
- 12. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. Neuroprotective and procognitive effects of sertraline: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Sertraline Hydrochloride Quantification Assays
This comparison focuses on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, which are the most commonly employed techniques for the analysis of sertraline (B1200038) hydrochloride in bulk drug and pharmaceutical dosage forms. The data presented is compiled from several independent studies, each validated according to ICH guidelines.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various chromatographic methods for the quantification of sertraline hydrochloride. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.
Table 1: Performance Characteristics of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.5 - 124.6[1] | 5 - 50[2] | 10 - 200[3][4] | 1 - 120[5][6] |
| Correlation Coefficient (r²) | >0.999[[“]] | 0.9999[5] | 0.998[3][4] | 0.9999[5][6] |
| Accuracy (% Recovery) | 99.1 - 99.9[8] | 99.25 - 100.62[2] | 99.25 - 101.86[3][4] | 98.5[5] |
| Precision (RSD%) | < 2.0 (Intra-day & Inter-day) | < 2.0 (Intra-day & Inter-day)[2] | < 0.65 (Intra-day), < 0.72 (Inter-day)[3][4] | < 1.0 (Repeatability & Intermediate)[5][6] |
| Limit of Detection (LOD) (µg/mL) | - | - | 0.028[4] | 0.029[5][6] |
| Limit of Quantification (LOQ) (µg/mL) | - | - | 0.0855[4] | 0.097[5][6] |
Table 2: Performance Characteristics of UHPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 10 - 50[9] | 20 - 1000 ng/mL[8] |
| Correlation Coefficient (r²) | 0.999[9] | - |
| Accuracy (% Recovery) | 99 - 100[9] | 70[8] |
| Precision (RSD%) | < 2.0 (Intra-day & Inter-day)[9] | - |
| Limit of Detection (LOD) (µg/mL) | 0.2085[9] | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.6321[9] | 0.02[8] |
Experimental Protocols
Below are detailed methodologies for two representative HPLC methods for the quantification of this compound.
Method A: Reversed-Phase HPLC with UV Detection
This method is suitable for the determination of this compound in bulk and pharmaceutical dosage forms.[2]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 5µm, 150mm x 4.6mm.
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 2.9) in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
-
Standard Preparation: A stock solution of 1000 ppm is prepared by dissolving 25mg of Sertraline Working Standard in 25mL of the mobile phase.[2] Further dilutions are made to prepare working standards.
-
Sample Preparation: For tablet analysis, a powder equivalent to a specific amount of sertraline is dissolved in the mobile phase, sonicated, and diluted to the working concentration range.
Method B: Chiral HPLC for Enantiomeric Purity and Assay
This method is designed for the simultaneous determination of sertraline content, its enantiomeric purity, and related substances.[1]
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate) based), 250 mm × 4.6 mm, 3 μm.[1]
-
Mobile Phase: A mixture of acetonitrile, water, and diethylamine (B46881) (DEA) in a ratio of 75:25:0.1 (V/V/V).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 215 nm.[1]
-
Standard and Sample Preparation: Accurately weighed amounts of sertraline standard or sample are dissolved in methanol, sonicated, and diluted to the desired concentration.[1]
Visualizing the Inter-laboratory Validation Workflow
An inter-laboratory validation study, also known as a collaborative study or round-robin test, is a crucial step in standardizing an analytical method. The following diagram illustrates the typical workflow of such a study.
Selecting an Appropriate Analytical Method
The choice of an analytical method for this compound quantification depends on various factors, including the specific analytical needs, available instrumentation, and regulatory requirements. The following decision tree can guide researchers in selecting a suitable method.
References
- 1. researchgate.net [researchgate.net]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sertraline safety and efficacy in major depression: a double-blind fixed-dose comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical effectiveness of sertraline in primary care and the role of depression severity and duration (PANDA): a pragmatic, double-blind, placebo-controlled randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method for the quantitation of this compound stereoisomers by electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertraline Hydrochloride: A Comparative Analysis of its Effects in Wild-Type vs. Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), in wild-type animals versus various knockout animal models. By examining the differential responses to sertraline in animals with specific gene deletions, researchers can gain deeper insights into the drug's mechanisms of action and the role of various molecular targets in its therapeutic and adverse effects. The information presented is supported by experimental data from peer-reviewed studies.
Behavioral Effects: Altered Antidepressant and Anxiolytic Responses
The behavioral effects of sertraline are significantly modified in animal models with genetic deletions of key components of the serotonergic system. Studies utilizing knockout mice for the serotonin transporter (SERT), the primary target of SSRIs, and various serotonin receptors have been instrumental in dissecting the drug's complex behavioral pharmacology.
In wild-type mice, sertraline administration typically leads to a reduction in depressive-like behaviors, as measured by decreased immobility time in the forced swim test (FST) and tail suspension test (TST).[1][2] However, the response to sertraline is altered in SERT knockout mice, which exhibit baseline changes in anxiety and depression-related behaviors.[3][4] For instance, SERT knockout mice may show an exaggerated response to further serotonergic challenges.[3]
Interestingly, the antidepressant effects of SSRIs, including sertraline, have been shown to be absent in mice lacking the ability to synthesize norepinephrine (B1679862), highlighting the intricate interplay between serotonergic and noradrenergic systems.[5] Furthermore, studies in 5-HT1A receptor knockout mice suggest that these receptors are crucial for the neurogenic and behavioral effects of SSRIs.[5]
Sex differences in the response to sertraline have also been observed in aromatase (Ar) knockout and overexpressing mice. Female mice appear to be more sensitive to sertraline-induced changes in the serotonin system.[6][7][8] In a model of CDKL5 deficiency disorder, chronic sertraline treatment normalized locomotion, stereotypic and autistic-like features, and spatial memory in knockout mice.[9]
Table 1: Comparison of Behavioral Effects of Sertraline in Wild-Type vs. Knockout Models
| Animal Model | Behavioral Test | Effect of Sertraline in Wild-Type | Effect of Sertraline in Knockout Model | Reference |
| SERT Knockout | Forced Swim Test (FST) / Tail Suspension Test (TST) | Decreased immobility | Altered baseline and response to sertraline | [3][10] |
| Aromatase (Ar) Knockout/Overexpression | Forced Swim Test (FST) | Decreased immobility | Sex-dependent effects; female mice more sensitive | [6][7][8] |
| CDKL5 Knockout | Locomotion, Stereotypic Behavior, Spatial Memory | Not applicable | Normalized behavioral deficits | [9] |
| Norepinephrine Synthesis Deficient | Forced Swim Test (FST) / Tail Suspension Test (TST) | Decreased immobility | Unresponsive to sertraline | [5] |
| 5-HT1A Receptor Knockout | Not specified | Not specified | Unresponsive to SSRI treatment | [5] |
Neurochemical and Physiological Consequences
The neurochemical and physiological impacts of sertraline are also genotype-dependent. In wild-type rats, sertraline increases serotonin (5-HT) levels and decreases the 5-HIAA/5-HT ratio in the prefrontal cortex and hippocampus.[1] In a predator exposure model of PTSD in wild-type animals, sertraline normalized 5-HT levels but elevated norepinephrine (NE) in the central nervous system.[11]
SERT knockout mice inherently have elevated extracellular serotonin levels.[3] Studies suggest that in the absence of SERT, the dopamine (B1211576) transporter (DAT) may play a role in serotonin uptake.[3] In DAT knockout mice, which exhibit hyperactivity, serotonergic drugs can paradoxically decrease locomotion, highlighting a functional interaction between dopamine and serotonin systems.[12][13]
Furthermore, sertraline has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and restore the phosphorylation of its receptor, TrkB, and the downstream effector ERK1/2 in CDKL5 knockout mice.[9] In a mouse model of Huntington's disease, sertraline increased BDNF levels, promoted neurogenesis, and improved the overall phenotype.[14][15][16]
Table 2: Comparison of Neurochemical and Physiological Effects of Sertraline
| Animal Model | Key Measurement | Effect of Sertraline in Wild-Type | Effect of Sertraline in Knockout Model | Reference |
| Wild-Type (Rat) | 5-HT and 5-HIAA levels | Increased 5-HT, decreased 5-HIAA/5-HT ratio in PFC and hippocampus | Not applicable | [1] |
| Wild-Type (PTSD Model) | 5-HT and NE levels | Normalized 5-HT, elevated NE in CNS | Not applicable | [11] |
| SERT Knockout | Extracellular 5-HT | Increased 5-HT | Further exaggerated response to serotonergic challenge | [3] |
| CDKL5 Knockout | BDNF, p-TrkB, p-ERK1/2 | Not applicable | Increased BDNF expression and restored phosphorylation of TrkB and ERK1/2 | [9] |
| Huntington's Disease Model (R6/2) | BDNF, Neurogenesis | Not applicable | Increased BDNF levels and enhanced neurogenesis | [14][15][16] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to assess antidepressant efficacy.
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice or rats are placed in the water for a 6-minute session. The duration of immobility (floating passively) during the last 4 minutes is recorded.
-
Drug Administration: Sertraline or vehicle is administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) and time before the test.[6][7][8]
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
HPLC with electrochemical detection is used to quantify monoamine neurotransmitters and their metabolites in brain tissue.
-
Tissue Preparation: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected and homogenized in a solution containing an internal standard.
-
Chromatographic Separation: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a reverse-phase column.
-
Detection: An electrochemical detector is used to measure the concentration of serotonin, dopamine, norepinephrine, and their metabolites based on their oxidation potentials.[1][6]
Signaling Pathways and Experimental Workflows
The differential effects of sertraline in wild-type versus knockout models can be attributed to its influence on specific signaling pathways.
Caption: Sertraline's mechanism of action and downstream signaling.
The diagram above illustrates the primary mechanism of sertraline, which involves the blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This enhanced serotonergic neurotransmission activates postsynaptic receptors like 5-HT1A, which in turn can modulate intracellular signaling cascades such as the BDNF/TrkB/ERK pathway, ultimately influencing processes like neurogenesis and neuronal survival.[5][9]
Caption: General experimental workflow for comparing sertraline's effects.
This workflow outlines the typical experimental design for comparing the effects of sertraline in wild-type versus knockout animal models. The process involves treating both genotypes with either sertraline or a vehicle control, followed by a battery of behavioral, neurochemical, and molecular assessments to determine the differential impact of the drug.
References
- 1. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical, behavioral and physiological effects of pharmacologically enhanced serotonin levels in serotonin transporter (SERT)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 9. Pharmacotherapy with sertraline rescues brain development and behavior in a mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of serotonin receptor subtypes in treating depression: a review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]
- 12. Serotonin/Dopamine Interactions in a Hyperactive Mouse: Reduced Serotonin Receptor 1B Activity Reverses Effects of Dopamine Transporter Knockout | PLOS One [journals.plos.org]
- 13. Glutamatergic modulation of hyperactivity in mice lacking the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sertraline slows disease progression and increases neurogenesis in N171-82Q mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Revolutionizing Sertraline Delivery: A Comparative Analysis of Novel Formulations for Enhanced Bioavailability
For Immediate Release: A comprehensive analysis of novel formulations of sertraline (B1200038) hydrochloride demonstrates significant improvements in oral bioavailability, offering promising alternatives to conventional tablet forms. This guide provides a detailed comparison of a nanosuspension formulation and a bilosomal system, highlighting key pharmacokinetic data and experimental methodologies for researchers, scientists, and drug development professionals.
Poor water solubility and first-pass metabolism have historically limited the oral bioavailability of sertraline hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] To overcome these challenges, researchers have explored innovative drug delivery systems, with nanosuspensions and bilosomes emerging as leading candidates for enhancing the therapeutic efficacy of sertraline.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the novel this compound formulations in comparison to standard or marketed versions. It is important to note that the data is derived from separate studies conducted on different animal models, and therefore, direct comparisons should be made with caution.
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Nanosuspension | Rabbit | 155.2 ± 5.8 | 6 | 1248.5 ± 45.2 | - | [3] |
| Standard Sertraline HCl | Rabbit | 85.6 ± 3.5 | 8 | 785.4 ± 30.9 | - | [3] |
| Marketed Formulation | Rabbit | 98.7 ± 4.2 | 8 | 895.6 ± 38.7 | - | [3] |
| Optimized Bilosomal System (FDN1) | Rat | - | - | - | 222% (compared to pure SER) | [4] |
| Pure Sertraline (SER) | Rat | - | - | - | - | [4] |
In-Depth Look at Novel Formulations
Sertraline Nanosuspension:
A study focused on enhancing the oral bioavailability of this compound utilized a nanoprecipitation technique to create a stable nanosuspension.[3][5] The optimized formulation, consisting of sertraline and the polymer PVP K 25 in a 1:1 ratio, demonstrated a significant increase in drug release, with 99% of the drug released within 45 minutes.[6][7] In vivo studies in rabbits revealed that the nanosuspension led to a higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to both standard this compound and a marketed tablet formulation.[3][7] This improvement is attributed to the reduction in particle size and the conversion of the drug to a more amorphous form, which enhances its dissolution rate.[3]
Sertraline-Loaded Bilosomal System:
Another innovative approach involves a bilosomal system for improved oral delivery of this compound.[4] Bilosomes are nano-vesicular carriers containing bile salts, which can enhance the absorption of drugs. An optimized bilosomal formulation, when freeze-dried, exhibited a sustained release of sertraline for up to 24 hours and showed a fivefold increase in permeation through the rabbit intestine compared to pure sertraline.[4] An in vivo absorption study in rats demonstrated a remarkable 222% enhancement in bioavailability for the bilosomal system compared to pure sertraline.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and validation of the novel this compound formulations.
In Vitro Dissolution Study (Nanosuspension)
-
Apparatus: USP Paddle Method (Apparatus II).
-
Dissolution Medium: 0.1N HCl.
-
Procedure: The dissolution study was performed to compare the release profile of the nanosuspension with that of the pure drug and marketed tablets. Samples were withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). The cumulative percentage of drug release was plotted against time.[6]
In Vivo Pharmacokinetic Study (Nanosuspension)
-
Animal Model: New Zealand white male rabbits.
-
Study Design: A parallel group design was used, with animals divided into three groups receiving the nanosuspension, standard sertraline HCl, and a marketed formulation, respectively.
-
Dosing: A single oral dose of the respective formulation was administered.
-
Blood Sampling: Blood samples were collected from the marginal ear vein at predetermined time points post-dosing.
-
Sample Analysis: Plasma was separated by centrifugation, and sertraline concentrations were determined using a validated analytical method, likely HPLC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data using non-compartmental analysis.[3]
Ex Vivo Permeation Study (Bilosomal System)
-
Tissue: Rabbit intestine.
-
Procedure: The permeation of the sertraline-loaded bilosomal system was compared to that of a pure sertraline solution across an excised section of rabbit intestine mounted in a diffusion cell (e.g., Franz diffusion cell). The amount of drug that permeated through the intestinal membrane into the receptor chamber over time was quantified.[4]
In Vivo Absorption Study (Bilosomal System)
-
Animal Model: Rats.
-
Study Design: A crossover or parallel study design was employed where one group of rats received the optimized freeze-dried bilosomal formulation (FDN1) and another group received pure sertraline.
-
Dosing: Oral administration of the formulations.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points, and plasma concentrations of sertraline were determined to calculate pharmacokinetic parameters and assess the relative bioavailability of the bilosomal formulation compared to pure sertraline.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the development and validation of a new this compound formulation with improved bioavailability.
Caption: Experimental workflow for validating a new sertraline formulation.
Conclusion
The development of novel formulations such as nanosuspensions and bilosomal systems represents a significant step forward in optimizing the delivery of this compound. The presented data clearly indicates that these advanced drug delivery technologies can substantially enhance the oral bioavailability of sertraline. Further research, including head-to-head clinical trials in human subjects, is warranted to fully elucidate the therapeutic potential of these promising new formulations.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Oral Bioavailability Enhancement of this compound by Nanoprecipitation and Solvent Diffusion Techniques for Stable Nanosuspension [wisdomlib.org]
- 4. Development of a Novel Bilosomal System for Improved Oral Bioavailability of this compound: Formulation Design, In Vitro Characterization, and Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability Enhancement of this compound by Nanoprecipitation and Solvent Diffusion Techniques for Stable Nanosuspension | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oral Bioavailability Enhancement of this compound by Nanoprecipitation and Solvent Diffusion Techniques for Stable Nanosuspension | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Sertraline hydrochloride versus other SSRIs: a comparative meta-analysis of in vivo data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sertraline (B1200038) hydrochloride's performance against other selective serotonin (B10506) reuptake inhibitors (SSRIs) based on in vivo experimental data. The information is collated from preclinical studies to illuminate the nuanced differences in neurochemical and behavioral effects among these widely prescribed antidepressants.
Executive Summary
While all SSRIs share the primary mechanism of inhibiting the serotonin transporter (SERT), in vivo data reveals significant distinctions. Sertraline exhibits a unique profile characterized by a notable affinity for the dopamine (B1211576) transporter (DAT), a feature less prominent in other SSRIs. This dual action may contribute to its distinct therapeutic and side-effect profile. Comparative studies in animal models demonstrate differences in the efficiency of increasing synaptic serotonin, with escitalopram (B1671245) showing a greater effect at equivalent SERT occupancy levels, potentially due to its interaction with an allosteric site on the transporter. Behavioral studies in rodent models of depression and anxiety further highlight these differences, with varying dose-response relationships and effects on specific behaviors.
Data Presentation
Table 1: Transporter Binding Affinity and Selectivity
| Drug | SERT Affinity (Ki, nM) | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT/DAT Selectivity Ratio |
| Sertraline | 0.29 | 25 | 420 | 86 |
| Paroxetine (B1678475) | ~1 | >100 | >100 | >100 |
| Fluoxetine (B1211875) | ~1-2.5 | >100 | >100 | >40-100 |
| Escitalopram | ~0.5-1 | >1000 | >1000 | >1000 |
| Fluvoxamine | ~2-5 | >100 | >100 | >20-50 |
Data compiled from multiple sources. Ki values represent the concentration of the drug required to occupy 50% of the transporters. A lower Ki indicates higher affinity. The SERT/DAT selectivity ratio is calculated by dividing the DAT Ki by the SERT Ki.
Table 2: In Vivo Neurochemical Effects in Rodent Brain
| Drug | Doses (mg/kg, s.c. in rats) | SERT Occupancy (%) | Peak Increase in Extracellular Serotonin (Prefrontal Cortex) | Effect on Extracellular Dopamine (Striatum/Nucleus Accumbens) |
| Sertraline | 3.1 | 88-92 | Lower than escitalopram and paroxetine at similar SERT occupancy[1][2] | Significant increase[3][4] |
| Paroxetine | 0.33 | 88-92 | Intermediate[1][2] | No significant increase[3] |
| Escitalopram | 0.5 | 88-92 | Highest[1][2] | Can decrease dopamine neuronal activity[5] |
| Fluvoxamine | Not specified | Not specified | Increase | No significant increase[3] |
| Fluoxetine | Not specified | Not specified | Increase | Can increase dopamine in prefrontal cortex[5] |
This table summarizes findings from in vivo microdialysis studies in rats. The data for sertraline, paroxetine, and escitalopram on serotonin levels are from a single comparative study for direct comparison.[1][2]
Table 3: Comparative Efficacy in Preclinical Behavioral Models
| Drug | Model | Species | Dosing | Key Findings |
| Sertraline | Forced Swim Test | Rat | 10 and 40 mg/kg (i.p., subchronic) | Dose-dependent decrease in immobility and increase in swimming time.[6] |
| Elevated Plus Maze | Mouse | 10 mg/kg (acute) | Anxiogenic-like effect (decreased time in open arms).[7][8][9][10] | |
| Not specified (7 days) | Anxiogenic-like effect (decreased time in open arms).[7][8][9][10] | |||
| Fluoxetine | Forced Swim Test | Rodents | Various | Generally decreases immobility time. |
| Elevated Plus Maze | Mouse | 20 mg/kg (acute) | Anxiogenic-like effect (decreased time in open arms).[7][8][9][10] | |
| Not specified (14 days) | Anxiolytic effect (increased time in open arms).[7][8][9][10] | |||
| Paroxetine | Forced Swim Test | Rodents | Various | Generally decreases immobility time. |
| Elevated Plus Maze | Not specified | Not specified | Not specified in detail in the provided search results. | |
| Escitalopram | Forced Swim Test | Mouse | Not specified (3 weeks) | Decreased immobility time and increased struggling behavior.[11] |
| Elevated Plus Maze | Not specified | Not specified | Not specified in detail in the provided search results. |
This table presents a summary of findings from common preclinical models of antidepressant and anxiolytic activity. Direct quantitative comparisons are challenging due to variations in experimental protocols across studies.
Experimental Protocols
In Vivo Microdialysis
This technique is employed to measure extracellular neurotransmitter levels in the brains of freely moving animals.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum) of the rodent and secured with dental cement. Animals are allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter concentration.
-
Drug Administration: The SSRI is administered (e.g., via subcutaneous or intraperitoneal injection), and dialysate collection continues.
-
Sample Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant efficacy.
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (for rats): On the first day, the animal is placed in the water for 15 minutes. This session is for habituation and to induce a state of immobility on the test day.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session (e.g., 1, 5, and 23.5 hours after the pre-test).
-
Test Session: 24 hours after the pre-test, the animal is placed back in the water for a 5-minute session. The session is video-recorded.
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water) is scored by a trained observer or automated software. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (e.g., 50 cm long and 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls, while the other two are open.
-
Acclimatization: Animals are brought to the testing room at least one hour before the test to acclimate to the environment.
-
Drug Administration: The SSRI or vehicle is administered at a specific time before the test.
-
Test Procedure: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute period. The session is recorded by an overhead camera.
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are measured. An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as an anxiolytic effect.
Mandatory Visualization
Caption: Comparative mechanism of action of SSRIs at the synapse.
Caption: Experimental workflow for the Forced Swim Test in rodents.
References
- 1. ichgcp.net [ichgcp.net]
- 2. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Sertraline and Fluoxetine on Anxiety in the Elevated Plus-Maze Test | Semantic Scholar [semanticscholar.org]
- 8. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Sertraline Hydrochloride Antibodies in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective framework for assessing the cross-reactivity of sertraline (B1200038) hydrochloride antibodies in immunoassays. Understanding antibody specificity is critical for the accurate quantification of sertraline in research and clinical settings, as cross-reactivity with structurally similar compounds can lead to erroneous results. This document offers a comparative analysis of available antibody performance data, detailed experimental protocols for cross-reactivity assessment, and visual aids to elucidate key processes.
Introduction to Sertraline and Immunoassay Specificity
Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are common methods for detecting and quantifying sertraline in biological samples. The accuracy of these assays hinges on the specificity of the antibodies used.
Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, often due to structural similarities between the target and the cross-reacting compounds. In the context of sertraline, this can include its metabolites, other SSRIs, or structurally related drugs. Such non-specific binding can lead to false-positive results or inaccurate quantification, compromising the integrity of experimental data. For instance, some immunoassays for benzodiazepines have shown false-positive results in patients taking sertraline, highlighting the clinical relevance of understanding cross-reactivity.[1][2][3] Therefore, a thorough assessment of antibody cross-reactivity is a crucial step in immunoassay validation.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data from a commercially available sertraline ELISA kit. This data is presented as a case study to illustrate the type of information researchers should seek when selecting an antibody or immunoassay kit. The cross-reactivity is typically determined by competitive ELISA, where the concentration of a compound required to inhibit the antibody binding by 50% (IC50) is compared to that of sertraline.
Table 1: Cross-Reactivity of a Commercial Sertraline ELISA Kit
| Compound | % Cross-Reactivity |
| Sertraline | 100% |
| N-Desmethylsertraline | 50% |
| Methylene Blue | 4.3% |
| Fluoxetine (B1211875) | 0.7% |
| Pyrilamine | 0.4% |
| Paroxetine | 0.3% |
| Promazine | 0.2% |
| Chlorpromazine | 0.2% |
| Amitriptyline | 0.2% |
| Acepromazine | 0.2% |
| Nortriptyline | 0.2% |
| Doxepin | 0.1% |
| Pyrethamine | 0.1% |
| Trimipramine | 0.1% |
| Imipramine | 0.1% |
| Phenothiazine | 0.02% |
| Data sourced from the Neogen Sertraline Forensic ELISA Kit datasheet.[4] |
Interpretation of Data:
-
The antibody in this kit shows high specificity for sertraline.
-
There is significant cross-reactivity with N-desmethylsertraline, the primary metabolite of sertraline. This is an important consideration as the assay will detect both the parent drug and this major metabolite.
-
Cross-reactivity with other structurally related antidepressants, such as fluoxetine and paroxetine, is low.
-
The assay exhibits minimal cross-reactivity with tricyclic antidepressants (e.g., amitriptyline, imipramine) and other tested compounds.
Researchers should aim to obtain similar detailed datasheets from various manufacturers to make an informed comparison before selecting an immunoassay for their specific research needs.
Experimental Protocols
A competitive ELISA is the most common method for assessing antibody cross-reactivity for small molecules like sertraline. Below is a detailed protocol for this procedure.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials:
-
Microtiter plates (96-well)
-
Sertraline-specific primary antibody
-
Sertraline standard
-
Potential cross-reacting compounds
-
Sertraline-horseradish peroxidase (HRP) conjugate (or a similar enzyme-labeled sertraline)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
2. Procedure:
-
Plate Coating: Dilute the sertraline-specific primary antibody in coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the sertraline standard and each potential cross-reacting compound.
-
In a separate dilution plate, add 50 µL of the standard or test compound dilutions to appropriate wells.
-
Add 50 µL of the sertraline-HRP conjugate to each well.
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the concentration for sertraline and each of the tested compounds to generate standard curves.
-
Determine the IC50 value for sertraline and each potential cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of Sertraline / IC50 of Test Compound) x 100
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified mechanism of action of sertraline and the workflow for assessing antibody cross-reactivity using a competitive ELISA.
Caption: Simplified mechanism of action of sertraline.
Caption: Experimental workflow for assessing cross-reactivity.
References
Navigating Preclinical Trials: A Comparative Guide to Sertraline Hydrochloride Pharmacokinetics in Rodent Models
For Immediate Release
[City, State] – In a bid to provide a comprehensive resource for researchers, scientists, and drug development professionals, a new guide has been published detailing the comparative pharmacokinetics of the widely prescribed antidepressant, sertraline (B1200038) hydrochloride, across various rodent strains. This guide synthesizes available experimental data to facilitate informed model selection and experimental design in preclinical research.
Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1] Its primary mechanism of action involves inhibiting the serotonin transporter (SERT), which leads to an increase in the synaptic availability of serotonin.[1] Understanding the pharmacokinetic profile of sertraline in different preclinical models is crucial for the accurate interpretation of efficacy and safety studies. As the pharmacokinetics of sertraline can vary considerably across species, caution is necessary when extrapolating findings from animal studies to humans.[2]
This guide provides a comparative overview of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of the metabolic pathways and experimental workflows.
Comparative Pharmacokinetic Parameters of Sertraline in Rodents
The following table summarizes the key pharmacokinetic parameters of sertraline observed in different rodent species and strains. It is important to note that experimental conditions such as the route of administration and dosage can significantly influence these values.
| Species/Strain | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | ||||||
| Wistar | 5 mg (oral) | 156 ± 76 | 1.06 ± 0.27 | - | - | [3] |
| Wistar | 10.0 mg/kg (oral) | - | 6 | - | - | [4] |
| - | 2 mg (IV) | - | - | 3.55 ± 0.8 | - | [3] |
| Mouse | ||||||
| CF1 | 10 µg/g (IP) | - | - | - | - | [5] |
| - | (SC) | - | 0.08–0.5 | - | - | [6] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t1/2 = Half-life; AUC = Area under the curve; IV = Intravenous; IP = Intraperitoneal; SC = Subcutaneous. Dashes indicate data not specified in the cited sources.
Experimental Protocols
Accurate and reproducible pharmacokinetic studies rely on meticulously planned and executed experimental protocols. Below are generalized methodologies based on published studies.
Animal Models
Studies have utilized various rodent strains, including Wistar rats and CF1 mice.[4][5] Animals are typically fasted overnight prior to drug administration.[4]
Drug Administration and Sample Collection
Sertraline hydrochloride is often administered orally via gavage or through injections (intravenous, intraperitoneal, or subcutaneous).[3][4][5] For oral administration, sertraline is commonly suspended in a vehicle like water containing a small percentage of dimethyl sulfoxide (B87167) (DMSO).[4]
Blood samples are collected at multiple time points post-administration to characterize the drug's absorption, distribution, metabolism, and excretion.[4] Common sampling sites include the ocular vein.[4] Brain tissue may also be collected to assess drug distribution in the central nervous system.[4]
Analytical Methods
Quantification of sertraline and its metabolites in plasma and brain homogenates is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These methods offer high sensitivity and selectivity for accurate measurement of drug concentrations.
Visualizing the Process: Workflow and Metabolism
To further clarify the experimental process and the metabolic fate of sertraline, the following diagrams have been generated.
Caption: Experimental Workflow for Rodent Pharmacokinetic Studies.
Sertraline undergoes extensive metabolism in the body.[7] The primary metabolic pathways include N-demethylation to form desmethylsertraline, which is less potent than the parent drug.[7] Other metabolic routes involve N-hydroxylation, oxidative deamination, and glucuronidation.[7]
Caption: Major Metabolic Pathways of Sertraline.
Conclusion
The data compiled in this guide underscores the importance of considering species and strain differences in the pharmacokinetic profiling of sertraline. While this document provides a valuable comparative overview, researchers are encouraged to consult the primary literature for detailed experimental conditions and findings. A thorough understanding of these pharmacokinetic variations is paramount for the successful translation of preclinical findings to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of sertraline in rat plasma by HPLC and fluorescence detection and its application to in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of clinical response based on pharmacokinetic/pharmacodynamic models of 5-hydroxytryptamine reuptake inhibitors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of the 5-hydroxytryptamine uptake blocker sertraline in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Throughput Screening Assays for Sertraline Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of high-throughput screening (HTS) assays suitable for the discovery of novel analogues of sertraline (B1200038) hydrochloride. Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), exerts its therapeutic effect by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. The primary goal in screening for sertraline analogues is to identify compounds that exhibit potent and selective inhibition of SERT.
This document details and compares the leading HTS methodologies, offering insights into their principles, performance, and protocols to aid researchers in selecting the most appropriate assay for their drug discovery pipeline.
Comparison of High-Throughput Screening Methodologies
The selection of an appropriate HTS assay is critical for the successful identification of promising lead compounds. The ideal assay should be robust, reproducible, scalable, and accurately reflect the biological activity of interest. Here, we compare three prominent methods for screening SERT inhibitors: Fluorescence-Based Neurotransmitter Uptake Assays, traditional Radioligand Uptake Assays, and Spectrophotometric Assays.
| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |
| Fluorescence-Based Neurotransmitter Uptake Assay | Competitive inhibition of the uptake of a fluorescent substrate that mimics biogenic amine neurotransmitters into cells expressing SERT. | High (384-well and 1536-well formats) | Non-radioactive, homogeneous "mix-and-read" format, amenable to automation, provides kinetic and endpoint data. | Potential for interference from fluorescent compounds, requires specific cell lines and instrumentation. |
| Radioligand Uptake Assay | Competitive inhibition of the uptake of a radiolabeled substrate (e.g., [³H]serotonin) into cells or synaptosomes expressing SERT. | Medium to High | High sensitivity and specificity, considered a "gold standard" for measuring transporter activity. | Requires handling and disposal of radioactive materials, multi-step protocol (washing and scintillation counting), generally endpoint only. |
| Spectrophotometric Assay | Formation of a colored product upon a chemical reaction with the SSRI molecule. | High | Simple, cost-effective, does not require specialized cell lines. | Indirect measurement of activity, may be prone to interference from colored compounds, less biologically direct than uptake assays. |
Performance Data of SERT Inhibition Assays
The quality and reliability of an HTS assay are determined by key performance metrics. The Z'-factor is a statistical indicator of assay quality, with a value greater than 0.5 considered excellent for HTS. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.
| Assay Type | Z'-Factor | Representative IC50 Values for known SSRIs |
| Fluorescence-Based Neurotransmitter Uptake Assay (Commercial Kit) | > 0.6 | Sertraline: ~1-10 nM (Expected) Fluoxetine: ~10-50 nM Paroxetine: ~0.5-5 nM |
| Fluorescence-Based Neurotransmitter Uptake Assay (ASP+ Substrate) | ~ 0.53 | Fluoxetine: IC50 values close to those reported for tritiated serotonin uptake. |
| Radioligand Uptake Assay ([³H]serotonin) | Generally ≥ 0.5 | Sertraline: ~0.2-1 nM Fluoxetine: ~2-10 nM Paroxetine: ~0.1-0.5 nM |
| Spectrophotometric Assay | Not directly applicable (not a functional screen) | Not applicable |
Experimental Protocols
Below are detailed methodologies for the primary high
A Comparative Analysis of the Metabolic Stability of Sertraline Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic stability of sertraline (B1200038) hydrochloride and its primary active metabolite, N-desmethylsertraline. While the development of novel sertraline derivatives is an active area of research for various therapeutic applications, publicly available quantitative data on their metabolic stability remains limited. This document summarizes the key metabolic pathways of sertraline, presents available pharmacokinetic data for sertraline and N-desmethylsertraline, and provides detailed experimental protocols for assessing metabolic stability.
Metabolic Pathways of Sertraline
Sertraline undergoes extensive metabolism in the liver, primarily through N-demethylation to form its main active metabolite, N-desmethylsertraline.[1][2] This process is primarily mediated by several cytochrome P450 (CYP) enzymes, with CYP2B6 playing a significant role.[3][4] Other enzymes involved include CYP2C19, CYP2C9, CYP3A4, and CYP2D6.[3][4][5] The contribution of these enzymes can vary depending on the concentration of sertraline.[5]
Further metabolism of both sertraline and N-desmethylsertraline involves oxidative deamination to a ketone, followed by reduction, hydroxylation, and glucuronide conjugation before excretion.[1][6]
Data Presentation: Comparative Metabolic Stability
The following table summarizes key pharmacokinetic parameters related to the metabolic stability of sertraline and its primary metabolite, N-desmethylsertraline. A comprehensive search for quantitative metabolic stability data (e.g., in vitro half-life, intrinsic clearance) for other specific sertraline derivatives did not yield sufficient information for a direct comparison in this guide. The development of novel sertraline analogs for indications such as antifungal[7][8] and anticancer[9] therapies is ongoing, but their metabolic stability profiles are not yet well-documented in publicly accessible literature.
| Compound | Parameter | Value | Species | Matrix | Reference |
| Sertraline | Half-life (t½) | 24–32 hours | Human | Plasma | [5][10] |
| Peak Plasma Concentration (Cmax) Time | 4–10 hours | Human | Plasma | [5] | |
| Primary Metabolizing Enzymes | CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 | Human | Liver Microsomes | [3][4] | |
| N-desmethylsertraline | Half-life (t½) | 56–120 hours | Human | Plasma | [5][10] |
| Pharmacological Activity | Weaker than sertraline | - | - | [2] |
Experimental Protocols
A standard method to assess the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of the compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (sertraline or its derivatives) upon incubation with human liver microsomes.
2. Materials:
-
Test compound (Sertraline HCl or derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Incubation Mixture: A typical incubation mixture contains HLM (e.g., 0.5 mg/mL protein concentration), the test compound (e.g., 1 µM), and phosphate buffer in a microcentrifuge tube or 96-well plate.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: A diagram illustrating the primary metabolic pathways of sertraline.
Caption: A workflow diagram of a typical in vitro microsomal stability assay.
References
- 1. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Sertraline Derivatives as Potent Anti- Cryptococcus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of sertraline and its derivatives able to combat drug-resistant gastric cancer cell via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Sertraline Hydrochloride
For researchers and drug development professionals, the lifecycle of a chemical compound extends far beyond the laboratory bench. The proper disposal of sertraline (B1200038) hydrochloride, a widely used selective serotonin (B10506) reuptake inhibitor (SSRI), is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential, immediate safety and logistical information, outlining operational and disposal plans to ensure the safe and compliant management of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for sertraline hydrochloride. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols. In the event of a spill, the area should be cordoned off, and the spilled material should be carefully collected using appropriate absorbent materials and placed in a sealed container for hazardous waste.
Standard Disposal Procedure: Incineration
The primary and most recommended method for the disposal of this compound and materials contaminated with it is through a licensed and certified hazardous waste disposal contractor, who will typically employ incineration.[1] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste must be managed to protect human health and the environment.[2]
Key Steps for In-Lab Waste Management:
-
Identification and Segregation: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be identified as hazardous waste. This waste stream must be segregated from non-hazardous waste at the point of generation.
-
Containerization and Labeling: Use dedicated, compatible, and clearly labeled hazardous waste containers. The label should prominently display "Hazardous Waste," identify the contents as "this compound," and include the accumulation start date.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials.
-
Arranging for Disposal: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department to arrange for collection by a certified hazardous waste contractor.
It is crucial to note that the sewering (flushing) of hazardous pharmaceutical waste is strictly prohibited.[1]
Understanding "Neutralization" in a Laboratory Context
In the context of laboratory waste management, "neutralization" refers to the process of adjusting the pH of a corrosive waste to a neutral range (typically between 6 and 9) to ensure it is safe for handling, storage, and transport.[3][4][5] It does not refer to a method for the chemical degradation or deactivation of the active pharmaceutical ingredient itself. Studies on the forced degradation of this compound have shown that it is stable under hydrolytic (acidic and basic) conditions, meaning that simple acid-base neutralization will not break down the molecule. Therefore, while solutions of this compound may have their pH adjusted for safety, this does not negate the need for disposal as hazardous waste.
Quantitative Data on Disposal and Degradation Methods
| Disposal/Degradation Method | Key Parameters | Efficiency/Outcome | Citation(s) |
| Hazardous Waste Incineration | High temperature (typically >850°C) | Mandated Destruction and Removal Efficiency (DRE) of ≥99.99% for principal organic hazardous constituents. Thermal decomposition byproducts include methylamine, tetraline, dichlorobenzene, and HCl. | [6][7] |
| Photocatalysis with ZnO Nanoparticles | pH 11, 0.2 g/L ZnO-NPs, UV light | 98.7% removal of sertraline from aqueous solution in 30 minutes. | [8] |
| Direct Photolysis | pH 9, UV light | Half-life of approximately 29 hours in lake water. | |
| Gamma Radiation | 1 mg/L initial concentration | Nearly complete degradation at a dose of 100 Gy. | [9] |
| Forced Degradation (Hydrolysis) | 5.0 M HCl or 5.0 M NaOH, heated in boiling water bath for 3 hours | Stable; no significant degradation observed. | [5] |
Experimental Protocols for Degradation
For research purposes, several advanced oxidation processes (AOPs) have been shown to effectively degrade this compound. These methods are generally not intended as a means of bulk disposal in a standard laboratory setting due to the requirement for specialized equipment.
Photocatalytic Degradation using ZnO Nanoparticles
This method utilizes zinc oxide nanoparticles as a photocatalyst to degrade sertraline in an aqueous solution upon exposure to UV light.
Methodology:
-
Synthesize ZnO nanoparticles via the sol-gel method or obtain commercially.
-
Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.01 mM).
-
Adjust the pH of the solution to 11 using a suitable base.
-
Add the ZnO nanoparticle catalyst at an optimal concentration (e.g., 0.2 g/L).
-
Expose the solution to UV irradiation in a photocatalytic reactor with continuous stirring at room temperature.
-
Monitor the degradation of sertraline over time using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).[8]
Degradation via Gamma Radiation
This protocol uses gamma radiation to induce the degradation of sertraline in aqueous solutions.
Methodology:
-
Prepare an aqueous solution of this compound at a concentration of 1 mg/L.
-
Place the solution in a suitable container for irradiation.
-
Expose the solution to a gamma radiation source (e.g., a Cobalt-60 source) at a specific dose rate.
-
Achieve near-complete degradation at an absorbed dose of 100 Gy.
-
Analyze the concentration of sertraline before and after irradiation to determine the degradation efficiency.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
References
- 1. TSCA Incinerator, U.S. Department of Energy | Public Assessment & Health Consultation | ATSDR [wwwn.cdc.gov]
- 2. medicalwastepros.com [medicalwastepros.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 5. Lab methods [zoology.ubc.ca]
- 6. epa.gov [epa.gov]
- 7. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
- 8. epfl.ch [epfl.ch]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Sertraline Hydrochloride
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with Sertraline Hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Exposure Limits
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life[2][3][4].
Key Hazards:
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2][4].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[2][3][4].
Exposure should be minimized through a combination of engineering controls and personal protective equipment. While specific OSHA, NIOSH, or ACGIH exposure limits are not widely established, some internal limits have been set.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | 500 µg/m³ (8-hour TWA) | [5] |
| Russia Occupational Exposure Limit (OEL) | 6 mg/m³ (TWA) | [6] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede handling to ensure the appropriate level of protection is used. The following PPE is mandatory when working with this compound, particularly in its powdered form.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
-
Respiratory protection is generally not required when adequate engineering controls (like a fume hood) are in place[4].
-
If dust is generated and ventilation is insufficient, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator[7]. A P2 filter may also be suitable[8].
-
If a respirator is the sole means of protection, a full-face supplied-air respirator should be used[7].
-
Caption: PPE selection based on the handling task.
Operational Plan: Handling and Engineering Controls
Proper handling procedures and engineering controls are the primary means of preventing exposure.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. A laboratory fume hood or other form of local exhaust ventilation is recommended, especially when handling the solid form, to keep airborne concentrations low[1][7].
-
Safety Stations: Facilities must be equipped with an eyewash fountain and a safety shower[1][8].
Safe Handling Procedures:
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before starting work. Ensure all necessary PPE is available and in good condition.
-
Control Dust: Minimize dust generation and accumulation when working with the solid powder[1][6].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[1][4]. Avoid breathing dust or fumes[1].
-
Hygiene: Do not eat, drink, or smoke in the work area[1][3]. Wash hands thoroughly before breaks and immediately after handling the product[1][4].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances[1]. Keep the container locked up and out of reach of children[4].
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Avoid release to the environment[2][3].
Waste Disposal Steps:
-
Collection: Collect waste material in a suitable, labeled, and sealed container[1][6].
-
Contaminated PPE: Contaminated clothing and disposable PPE (e.g., gloves) should be removed immediately and disposed of as hazardous waste[1].
-
Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[1][6].
-
Environmental Protection: Do not allow the substance to enter sewers, surface water, or ground water[2][8].
Spill Management:
-
Evacuate: Keep unnecessary personnel away from the spill area[7].
-
Ventilate: Ensure adequate ventilation[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so[1].
-
Clean-up:
-
Wear full protective equipment as described in Section 2.
-
For dry spills, carefully sweep up, vacuum, or absorb with an inert material, avoiding dust generation[1][7]. A damp cloth or a filtered vacuum is recommended[6].
-
Place the collected material into a suitable container for disposal[1][7].
-
Clean the spill area thoroughly to remove any residual contamination[7].
-
Caption: Step-by-step laboratory workflow.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. pccarx.com [pccarx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
